molecular formula C9H8N2O2 B1267419 1,2-Benzisoxazole-3-acetamide CAS No. 23008-68-6

1,2-Benzisoxazole-3-acetamide

Cat. No.: B1267419
CAS No.: 23008-68-6
M. Wt: 176.17 g/mol
InChI Key: WAOWHBKLGGZHMR-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole-3-acetamide (CAS 23008-68-6) is a chemical compound with the molecular formula C9H8N2O2 and serves as a versatile synthetic intermediate in organic chemistry and drug discovery . The 1,2-benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds . This acetamide derivative is particularly valuable in heterocyclic chemistry, where it has been used as a precursor in catalytic reduction studies to synthesize complex structures such as 4-aminocoumarin, demonstrating its utility for generating novel molecular architectures . Researchers value this compound for its potential in developing new pharmacologically active agents. Benzisoxazole analogs have demonstrated a broad spectrum of biological activities in scientific research, including serving as starting points for antimicrobial, anticancer, and anti-inflammatory agents . The presence of the acetamide functional group enhances its versatility for further chemical modifications, making it a valuable building block for constructing compound libraries and exploring structure-activity relationships. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOWHBKLGGZHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314559
Record name 1,2-Benzisoxazole-3-acetamide
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23008-68-6
Record name 1,2-Benzisoxazole-3-acetamide
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Record name 1,2-Benzisoxazole-3-acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1,2-Benzisoxazole-3-acetamide, a key heterocyclic scaffold in medicinal chemistry. Due to its structural significance in a range of pharmacologically active agents, a thorough understanding of its fundamental characteristics is crucial for researchers in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of 1,2-Benzisoxazole-3-acetic Acid (Precursor)

PropertyValueSource
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Melting Point 127.0 to 131.0 °C-
Boiling Point (Predicted) 377.3 ± 17.0 °C[1]
Density (Predicted) 1.394 ± 0.06 g/cm³[1]
pKa (Predicted) 3.60 ± 0.30[1]
Solubility Soluble in Methanol[1]
Appearance White to Light yellow to Light orange powder/crystal[1]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Formula C₉H₈N₂O₂-
Molecular Weight 176.17 g/mol -
Boiling Point 454.0 ± 38.0 °C[2]
Density 1.182 ± 0.06 g/cm³[2]
pKa 14.56 ± 0.46[2]

Note: The values in Table 2 are computationally predicted and should be confirmed by experimental data.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-hydroxycoumarin. The first step involves the synthesis of the key intermediate, 1,2-Benzisoxazole-3-acetic acid, followed by its amidation.

Synthesis of 1,2-Benzisoxazole-3-acetic Acid

A common and efficient method for the synthesis of 1,2-Benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin with hydroxylamine.[3]

Experimental Protocol:

  • Materials: 4-hydroxycoumarin, hydroxylamine hydrochloride, sodium carbonate (or another suitable base), water, hydrochloric acid.

  • Procedure:

    • In a reaction vessel, dissolve 4-hydroxycoumarin in an aqueous solution of a base, such as sodium carbonate.

    • Add an aqueous solution of hydroxylamine hydrochloride to the mixture.

    • Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with a mineral acid, such as hydrochloric acid, to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,2-Benzisoxazole-3-acetic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound

The conversion of 1,2-Benzisoxazole-3-acetic acid to this compound can be achieved through standard amidation procedures. This typically involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol:

  • Materials: 1,2-Benzisoxazole-3-acetic acid, thionyl chloride (or another activating agent like oxalyl chloride), an inert solvent (e.g., dichloromethane, THF), and an ammonia source (e.g., aqueous ammonia, ammonium chloride with a base).

  • Procedure (via Acyl Chloride):

    • Suspend 1,2-Benzisoxazole-3-acetic acid in an inert solvent such as dichloromethane.

    • Add a stoichiometric excess of thionyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the mixture at room temperature or under gentle reflux until the reaction is complete (cessation of gas evolution), typically for 1-2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,2-benzisoxazole-3-acetyl chloride.

    • Dissolve the crude acyl chloride in an inert solvent.

    • Slowly add this solution to a cooled (0 °C) concentrated solution of aqueous ammonia with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound.

    • Purification can be achieved by recrystallization from a suitable solvent.[4][5]

General Experimental Protocols for Property Determination

For novel compounds where data is unavailable, the following general protocols can be employed to determine key physicochemical properties.

Determination of Solubility

Protocol:

  • Weigh a precise amount of this compound (e.g., 1-5 mg) into a small vial.

  • Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) in small increments (e.g., 0.1 mL).

  • After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect for the complete dissolution of the solid.

  • Continue adding solvent until the solid is fully dissolved.

  • The solubility can be expressed as mg/mL or mol/L. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[6]

Determination of pKa (Potentiometric Titration)

Protocol:

  • Calibrate a pH meter using standard buffer solutions.

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[7][8]

Determination of logP (Shake-Flask Method)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a biphasic system of n-octanol and water, and mutually saturate both phases by shaking them together for 24 hours and then allowing them to separate.

  • Add a small aliquot of the stock solution to a known volume of the water-saturated n-octanol and water-saturated water mixture in a flask.

  • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely, either by standing or by centrifugation.

  • Carefully withdraw a sample from both the n-octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.[9][10]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-hydroxycoumarin.

Synthesis_Workflow Synthesis of this compound Start 4-Hydroxycoumarin Intermediate 1,2-Benzisoxazole-3-acetic Acid Start->Intermediate 1. Hydroxylamine 2. Acidification Product This compound Intermediate->Product 1. SOCl₂ 2. NH₃

Caption: Synthetic pathway of this compound.

Key Structural Relationships

The following diagram illustrates the relationship between the core scaffold and its important derivatives.

Structural_Relationships Structural Relationships of 1,2-Benzisoxazole Derivatives Core This compound Zonisamide Zonisamide (Anticonvulsant) Core->Zonisamide Further Modification Precursor 1,2-Benzisoxazole-3-acetic Acid Precursor->Core Amidation Risperidone Risperidone (Antipsychotic) Precursor->Risperidone Multi-step Synthesis Paliperidone Paliperidone (Antipsychotic) Precursor->Paliperidone Multi-step Synthesis

Caption: Relationship between the core scaffold and key drug molecules.

Conclusion

This compound serves as a fundamental building block in the synthesis of various pharmaceutical agents. While comprehensive experimental data on the core molecule itself is sparse, its synthesis from readily available starting materials is well-established. The provided protocols offer a solid foundation for the preparation and characterization of this important scaffold, enabling further exploration of its derivatives in the pursuit of novel therapeutics. The significance of this core is underscored by its presence in successful drugs, highlighting the value of understanding its basic properties for future drug design and development endeavors.

References

Synthesis of 1,2-Benzisoxazole-3-acetamide from 4-Hydroxycoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-benzisoxazole-3-acetamide, a valuable scaffold in medicinal chemistry, starting from the readily available 4-hydroxycoumarin. This document details the synthetic pathway, experimental protocols, and key characterization data to facilitate its preparation in a laboratory setting.

Introduction

1,2-Benzisoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals exhibiting a wide range of biological activities, including antipsychotic, anticonvulsant, and analgesic properties. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules in drug discovery and development. This guide outlines a reliable two-step synthetic route from 4-hydroxycoumarin, involving a ring-opening and recyclization reaction followed by an amidation step.

Synthetic Pathway Overview

The synthesis commences with the conversion of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid. This transformation is achieved through a reaction with hydroxylamine in the presence of a base, which facilitates the opening of the lactone ring of the coumarin and subsequent intramolecular cyclization to form the benzisoxazole ring system. The resulting carboxylic acid is then converted to the target acetamide through a standard amidation procedure.

Synthesis_Workflow A 4-Hydroxycoumarin B 1,2-Benzisoxazole-3-acetic acid A->B Hydroxylamine Hydrochloride, Base (e.g., Na2CO3), Solvent (e.g., n-BuOH), Reflux C This compound B->C 1. Activating Agent (e.g., SOCl2 or Coupling Agent) 2. Ammonia Source

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid from 4-Hydroxycoumarin

This procedure is adapted from a patented method and offers a direct route to the key carboxylic acid intermediate.[1][2][3]

Materials:

  • 4-Hydroxycoumarin

  • Hydroxylamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • n-Butanol (n-BuOH)

  • Water

  • Rotary evaporator

  • Standard glassware for reflux reaction

Procedure:

  • To a 250 mL round-bottom flask, add 4-hydroxycoumarin (10 grams), hydroxylamine hydrochloride (15 grams), and sodium carbonate (23 grams).

  • Add 100 mL of n-butanol to the flask.

  • Heat the reaction mixture to reflux and maintain the reflux for approximately 13 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, concentrate the mixture on a rotary evaporator to remove the n-butanol.

  • Wash the resulting residue with water and dry the solid product at approximately 60°C.

  • The final product, 1,2-benzisoxazole-3-acetic acid, is obtained as a solid. The reported yield is approximately 80% (w/w).[1][2]

Step 2: Synthesis of this compound from 1,2-Benzisoxazole-3-acetic acid

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an ammonia source. Alternatively, peptide coupling reagents can be employed.

Method A: Via Acid Chloride

Materials:

  • 1,2-Benzisoxazole-3-acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Standard glassware for reaction under anhydrous conditions

Procedure:

  • Suspend or dissolve 1,2-benzisoxazole-3-acetic acid in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (or oxalyl chloride) to the cooled mixture. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • Allow the reaction mixture to warm to room temperature and stir until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent.

  • In a separate flask, prepare a solution of ammonia.

  • Slowly add the acid chloride solution to the ammonia solution at a low temperature (e.g., 0°C).

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • The product can be isolated by removing the solvent and purifying the residue, for example, by recrystallization or column chromatography.

Method B: Using a Coupling Agent

Materials:

  • 1,2-Benzisoxazole-3-acetic acid

  • A coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • An ammonia source (e.g., ammonium chloride)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve 1,2-benzisoxazole-3-acetic acid in an anhydrous solvent like DMF or DCM.

  • Add the coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the ammonia source (e.g., ammonium chloride) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove the coupling byproducts and the base.

  • The organic layer is then dried, concentrated, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-HydroxycoumarinC₉H₆O₃162.14211-214White to off-white solid
1,2-Benzisoxazole-3-acetic acidC₉H₇NO₃177.16127 - 131[4]White to light yellow crystalline powder[4]
This compoundC₉H₈N₂O₂176.17Not explicitly foundSolid

Table 2: Spectroscopic Data for 1,2-Benzisoxazole-3-acetic acid

SpectroscopyKey Peaks/Signals
¹H NMR Aromatic protons typically resonate in the range of 7.0-8.5 ppm. A singlet for the methylene protons (CH₂) adjacent to the carboxyl group is expected. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Aromatic carbons typically appear in the range of 110-160 ppm. Signals for the methylene carbon and the carbonyl carbon of the carboxylic acid are also expected.
IR (cm⁻¹) Broad O-H stretch (carboxylic acid) around 2500-3300, C=O stretch (carboxylic acid) around 1700-1725, C=N and C=C stretches in the aromatic region.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (177.16).

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Signals
¹H NMR (DMSO-d₆) Aromatic protons, a singlet for the methylene protons (CH₂), and two broad singlets for the amide NH₂ protons. A ¹H NMR spectrum for a related compound, N-(1,2-benzisoxazol-3-yl)-acetamide, shows aromatic protons and an amide proton signal.[5]
¹³C NMR Aromatic carbons, a signal for the methylene carbon, and a signal for the carbonyl carbon of the amide.
IR (cm⁻¹) N-H stretches (amide) around 3100-3500 (typically two bands for a primary amide), C=O stretch (amide I band) around 1630-1695, and N-H bend (amide II band) around 1550-1640. IR spectra of related acetamide compounds show characteristic NH and C=O stretches.[1][6]
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (176.17).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the chemical transformations and the key reagents involved in each step of the synthesis.

logical_flow cluster_0 Step 1: Ring Transformation cluster_1 Step 2: Amidation 4-Hydroxycoumarin 4-Hydroxycoumarin Ring-Opened Intermediate Ring-Opened Intermediate 4-Hydroxycoumarin->Ring-Opened Intermediate Hydroxylamine 1,2-Benzisoxazole-3-acetic acid 1,2-Benzisoxazole-3-acetic acid Ring-Opened Intermediate->1,2-Benzisoxazole-3-acetic acid Intramolecular Cyclization Activated Intermediate \n(e.g., Acid Chloride) Activated Intermediate (e.g., Acid Chloride) 1,2-Benzisoxazole-3-acetic acid->Activated Intermediate \n(e.g., Acid Chloride) Activation This compound This compound Activated Intermediate \n(e.g., Acid Chloride)->this compound Ammonia

References

Mechanism of Action of 1,2-Benzisoxazole-3-acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 1,2-benzisoxazole-3-acetamide derivatives, a versatile scaffold exhibiting a wide range of pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, signaling pathways, and experimental validation of these compounds across different therapeutic areas, including antipsychotic, anticancer, and anti-inflammatory applications.

Core Structure and Therapeutic Diversity

The this compound core structure serves as a privileged scaffold in medicinal chemistry, lending itself to modifications that result in compounds with diverse biological targets.[1] The inherent properties of this heterocyclic system, combined with the versatility of the acetamide linker, allow for the development of targeted therapies.

Core chemical scaffold of this compound.

Antipsychotic Activity: Dopamine and Serotonin Receptor Antagonism

A prominent class of 1,2-benzisoxazole derivatives, which includes well-established drugs like risperidone and its active metabolite paliperidone, exhibits potent antipsychotic effects. The primary mechanism of action for these compounds is the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

The therapeutic efficacy against the positive symptoms of schizophrenia is largely attributed to the blockade of D2 receptors in the mesolimbic pathway.[2] Concurrently, the potent antagonism of 5-HT2A receptors is believed to contribute to the efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3][4] This dual receptor antagonism forms the cornerstone of the "atypical" antipsychotic profile of these derivatives.

Many of these compounds also exhibit affinity for other receptors, such as α1- and α2-adrenergic and H1 histaminergic receptors, which can contribute to their side-effect profiles, including orthostatic hypotension and sedation.[3][5]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of representative 1,2-benzisoxazole antipsychotic derivatives for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

CompoundD25-HT2Aα1-adrenergicα2-adrenergicH1
Risperidone3.13 - 3.30.16 - 0.20.87.542.23 - 20
Paliperidone~3-6~0.3-0.6~1.2~10~15
Iloperidone6.25.637130430
OcaperidonePotent D2 AntagonistPotent 5-HT2A Antagonist---

Data compiled from multiple sources.[2][4][5]

Signaling Pathways

D2_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Benzisoxazole 1,2-Benzisoxazole Derivative (Antagonist) Benzisoxazole->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Transcription) PKA->Downstream Phosphorylates

Antagonism of the D2 receptor by 1,2-benzisoxazole derivatives.

5HT2A_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2AR 5-HT2A Receptor PLC Phospholipase C 5HT2AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Benzisoxazole 1,2-Benzisoxazole Derivative (Antagonist) Benzisoxazole->5HT2AR Blocks Serotonin Serotonin Serotonin->5HT2AR Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling Ca2->Downstream Modulates PKC->Downstream Phosphorylates VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Activates Benzisoxazole 1,2-Benzisoxazole Derivative (Inhibitor) Benzisoxazole->VEGFR2 Inhibits Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation Promotes AKT Akt PI3K->AKT Activates AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes HDAC_Inhibition_Apoptosis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Leads to GeneExpression Tumor Suppressor Gene Expression (e.g., p21) Acetylation->GeneExpression Promotes Apoptosis Apoptosis GeneExpression->Apoptosis Induces CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Induces Benzisoxazole 1,2-Benzisoxazole Derivative (Inhibitor) Benzisoxazole->HDAC Inhibits Drug_Discovery_Workflow Target_ID Target Identification and Validation Lead_Gen Lead Generation (HTS, SAR) Target_ID->Lead_Gen Identified Target Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Active Hits Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Optimized Leads Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Candidate Drug Approval Regulatory Approval and Market Clinical->Approval Proven Efficacy & Safety

References

The Rising Therapeutic Potential of 1,2-Benzisoxazole-3-acetamide Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Profile of Novel 1,2-Benzisoxazole-3-acetamide Derivatives Reveals Promising Anticancer and Antimicrobial Activities.

This technical guide offers an in-depth analysis of the biological activities of novel this compound analogues, a class of heterocyclic compounds demonstrating significant therapeutic promise. Geared towards researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental methodologies, and visualizes complex biological pathways to provide a comprehensive resource for advancing research in this field.

The 1,2-benzisoxazole scaffold is a well-established pharmacophore, forming the core of several clinically approved drugs. The addition of an acetamide group at the 3-position has given rise to a new generation of analogues with a diverse and potent range of biological activities. This guide focuses primarily on their anticancer and antimicrobial properties, which have been the subject of extensive recent investigation.

Quantitative Analysis of Biological Activity

The therapeutic potential of novel compounds is critically assessed through quantitative measures of their biological activity. For this compound analogues, this is predominantly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their minimum inhibitory concentration (MIC) against a spectrum of microbial pathogens.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The data presented below summarizes the in vitro anticancer potency of representative analogues.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PTBMV4-11 (Acute Myeloid Leukemia)2--
Estradiol-benzisoxazole Hybrid 1HeLa (Cervical Cancer)~2.5--
Estradiol-benzisoxazole Hybrid 1MCF-7 (Breast Cancer)~2.5--
Estradiol-benzisoxazole Hybrid 1DU-145 (Prostate Cancer)~2.5--
Estradiol-benzisoxazole Hybrid 1PC3 (Prostate Cancer)~2.5--
Benzisoxazole Derivative AA549 (Lung Cancer)30.45Etoposide-
Benzisoxazole Derivative AColo205 (Colon Cancer)5.04Etoposide-
Benzisoxazole Derivative AMCF-7 (Breast Cancer)30.67Etoposide-
Benzisoxazole Derivative AU937 (Leukemia)13.9Etoposide-

Note: The data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "PTB" refers to 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, a derivative with a modified acetamide linker.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound analogues have demonstrated promising activity against both bacterial and fungal strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
3,6-dihydroxy-1,2-benzisoxazoleAcinetobacter baumannii (MDR)6.25--
Benzisoxazole Derivative BEscherichia coli-Gentamicin-
Benzisoxazole Derivative CStaphylococcus aureus-Gentamicin-

Note: Quantitative MIC values for a broad range of this compound analogues are not yet extensively published. The data for derivatives B and C indicates activity was observed, but specific MIC values were not provided in the reviewed literature.

Experimental Protocols

The reproducibility and validation of scientific findings are contingent on detailed experimental methodologies. This section outlines the core protocols utilized in the assessment of the biological activity of this compound analogues.

Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

A key intermediate for the synthesis of various 3-substituted 1,2-benzisoxazole-acetamide analogues can be prepared as follows:

Step 1: Synthesis of N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide

  • Suspend N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide in ethanol.

  • Add hydroxylamine hydrochloride and stir at room temperature.

  • Add pyridine dropwise to the mixture.

  • Continue stirring at room temperature for approximately 5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Remove the solvent in vacuo.

  • Treat the residue with water and adjust the pH to 4-5 with hydrochloric acid to yield the oxime intermediate.

Step 2: Cyclization to N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

  • Dissolve the oxime intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add pyridine to the solution.

  • Add thionyl chloride dropwise.

  • Stir the reaction mixture to completion to yield the final product.

cluster_synthesis Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Start N-[4-(chloroacetyl)-3- hydroxyphenyl]acetamide Step1 Oxime Formation (Hydroxylamine HCl, Pyridine, EtOH) Start->Step1 Intermediate N-(3-(2-chloro-1-(hydroxyimino)ethyl) -4-hydroxyphenyl)acetamide Step1->Intermediate Step2 Cyclization (Thionyl Chloride, Pyridine, THF) Intermediate->Step2 Product N-[3-(chloromethyl)-1,2- benzisoxazol-5-yl]acetamide Step2->Product

Synthetic workflow for a key this compound intermediate.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

cluster_mtt MTT Assay Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with This compound Analogues Start->Treatment Incubation1 Incubate (e.g., 48h) Treatment->Incubation1 MTT_add Add MTT Reagent Incubation1->MTT_add Incubation2 Incubate (2-4h) MTT_add->Incubation2 Formazan Viable cells convert MTT to Formazan Incubation2->Formazan Solubilize Add Solubilizing Agent Formazan->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate IC50 Read->Analysis

General workflow for determining in vitro cytotoxicity using the MTT assay.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 1,2-Benzisoxazole derivatives, including the acetamide analogues, is often attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. Two prominent targets that have been identified are Histone Deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and a more condensed chromatin structure, which represses the transcription of tumor suppressor genes. Inhibition of HDACs by compounds such as certain 1,2-Benzisoxazole analogues can restore the normal acetylation of histones, leading to the re-expression of these silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

cluster_hdac HDAC Inhibition Pathway Drug This compound Analogue HDAC HDAC Drug->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Acetylation Level Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Expression of Tumor Suppressor Genes (e.g., p21, p53) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Mechanism of anticancer action via HDAC inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF), often secreted by tumor cells, binds to and activates VEGFR-2 on endothelial cells. This triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, certain 1,2-Benzisoxazole derivatives can block this signaling pathway, thereby preventing the formation of new blood vessels that supply nutrients and oxygen to the tumor, ultimately leading to the suppression of tumor growth.

cluster_vegfr2 VEGFR-2 Inhibition Pathway Drug This compound Analogue VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Activates Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Signaling Proliferation Endothelial Cell Proliferation Signaling->Proliferation Migration Endothelial Cell Migration Signaling->Migration Survival Endothelial Cell Survival Signaling->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

Mechanism of anticancer action via VEGFR-2 inhibition.

Conclusion

The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The analogues discussed in this guide exhibit significant anticancer and antimicrobial activities, warranting further investigation. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers to build upon, with the ultimate goal of translating these promising compounds into clinical applications. Future research should focus on expanding the library of these analogues, elucidating their structure-activity relationships, and conducting in vivo studies to validate their therapeutic efficacy and safety profiles.

The Structure-Activity Relationship of 1,2-Benzisoxazole-3-acetamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. The strategic introduction of an acetamide functional group at the 3-position has given rise to a class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,2-benzisoxazole-3-acetamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological evaluation across various therapeutic areas, and the critical interplay between chemical structure and pharmacological effect.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

A significant area of investigation for 1,2-benzisoxazole derivatives has been in the development of atypical antipsychotics. The primary mechanism of action for many of these compounds involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] The acetamide moiety at the 3-position plays a crucial role in modulating the affinity and selectivity of these compounds for their target receptors.

Quantitative Structure-Activity Relationship Data for Antipsychotic Activity

The following table summarizes the in vitro binding affinities (Ki, nM) of representative 1,2-benzisoxazole derivatives for key neurotransmitter receptors implicated in psychosis. Lower Ki values indicate higher binding affinity.

Compound IDR (Substitution on Benzisoxazole Ring)N-substituent on AcetamideDopamine D₂ (Kᵢ, nM)Serotonin 5-HT₂ₐ (Kᵢ, nM)Reference
1a 6-Fluoro-CH₂CH₂-(4-piperidinyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)1.10.2[3]
1b 6-Fluoro-CH₂CH₂CH₂-(4-(2-methoxyphenyl)piperazin-1-yl)3.20.5[4]
1c Unsubstituted-CH₂CH₂-(4-piperidinyl)15.82.5[3]

SAR Insights:

  • Substitution on the Benzisoxazole Ring: A fluorine atom at the 6-position of the benzisoxazole ring generally enhances antipsychotic potency, as evidenced by the lower Ki values for compounds 1a and 1b compared to their unsubstituted counterparts.[3][4]

  • N-substituent on the Acetamide Moiety: The nature of the substituent on the acetamide nitrogen is a critical determinant of activity. Large, heterocyclic moieties, such as the benzimidazolone-propyl-piperidine group in 1a , often lead to high affinity for both D₂ and 5-HT₂ₐ receptors.[3] The methoxyphenylpiperazine moiety in 1b also confers high potency.[4]

Signaling Pathways in Antipsychotic Action

The therapeutic effects of these atypical antipsychotics are attributed to their modulation of dopaminergic and serotonergic signaling pathways. The antagonism of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT₂ₐ receptor blockade is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Antipsychotic This compound (Antagonist) Antipsychotic->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Action.

Serotonin_Signaling Serotonin Serotonin (5-HT) HT2A_R Serotonin 5-HT2A Receptor Serotonin->HT2A_R Binds Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects PKC->Downstream Antipsychotic This compound (Antagonist) Antipsychotic->HT2A_R Blocks

Caption: Serotonin 5-HT2A Receptor Signaling and Antagonist Action.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Structure-Activity Relationship Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀, µM) of a series of this compound derivatives against various cancer cell lines.

Compound IDR¹ (on Benzisoxazole)R² (on N-phenyl of acetamide)A549 (Lung) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)Reference
2a H4-CN>1002.36 ± 0.34[5]
2b H4-NO₂4.72 ± 0.724.39 ± 0.809[5]
2c H4-Cl8.54 ± 0.989.12 ± 1.02[5]
2d HH>100>100[5]

SAR Insights:

  • N-phenyl Substitution on Acetamide: The substitution on the N-phenyl ring of the acetamide moiety is critical for anticancer activity. Electron-withdrawing groups appear to be favorable.

  • A cyano group at the para-position (2a ) resulted in potent and selective activity against the MCF7 breast cancer cell line.[5]

  • A nitro group at the para-position (2b ) conferred moderate activity against both A549 and MCF7 cell lines.[5]

  • A chloro group at the para-position (2c ) also resulted in moderate activity.[5]

  • The unsubstituted analog (2d ) was inactive, highlighting the importance of substitution on the N-phenyl ring.[5]

Herbicidal Activity

This compound derivatives have also been explored for their potential as herbicides. The structural modifications on both the benzisoxazole core and the acetamide side chain significantly influence their phytotoxicity.

Quantitative Structure-Activity Relationship Data for Herbicidal Activity

The following table presents the herbicidal activity of selected this compound derivatives, expressed as the concentration required for 50% inhibition (I₅₀) of plant growth.

Compound IDR (on Benzisoxazole)X (on Acetamide α-carbon)R' (on N of Acetamide)Barnyard Grass I₅₀ (g/a)Reference
3a HHα,α-dimethylbenzyl50[6]
3b 5-ClHα,α-dimethylbenzyl25[6]
3c HBrα,α-dimethylbenzyl12.5[6]
3d 5-ClBrα,α-dimethylbenzyl6.25[6]

SAR Insights:

  • Substitution on the Benzisoxazole Ring: A chloro group at the 5-position of the benzisoxazole ring (3b , 3d ) enhances herbicidal activity compared to the unsubstituted analogs (3a , 3c ).[6]

  • Substitution at the Acetamide α-carbon: Introduction of a bromine atom at the α-carbon of the acetamide moiety (3c , 3d ) leads to a significant increase in herbicidal potency.[6]

  • N-substituent on the Acetamide Moiety: The α,α-dimethylbenzyl group on the acetamide nitrogen appears to be a favorable substituent for this class of herbicides.[6]

Experimental Protocols

General Synthesis of N-substituted 1,2-Benzisoxazole-3-acetamides

A common route for the synthesis of N-substituted 1,2-benzisoxazole-3-acetamides involves the coupling of 1,2-benzisoxazole-3-acetic acid with a desired amine.

Synthesis_Workflow Start 1,2-Benzisoxazole-3-acetic acid + Substituted Amine Coupling Coupling Reaction (e.g., EDC, HOBt) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product N-substituted This compound Purification->Product

Caption: General Synthetic Workflow for N-substituted 1,2-Benzisoxazole-3-acetamides.

Materials:

  • 1,2-benzisoxazole-3-acetic acid

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2-benzisoxazole-3-acetic acid (1.0 eq) in dry DCM or DMF, add EDC (1.2 eq), HOBt (1.2 eq), and TEA or DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.

Dopamine D₂ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D₂ receptor

  • Radioligand: [³H]Spiperone or [³H]Raclopride

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific binding determinator: Haloperidol (10 µM) or Butaclamol (1 µM)

  • Test compounds (this compound derivatives)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well microplate, add assay buffer, cell membranes, and the test compound at various concentrations.

  • Initiate the binding reaction by adding the radioligand.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (this compound derivatives)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the benzisoxazole ring and the N-substituent of the acetamide moiety can profoundly impact biological activity and selectivity. For instance, the introduction of a 6-fluoro substituent on the benzisoxazole ring consistently enhances antipsychotic potency, while specific electron-withdrawing groups on an N-phenylacetamide are crucial for anticancer efficacy. Similarly, halogenation of both the benzisoxazole core and the acetamide α-carbon significantly boosts herbicidal activity.

The detailed experimental protocols and the visualization of key signaling pathways provided herein offer a practical framework for researchers engaged in the design, synthesis, and evaluation of new this compound derivatives. Future research in this area should continue to explore novel substitutions and functionalizations of this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation therapeutics for a range of diseases.

References

Discovery and Synthesis of Novel 1,2-Benzisoxazole-3-acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of various therapeutic agents. Its unique structural and electronic properties have made it a "privileged scaffold" for drug discovery. Derivatives of 1,2-benzisoxazole exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a specific, promising subclass: 1,2-Benzisoxazole-3-acetamide derivatives. These compounds have recently garnered attention for their potential as dual-action agents, particularly in cancer and diabetes research.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It details the synthesis, biological evaluation, and structure-activity relationships of these novel derivatives, providing comprehensive experimental protocols and data to facilitate further research and development.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a multi-step process. The primary challenge lies in the construction of the benzisoxazole ring system, followed by the introduction or modification of the 3-acetamide side chain.

Core Synthesis: Formation of the 1,2-Benzisoxazole Ring

A prevalent and effective method for constructing the 1,2-benzisoxazole core is the base-catalyzed intramolecular cyclization of o-hydroxyphenyl ketoximes. This approach offers versatility and generally proceeds with good yields. The general workflow involves the oximation of an appropriately substituted o-hydroxyacetophenone followed by cyclization.

Another key strategy involves the reaction of 2-hydroxyaryl oximes where the oxime's hydroxyl group is converted into a good leaving group to facilitate subsequent cyclization and N-O bond formation.

General Synthetic Workflow

A representative synthetic route begins with a substituted salicylic acid, which is converted to its corresponding ethyl ester. This ester undergoes a Claisen condensation reaction, followed by hydrolysis and decarboxylation to yield a substituted 2-hydroxyacetophenone. Oximation of the ketone with hydroxylamine hydrochloride, followed by cyclization using a suitable base or dehydrating agent, affords the 1,2-benzisoxazole-3-carbonitrile. Subsequent hydrolysis of the nitrile group yields 1,2-benzisoxazole-3-acetic acid, which can then be coupled with various amines to produce the final this compound derivatives.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Side-chain Elaboration A Substituted 2-Hydroxyacetophenone B Ketoxime Intermediate A->B NH2OH·HCl, Pyridine C 1,2-Benzisoxazole -3-carbonitrile B->C Cyclization (e.g., SOCl2) D 1,2-Benzisoxazole -3-acetic acid C->D Acid/Base Hydrolysis E Target 1,2-Benzisoxazole -3-acetamide Derivative D->E Amine (R-NH2), Coupling Agent

General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Recent studies have highlighted the dual therapeutic potential of this compound derivatives, particularly in oncology and metabolic diseases.

Anticancer Activity

Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain compounds have shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The cytotoxic effect is often mediated through the upregulation of pro-apoptotic proteins like caspases and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a key enzyme in glucose metabolism and a validated therapeutic target for type 2 diabetes. It inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glycemic control. Some this compound derivatives have been identified as moderate inhibitors of DPP-IV, suggesting their potential as novel anti-diabetic agents. The dual activity of these compounds as both anticancer and anti-diabetic agents is particularly intriguing, as there is a known link between diabetes and an increased risk of certain cancers.

Quantitative Biological Data

The following table summarizes the in-vitro biological activity of representative this compound derivatives from recent studies.

Compound IDTarget/AssayCell LineIC₅₀ (µM)Reference
9b AnticancerA5494.72 ± 0.72
MCF-74.39 ± 0.809
9c AnticancerMCF-72.36 ± 0.34
Fluorouracil Anticancer (Ref.)MCF-745.04 ± 1.02
11a DPP-IV Inhibition-Moderate Activity
11c DPP-IV Inhibition-Moderate Activity

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of new chemical entities. Below are methodologies for key assays cited in the evaluation of this compound derivatives.

Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

A representative protocol for a key intermediate is as follows:

  • Oximation: A suspension of N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide (0.31 mol) is prepared in ethanol (1200 mL). Hydroxylamine hydrochloride (0.42 mol) is added. The mixture is stirred for 40 minutes at room temperature.

  • Base Addition: Pyridine (0.33 mol) is added dropwise over 30 minutes. The reaction is stirred at room temperature for 5 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is treated with water and acidified with hydrochloric acid to a pH of 4-5 to yield the oxime intermediate.

  • Cyclization: The synthesized oxime (0.05 mol) is dissolved in anhydrous Tetrahydrofuran (THF) (150 mL) containing pyridine (0.06 mol). The solution is cooled to 0-5°C.

  • Reagent Addition: A solution of thionyl chloride (0.06 mol) in anhydrous THF (20 mL) is added dropwise while maintaining the temperature below 10°C.

  • Reaction & Isolation: The mixture is stirred at room temperature for 2 hours. The solvent is then removed in vacuo. The residue is treated with 10% aqueous sodium carbonate, and the resulting solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by crystallization from a mixture of ethyl acetate and tert-butyl methyl ether to yield the final product, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.

In-Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT_Assay_Workflow A Seed cancer cells (e.g., MCF-7) in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 3-4h (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate % cell viability and determine IC50 value H->I

Workflow for the MTT cell viability assay.
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with the synthesized derivatives at various concentrations (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

In-Vitro DPP-IV Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase IV.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the test compound at various concentrations, a fixed amount of human recombinant DPP-IV enzyme, and an assay buffer (e.g., Tris-HCl).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate, typically Gly-Pro-AMC (Aminomethylcoumarin).

  • Kinetic Measurement: The fluorescence generated by the cleavage of the substrate (releasing free AMC) is measured over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 350-360 nm and 450-465 nm, respectively.

  • Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control. IC₅₀ values are then determined from the dose-response curve.

DPP_IV_Pathway cluster_0 Normal Physiology cluster_1 With this compound Inhibitor GLP1 Active GLP-1 (Incretin Hormone) DPP4_enzyme DPP-IV Enzyme GLP1->DPP4_enzyme Substrate Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4_enzyme->Inactive_GLP1 Cleavage Inhibitor 1,2-Benzisoxazole -3-acetamide DPP4_inhibited DPP-IV Enzyme Inhibitor->DPP4_inhibited Inhibits GLP1_prolonged Prolonged Active GLP-1 GLP1_prolonged->DPP4_inhibited Not Cleaved Insulin_enhanced Enhanced Insulin Secretion GLP1_prolonged->Insulin_enhanced Strongly Stimulates

Mechanism of DPP-IV inhibition by this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The demonstrated dual activity against cancer cell lines and the DPP-IV enzyme opens up exciting possibilities for creating multi-target drugs, which could be particularly beneficial for treating complex diseases like cancer in diabetic patients.

Future research should focus on optimizing the potency and selectivity of these derivatives through further structure-activity relationship (SAR) studies. Exploring different substituents on both the benzisoxazole ring and the acetamide nitrogen will be crucial for fine-tuning the biological activity profile. In-vivo studies are the necessary next step to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of the most promising lead compounds. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective 1,2-benzisoxazole-based medicines.

Spectroscopic Characterization of 1,2-Benzisoxazole-3-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including antipsychotic, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The substituent at the 3-position is critical for modulating the biological effects of these molecules.[3] This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize 1,2-Benzisoxazole-3-acetamide and its derivatives. Accurate structural elucidation and purity assessment through these methods are fundamental for quality control and advancing drug discovery and development programs.[1]

Spectroscopic Data Analysis

The structural confirmation of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure by mapping the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.

As a representative example, the NMR data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a closely related derivative, is presented below.[2] The data was acquired in a DMSO-d₆ solvent.[2]

Table 1: ¹H NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative [2]

Chemical Shift (δ) ppm Multiplicity Assignment
10.26 s (singlet) 1H, NH (acetamide)
8.34 s (singlet) 1H, Ar-H
7.74 m (multiplet) 2H, Ar-H
5.22 s (singlet) 2H, CH₂

| 2.11 | s (singlet) | 3H, CH₃ (acetamide) |

Table 2: ¹³C NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative [2]

Chemical Shift (δ) ppm Assignment
168.5 C=O (acetamide)
159.3 Aromatic C
155.7 Aromatic C
135.9 Aromatic C
123.5 Aromatic C
119.8 Aromatic C
110.5 Aromatic C
110.1 Aromatic C
34.9 CH₂

| 23.9 | CH₃ (acetamide) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole Derivatives

Wavenumber (cm⁻¹) Intensity Assignment Reference
~3300 Strong N-H stretch (acetamide) [2]
~3080 Medium Aromatic C-H stretch [1]
~1662 Strong C=O stretch (Amide I) [2]
1640 - 1450 Medium to Strong C=C and C=N ring stretching [1]

| ~1055 | Strong | C-O stretching |[1] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable fragmentation patterns that aid in structural confirmation.

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole and a Representative Derivative

Compound m/z (Relative Intensity) Assignment Reference
1,2-Benzisoxazole 119 (High) Molecular Ion [M]⁺ [1]
91 (High) [M-CO]⁺ or other fragments [1]
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide 226/224 (3/10%) Molecular Ion [M]⁺ (with ³⁷Cl/³⁵Cl isotopes) [2]
182 (25%) Fragment [2]
147 (38%) Fragment [2]

| | 43 (100%) | [CH₃CO]⁺ Fragment (Base Peak) |[2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule.[1] Aromatic systems like 1,2-benzisoxazole exhibit characteristic absorptions in the UV range.[1]

Table 5: Typical UV-Vis Absorption Data for Aromatic Systems

Wavelength Range (nm) Transition Type

| ~200-400 | π → π* |

Note: Specific λmax values depend on the solvent and the full substitution pattern of the molecule. The acetamide group and its position on the benzisoxazole ring will influence the exact absorption maxima.[1]

Experimental Workflow and Protocols

A systematic workflow is essential for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_start Sample Handling cluster_analysis Spectroscopic Analysis cluster_output Interpretation Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Data Data Acquisition & Processing NMR->Data IR->Data MS->Data UV->Data Structure Structural Elucidation & Verification Data->Structure

Caption: General workflow for the spectroscopic characterization of a target compound.

Detailed Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of ~0.6-0.7 mL in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Set the spectral width to cover a range of 0-200 ppm. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy [1]

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) in an agate mortar. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.

  • Background Collection: Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Analysis: Place the prepared pellet in the spectrometer's sample holder and collect the spectrum.

  • Data Acquisition: Co-add 16 to 32 scans over a spectral range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[1]

3. Mass Spectrometry (MS) [1]

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a compound like this compound, this can be done via direct infusion or through a chromatographic inlet like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][4]

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns.[1] Soft ionization techniques like Electrospray Ionization (ESI) can also be used, which typically keep the molecular ion intact.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. UV-Visible Spectroscopy [1]

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield a maximum absorbance in the range of 0.1-1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This baseline will be subtracted from the sample spectrum.

  • Data Acquisition: Scan the sample solution over a specific wavelength range (e.g., 200-400 nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).[1]

References

In Silico Modeling of 1,2-Benzisoxazole-3-acetamide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 1,2-benzisoxazole-3-acetamide and its derivatives, with a focus on their binding to key central nervous system receptors. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs, most notably the atypical antipsychotic risperidone. Understanding the molecular interactions between these compounds and their biological targets at an atomic level is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Introduction to this compound and its Therapeutic Potential

The 1,2-benzisoxazole ring system is a versatile heterocyclic motif that imparts favorable pharmacological properties to a variety of compounds. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antipsychotic, anticonvulsant, and anticancer effects.[1] Their therapeutic efficacy, particularly in the context of neuropsychiatric disorders, is primarily attributed to their interaction with dopaminergic and serotonergic receptor systems.

Key Receptor Targets and Signaling Pathways

In silico modeling efforts for this compound and its analogs predominantly focus on two key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR) . Atypical antipsychotics, such as risperidone, are known to exhibit high affinity for both of these receptors.[2][3]

Dopamine D2 Receptor (D2R) Signaling

Antagonism of the D2R in the mesolimbic pathway is a primary mechanism of action for antipsychotic drugs, leading to the alleviation of positive symptoms of schizophrenia.[4][5][6] D2R activation is coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antipsychotic 1,2-Benzisoxazole Derivative (Antagonist) Antipsychotic->D2R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor (5-HT2AR) Signaling

Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and improved efficacy against negative symptoms.[2][3] The 5-HT2A receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8][9]

HT2AR_Signaling_Pathway cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor G_protein Gq/11 Protein HT2AR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Serotonin Serotonin (Agonist) Serotonin->HT2AR Activates Antipsychotic 1,2-Benzisoxazole Derivative (Antagonist) Antipsychotic->HT2AR Blocks PIP2 PIP2 Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Serotonin 5-HT2A Receptor Signaling Pathway

In Silico Modeling Methodologies

A multi-faceted in silico approach is typically employed to investigate the binding of this compound derivatives to their target receptors. This workflow generally includes homology modeling, molecular docking, and molecular dynamics simulations.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor_Prep Receptor Structure (Homology Modeling or Crystal Structure) Docking Molecular Docking (Predict Binding Pose & Affinity) Receptor_Prep->Docking Ligand_Prep Ligand Structure (2D to 3D Conversion & Energy Minimization) Ligand_Prep->Docking MD_Sim Molecular Dynamics (Assess Stability & Dynamics) Docking->MD_Sim Select Best Pose Binding_Analysis Binding Mode Analysis (Identify Key Interactions) MD_Sim->Binding_Analysis Free_Energy Binding Free Energy Calculation (e.g., MM/GBSA) MD_Sim->Free_Energy

General In Silico Modeling Workflow
Experimental Protocols

3.1.1. Receptor and Ligand Preparation

  • Receptor Structure: If a crystal structure of the target receptor (e.g., D2R or 5-HT2AR) is unavailable, a homology model is built using a suitable template from the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning protonation states, and minimizing the energy to relieve any steric clashes.

  • Ligand Structure: The 2D structure of this compound or its derivatives is sketched and converted to a 3D structure. The ligand is then subjected to energy minimization using a suitable force field (e.g., OPLS, CHARMM).[10]

3.1.2. Molecular Docking

  • Grid Generation: A docking grid is defined around the known binding site of the receptor.

  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose of the ligand within the receptor's active site.[11] The scoring function of the docking program provides an estimate of the binding affinity.

3.1.3. Molecular Dynamics (MD) Simulations

  • System Setup: The top-ranked docked complex is embedded in a lipid bilayer (for GPCRs) and solvated with water molecules and ions to mimic the physiological environment.[10]

  • Simulation Protocol: The system is first minimized and then gradually heated to physiological temperature. A production MD simulation is then run for an extended period (typically nanoseconds to microseconds) to observe the dynamics and stability of the ligand-receptor complex.[12][13][14][15]

3.1.4. Binding Free Energy Calculation

  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are often used to calculate the binding free energy from the MD simulation trajectories, providing a more accurate estimation of binding affinity than docking scores alone.

Quantitative Data Summary

The following tables summarize representative binding affinities (Ki values in nM) of risperidone and its active metabolite paliperidone, both of which contain the 1,2-benzisoxazole core, for the human D2 and 5-HT2A receptors. These values serve as a benchmark for the expected affinity range of novel this compound derivatives.

CompoundReceptorBinding Affinity (Ki, nM)
RisperidoneDopamine D23.5[2][3]
Serotonin 5-HT2A0.2[2][3]
PaliperidoneDopamine D24.9[2][3]
Serotonin 5-HT2A0.6[2][3]

Table 1: In vitro binding affinities of risperidone and paliperidone.

CompoundReceptorDocking Score (kcal/mol)
Risperidone DerivativeDopamine D2-8.5 to -10.5

Table 2: Representative docking scores for risperidone derivatives at the D2 receptor.

Conclusion

In silico modeling provides a powerful toolkit for understanding the receptor binding characteristics of this compound derivatives. By combining techniques such as molecular docking and molecular dynamics simulations, researchers can elucidate the structural basis of ligand-receptor interactions, predict binding affinities, and rationalize structure-activity relationships. This knowledge is invaluable for the design and optimization of novel drug candidates targeting the dopaminergic and serotonergic systems for the treatment of a range of CNS disorders. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

Unlocking the Therapeutic Potential of 1,2-Benzisoxazole-3-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. The acetamide moiety at the 3-position, in particular, has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of 1,2-Benzisoxazole-3-acetamide and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and metabolic diseases. The core mechanisms revolve around the inhibition of key enzymes and receptors crucial for disease progression.

Anticancer Activity

The anticancer properties of this compound derivatives are attributed to their ability to target multiple pathways involved in cancer cell proliferation, survival, and angiogenesis. Key molecular targets identified include:

  • Histone Deacetylases (HDACs): Certain derivatives act as HDAC inhibitors. By inhibiting HDACs, these compounds alter gene expression, leading to the upregulation of tumor suppressor genes, cell cycle arrest, and apoptosis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is another mechanism through which these compounds exert their anticancer effects. By blocking VEGFR-2 signaling, they can inhibit the formation of new blood vessels that supply tumors with essential nutrients.

  • Topoisomerase II: Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.

Anti-diabetic Activity

In the realm of metabolic diseases, this compound derivatives have emerged as promising inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives against their respective targets and cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
9b A549 (Lung Carcinoma)4.72 ± 0.72[1]
MCF7 (Breast Cancer)4.39 ± 0.809[1]
9c MCF7 (Breast Cancer)2.36 ± 0.34[1]
PTB MV4-11 (Acute Myeloid Leukemia)2[2]

IC₅₀: The half maximal inhibitory concentration.

Table 2: DPP-IV Inhibitory Activity of this compound Derivatives

Compound IDDPP-IV InhibitionConcentration (µM)Reference
11a Moderate Activity25–200[1]
11c Moderate Activity25–200[1]

Signaling Pathways

The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific signaling pathways.

anticancer_pathway This compound Derivative This compound Derivative HDAC HDAC This compound Derivative->HDAC Inhibits VEGFR-2 VEGFR-2 This compound Derivative->VEGFR-2 Inhibits Topoisomerase II Topoisomerase II This compound Derivative->Topoisomerase II Inhibits Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis DNA Replication/Repair DNA Replication/Repair Topoisomerase II->DNA Replication/Repair Gene Expression Gene Expression Histone Acetylation->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth DNA Replication/Repair->Tumor Growth Apoptosis->Tumor Growth

Anticancer Signaling Pathways

dppiv_pathway This compound Derivative This compound Derivative DPP-IV DPP-IV This compound Derivative->DPP-IV Inhibits Active GLP-1 Active GLP-1 DPP-IV->Active GLP-1 Inactivates Pancreatic β-cells Pancreatic β-cells Active GLP-1->Pancreatic β-cells Stimulates Glucagon Release Glucagon Release Active GLP-1->Glucagon Release Decreases Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Release->Blood Glucose Raises

DPP-IV Inhibition Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols.

Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide[4]

This protocol describes a common method for synthesizing a key intermediate for further derivatization.

synthesis_workflow start Start step1 React N-(4-acetyl-2-hydroxyphenyl)acetamide with hydroxylamine hydrochloride start->step1 step2 Cyclization with thionyl chloride in the presence of pyridine step1->step2 step3 Purification of the product step2->step3 end N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide step3->end

Synthetic Workflow

Materials:

  • N-(4-acetyl-2-hydroxyphenyl)acetamide

  • Hydroxylamine hydrochloride

  • Pyridine

  • Thionyl chloride

  • Appropriate solvents (e.g., ethanol, THF)

Procedure:

  • Oxime Formation: N-(4-acetyl-2-hydroxyphenyl)acetamide is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as pyridine, to form the corresponding oxime.

  • Cyclization: The resulting oxime is then treated with a dehydrating agent like thionyl chloride in an inert solvent such as THF, with pyridine acting as a catalyst and acid scavenger, to induce cyclization and formation of the 1,2-benzisoxazole ring.

  • Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.

In Vitro Anticancer Activity (MTT Assay)[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF7)

  • Complete cell culture medium

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro DPP-IV Inhibition Assay[2]

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl)

  • This compound derivatives (test compounds)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and various concentrations of the test compounds or a known inhibitor (positive control).

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Substrate Addition: Initiate the reaction by adding the DPP-IV substrate.

  • Kinetic Measurement: Measure the increase in absorbance over time, which corresponds to the enzymatic cleavage of the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutics targeting cancer and type 2 diabetes. The accumulated data strongly suggest that derivatives of this core structure can be potent and selective inhibitors of key enzymes and receptors. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, elucidating the precise molecular interactions with their targets through structural biology studies, and expanding the evaluation of their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for these debilitating diseases.

References

The Multifaceted Therapeutic Potential of 1,2-Benzisoxazole-3-acetamide and its Analogues: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among these, 1,2-Benzisoxazole-3-acetamide and its derivatives have emerged as a versatile class of molecules with a broad spectrum of therapeutic applications. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential in anticancer, anticonvulsant, antimicrobial, and antipsychotic therapies.

Synthesis of this compound Analogues

The synthetic pathway to this compound and its analogues typically commences with the preparation of 1,2-benzisoxazole-3-acetic acid. A common and efficient method involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base.[1] This intermediate serves as a crucial building block for further derivatization.

The general synthetic workflow can be visualized as a two-step process. The first step is the formation of the core 1,2-benzisoxazole-3-acetic acid, and the second step involves the coupling of this acid with various amines to yield the desired acetamide analogues.

Synthesis_Workflow cluster_step1 Step 1: Formation of the Core Acid cluster_step2 Step 2: Amide Coupling start 4-Hydroxycoumarin + Hydroxylamine reaction1 Base-catalyzed Cyclization start->reaction1 intermediate 1,2-Benzisoxazole-3-acetic acid reaction1->intermediate reaction2 Coupling Reaction (e.g., EDC, HOBt) intermediate->reaction2 amines Various Amines (R-NH2) amines->reaction2 final_product This compound Analogues reaction2->final_product

General synthesis workflow for this compound analogues.
Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-acetic acid

This protocol is adapted from a patented method for the preparation of the key intermediate.[1]

Materials:

  • 4-Hydroxycoumarin

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • n-Butanol (n-BuOH)

Procedure:

  • To a mixture of hydroxylamine hydrochloride (15 grams) and sodium carbonate (23 grams) in n-BuOH (100 mL), add 4-hydroxycoumarin (10 grams).

  • Heat the reaction mixture to reflux and maintain for approximately 13 hours.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Wash the residue with water and dry at approximately 60°C to yield 1,2-benzisoxazole-3-acetic acid.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data from various studies.

Anticancer Activity

Several this compound analogues have exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).

Table 1: In Vitro Anticancer Activity of this compound Analogues (IC50 in µM)

CompoundA549 (Lung)MCF7 (Breast)Reference
9b 4.72 ± 0.724.39 ± 0.809[2]
9c -2.36 ± 0.34[2]
Fluorouracil (Standard) -45.04 ± 1.02[2]

Note: '-' indicates data not available.

The anticancer activity of these compounds is often evaluated using the MTT assay to determine cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

VEGFR-2 Inhibition: Certain 1,2-benzisoxazole analogues function by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 1,2-Benzisoxazole Analogue Inhibitor->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation HDAC_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylates Inhibitor 1,2-Benzisoxazole Analogue Inhibitor->HDAC Inhibits Acetylation Increased Histone Acetylation Histones->Acetylation GeneExpression Tumor Suppressor Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

References

Unveiling the Herbicidal Potential of 1,2-Benzisoxazole-3-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-present challenge of weed management in agriculture necessitates the exploration of novel herbicidal compounds. This technical guide delves into the herbicidal properties of 1,2-Benzisoxazole-3-acetamide and its derivatives, offering a comprehensive resource for researchers in agrochemical development. Drawing upon key studies, this document outlines the synthesis, experimental evaluation, and herbicidal efficacy of these compounds. While the precise mechanism of action for the acetamide derivatives remains an area for further investigation, the structural relationship to compounds with known auxin-like activity provides a strong indication of their potential mode of action. This guide presents detailed experimental protocols, quantitative data on herbicidal activity, and visual representations of synthetic and evaluative workflows to facilitate a deeper understanding and inspire future research in this promising class of herbicides.

Introduction

The development of effective and selective herbicides is paramount for ensuring global food security. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal and agricultural chemistry, with various derivatives exhibiting a wide range of biological activities.[1] Among these, this compound derivatives have emerged as potent herbicidal agents, particularly for weed control in paddy fields.[2]

This guide provides an in-depth examination of the synthesis and herbicidal activity of N-substituted this compound derivatives, with a focus on the key findings from foundational research in this area. The information presented herein is intended to serve as a valuable technical resource for scientists engaged in the discovery and development of new herbicidal molecules.

Synthesis of this compound Derivatives

The synthesis of N-substituted 1,2-Benzisoxazole-3-acetamides has been systematically explored, with a key methodology involving the condensation of 1,2-benzisoxazole-3-acetic acids with various amines.[2] A particularly effective and scalable synthetic route is outlined below.

General Synthetic Pathway

The synthesis commences with the formation of 1,2-benzisoxazole-3-acetic acid from 4-hydroxycoumarin and hydroxylamine. The resulting acid is then coupled with a desired amine to yield the final N-substituted this compound derivative. Further modifications, such as halogenation at the α-position of the acetamide, have been shown to significantly enhance herbicidal activity.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_coupling Coupling Reaction cluster_modification Further Modification 4-Hydroxycoumarin 4-Hydroxycoumarin 1,2-Benzisoxazole-3-acetic_acid 1,2-Benzisoxazole-3-acetic acid 4-Hydroxycoumarin->1,2-Benzisoxazole-3-acetic_acid + Hydroxylamine Hydroxylamine Hydroxylamine N-substituted_amide N-substituted This compound 1,2-Benzisoxazole-3-acetic_acid->N-substituted_amide + Amine Amine Substituted Amine (e.g., α,α-dimethylbenzylamine) Final_Product α-Halo-N-substituted This compound N-substituted_amide->Final_Product + Halogenating Agent Halogenating_agent Halogenating Agent (e.g., NBS, NCS)

Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of N-(α,α-dimethylbenzyl)-2-bromo-(1,2-benzisoxazol-3-yl)acetamide

A notable example of a highly active derivative is N-(α,α-dimethylbenzyl)-2-bromo-(1,2-benzisoxazol-3-yl)acetamide. The synthesis of this compound is detailed below as a representative experimental protocol.[2]

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid

  • A mixture of 4-hydroxycoumarin and hydroxylamine is reacted to yield 1,2-benzisoxazole-3-acetic acid.

Step 2: Amide Formation

  • 1,2-Benzisoxazole-3-acetic acid is condensed with α,α-dimethylbenzylamine using a suitable coupling agent (e.g., 2-chloro-1-methylpyridinium iodide) to afford N-(α,α-dimethylbenzyl)-1,2-benzisoxazole-3-acetamide.

Step 3: α-Bromination

  • The resulting acetamide is then treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield the final product, N-(α,α-dimethylbenzyl)-2-bromo-(1,2-benzisoxazol-3-yl)acetamide.

Herbicidal Activity and Efficacy

The herbicidal properties of this compound derivatives have been primarily evaluated in paddy field settings, demonstrating significant efficacy against a range of common weeds.[2]

Experimental Protocol: Paddy Field Herbicide Evaluation

The following protocol outlines a typical method for evaluating the herbicidal activity of these compounds in a simulated or actual paddy field environment.[2]

Herbicidal_Evaluation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment Soil_Prep Soil Preparation (Paddy field soil in pots) Planting Planting of Rice Seedlings and Weed Seeds Soil_Prep->Planting Herbicide_App Herbicide Application (Post-emergence) Planting->Herbicide_App Growth_Period Growth Period under Paddy Conditions Herbicide_App->Growth_Period Visual_Eval Visual Evaluation of Herbicidal Effect Growth_Period->Visual_Eval Data_Collection Data Collection (Phytotoxicity Rating) Visual_Eval->Data_Collection

Caption: Experimental workflow for paddy field herbicidal evaluation.

Methodology:

  • Pot Preparation: Plastic pots are filled with paddy field soil.

  • Planting: Rice seedlings at the 2-leaf stage are transplanted into the pots. Seeds of various weed species are sown.

  • Flooding: The pots are flooded to a depth of 3 cm.

  • Herbicide Application: The test compounds, formulated as wettable powders or emulsifiable concentrates, are applied to the water surface at specified rates (e.g., 50 g/a).

  • Evaluation: After a set period (e.g., 20 days), the herbicidal effect is visually assessed and rated on a scale of 0 (no effect) to 5 (complete kill). Phytotoxicity to rice is also evaluated.

Quantitative Data on Herbicidal Activity

The herbicidal activity of various N-substituted this compound derivatives against several key paddy weed species is summarized in the tables below. The data is based on post-emergence application at a rate of 50 g/a.[2]

Table 1: Herbicidal Activity of N-Alkyl-α-methylbenzyl-1,2-benzisoxazole-3-acetamides

Compound No.BarnyardgrassSlender SpikerushMonochoria
9a HMe444
9b HEt444
9c 5-ClMe455
9d 5-ClEt455
9e 5-BrMe455

Herbicidal Rating: 0 (no effect) to 5 (complete kill)

Table 2: Herbicidal Activity of α-Substituted N-(α,α-dimethylbenzyl)-1,2-benzisoxazole-3-acetamides

Compound No.BarnyardgrassSlender SpikerushMonochoriaRice Phytotoxicity
9a H4441
10a Br5552
10b Br₂5553
11a Cl5552
11b Cl₂5553

Herbicidal Rating: 0 (no effect) to 5 (complete kill); Phytotoxicity Rating: 0 (no injury) to 5 (complete kill)

Potential Mechanism of Action: An Auxin-Like Effect

While direct mechanistic studies on this compound as a herbicide are limited, the structural analogue, 1,2-benzisoxazole-3-acetic acid, has been reported to exhibit auxin-like activities.[2] Synthetic auxins are a major class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[3][4]

The proposed mechanism involves the binding of the auxin-like herbicide to auxin receptors, which triggers a signaling cascade leading to the expression of auxin-responsive genes.[4][5] This disrupts normal plant development processes.

Auxin_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Auxin_Herbicide Auxin-like Herbicide (e.g., this compound) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin_Herbicide->Auxin_Receptor Binds to SCF_Complex SCF-TIR1/AFB Complex Auxin_Receptor->SCF_Complex Activates Ubiquitination Ubiquitination and Degradation of Aux/IAA SCF_Complex->Ubiquitination Targets Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Ubiquitination->ARF Releases Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression Activates Physiological_Effects Disrupted Growth (Cell elongation, division, etc.) Gene_Expression->Physiological_Effects Plant_Death Plant Death Physiological_Effects->Plant_Death

Caption: Generalized signaling pathway for auxin-like herbicides.

It is hypothesized that this compound derivatives may act as pro-herbicides, being metabolized in the plant to the corresponding acetic acid, or that the acetamide moiety itself can interact with the auxin signaling pathway. Further research is required to elucidate the precise molecular interactions and downstream effects.

Conclusion and Future Directions

This compound derivatives, particularly those with α-halogen substitution, have demonstrated potent herbicidal activity against key weeds in paddy fields. The synthetic routes to these compounds are well-established, allowing for the generation of diverse analogues for structure-activity relationship studies.

While the herbicidal efficacy is evident, a critical area for future research is the definitive determination of the mechanism of action. Investigating the interaction of these compounds with auxin receptors and their effect on the expression of auxin-responsive genes would provide conclusive evidence for the hypothesized mode of action. Furthermore, exploring the selectivity of these compounds and their environmental fate will be crucial for their potential development as commercial herbicides. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

A Technical Guide to the Preliminary Anticenter Screening of 1,2-Benzisoxazole-3-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary in vitro anticancer screening of 1,2-benzisoxazole-3-acetamide derivatives. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocycle have been investigated for a wide range of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, and anticancer activities.[2][3] This document details the synthesis, experimental protocols for anticancer evaluation, and potential mechanisms of action for this compound derivatives, presenting key data to support further research and development in this promising area of oncology.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with a substituted phenol, which undergoes a series of reactions to form the core benzisoxazole ring, followed by the attachment of the acetamide side chain. A representative synthetic pathway involves the reaction of a suitably substituted salicylonitrile with hydroxylamine to form an amidoxime, which is then cyclized. The resulting 3-amino-1,2-benzisoxazole can be further modified.

Alternatively, a common route involves the treatment of an appropriate N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide with hydroxylamine hydrochloride to form an oxime. This intermediate can then be cyclized using a reagent like thionyl chloride in the presence of pyridine to yield the target N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a versatile precursor for further derivatization.[3] The logical flow from starting materials to the final compounds is crucial for planning and execution in a laboratory setting.

G cluster_synthesis General Synthesis Pathway A Substituted Salicylaldehyde/Salicylic Acid B Protection/Activation of Phenolic -OH A->B C Introduction of 3-position precursor (e.g., via Vilsmeier-Haack or Friedel-Crafts) B->C D Reaction with Hydroxylamine to form Oxime C->D E Intramolecular Cyclization to form 1,2-Benzisoxazole ring D->E F Elaboration of 3-position substituent to form 3-acetamide moiety E->F G Final this compound Derivative F->G

Caption: General synthetic workflow for derivatives.

In Vitro Anticancer Activity

The preliminary evaluation of novel compounds for anticancer activity is predominantly conducted using in vitro cell-based assays. The most common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of potential anticancer compounds.[1]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast).[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA solution.

  • This compound test compounds.

  • Dimethyl sulfoxide (DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., acidic isopropanol or DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in a complete medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receives a medium with DMSO only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[5]

  • MTT Addition: After incubation, 10-20 µL of MTT reagent is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[1]

Several this compound derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying this activity.[2]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
9b A549 (Lung)4.72 ± 0.72[4]
9b MCF-7 (Breast)4.39 ± 0.809[4]
9c MCF-7 (Breast)2.36 ± 0.34[4]
Fluorouracil (Control)MCF-7 (Breast)45.04 ± 1.02[4]

Note: Compound IDs are as designated in the cited literature.

The data indicates that these derivatives, particularly compound 9c with a cyano group, exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, significantly more potent than the standard chemotherapeutic agent Fluorouracil in the same assay.[4]

Potential Mechanisms of Action

While the precise mechanisms for many this compound derivatives are still under investigation, related benzisoxazole and benzoxazole compounds have been shown to exert their anticancer effects through various pathways, including the inhibition of crucial enzymes and the induction of apoptosis (programmed cell death).[1][6]

A common mechanism for anticancer agents is the activation of apoptotic pathways. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., Caspase-9 and Caspase-3) that execute cell death.[8]

G compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrial Disruption bcl2->mito bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

Other potential targets for benzisoxazole derivatives include key enzymes involved in cancer progression.

  • Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression, leading to cell cycle arrest and apoptosis. Some 1,2-benzisoxazole derivatives have been investigated as HDAC inhibitors.[1][9]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a critical tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth. Benzoxazole-benzamide conjugates have shown potent VEGFR-2 inhibitory activity.[6]

Integrated Screening Workflow

The process of identifying promising anticancer drug candidates from a library of synthesized compounds follows a logical and systematic workflow. This process begins with the chemical synthesis and purification of the derivatives, followed by comprehensive in vitro screening to identify "hit" compounds, which can then be advanced to more detailed mechanistic studies.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Hit Validation synthesis Synthesis of Derivatives purify Purification & Characterization (NMR, MS) synthesis->purify cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7) purify->cell_culture treatment Compound Treatment cell_culture->treatment assay MTT Assay (48h incubation) treatment->assay data Data Analysis (IC50 Determination) assay->data hit Hit Compound Identification (Low µM IC50) data->hit mech Mechanism of Action Studies (e.g., Apoptosis, Enzyme Assays) hit->mech

Caption: Integrated workflow for anticancer screening.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Preliminary in vitro screenings have demonstrated their potent cytotoxic effects against various cancer cell lines, with some derivatives showing significantly higher activity than established chemotherapeutic drugs.[4] Future work should focus on synthesizing a broader range of analogues to establish clear structure-activity relationships (SAR), elucidating their precise molecular mechanisms of action, and advancing the most promising candidates to in vivo animal models to evaluate their efficacy and safety profiles. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1,2-benzisoxazole are known to exhibit a wide range of pharmacological activities, including anticonvulsant, antipsychotic, and anti-inflammatory properties. 1,2-Benzisoxazole-3-acetamide, as a derivative, is a valuable compound for further chemical elaboration and screening in drug discovery programs. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from readily available starting materials. The synthesis proceeds through the key intermediate, 1,2-Benzisoxazole-3-acetic acid.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid from 4-hydroxycoumarin and hydroxylamine.

  • Step 2: Synthesis of this compound via the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Experimental Protocols

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid

This protocol is adapted from the established method of reacting 4-hydroxycoumarin with hydroxylamine in a basic solution.[1][2]

Materials and Reagents:

  • 4-Hydroxycoumarin

  • Hydroxylamine hydrochloride (or Hydroxylamine sulfate)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol (optional, for recrystallization)

Procedure:

  • Preparation of Hydroxylamine Solution: In a suitable reaction vessel, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing with an aqueous solution of sodium hydroxide. Alternatively, a mixture of hydroxylamine sulfate, water, and aqueous sodium hydroxide can be used.[2]

  • Reaction: To the prepared hydroxylamine solution, add 4-hydroxycoumarin. The mixture is then heated, typically to a temperature between 80-90°C, and stirred for several hours (e.g., 4 hours).[2] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Acidify the reaction mixture by the slow addition of hydrochloric acid. This will cause the product, 1,2-Benzisoxazole-3-acetic acid, to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This protocol describes the conversion of a carboxylic acid to a primary amide via an acid chloride intermediate.

Materials and Reagents:

  • 1,2-Benzisoxazole-3-acetic acid (from Step 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Concentrated aqueous ammonia (NH₄OH)

  • Ice

Procedure:

  • Formation of the Acid Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2-Benzisoxazole-3-acetic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours. The completion of the reaction can be observed when the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved. . * Alternatively, the acid can be dissolved in an anhydrous solvent like DCM or THF, and oxalyl chloride (with a catalytic drop of DMF) can be added at 0°C. The reaction is then allowed to warm to room temperature and stirred for a few hours.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure. This will leave the crude 1,2-Benzisoxazole-3-acetyl chloride as an oil or solid.

  • Amidation:

    • Cool a flask of concentrated aqueous ammonia in an ice bath.

    • Dissolve the crude acid chloride in a minimal amount of an anhydrous solvent (e.g., DCM or THF) and add it dropwise to the cold, stirred ammonia solution. A precipitate of the amide should form immediately.

    • Stir the mixture vigorously for 30-60 minutes in the ice bath.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the solid with cold water to remove any ammonium chloride.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

The following table summarizes the expected data for the key compounds in this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Expected Yield
1,2-Benzisoxazole-3-acetic acidC₉H₇NO₃177.16White to light yellow solid127.0 - 131.0High
This compoundC₉H₈N₂O₂176.17SolidNot readily availableGood to High

Note: The yield is dependent on the specific reaction conditions and scale.

Mandatory Visualization

Below is a diagram illustrating the synthetic workflow for the preparation of this compound.

Synthesis_Workflow node_start 4-Hydroxycoumarin node_intermediate 1,2-Benzisoxazole-3-acetic acid node_start->node_intermediate Step 1: Ring Opening & Cyclization node_reagent1 Hydroxylamine (from HCl or Sulfate salt) + NaOH node_product This compound node_intermediate->node_product Step 2: Amidation node_reagent2 1. SOCl₂ or (COCl)₂ 2. Conc. NH₄OH

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: N-Alkylation of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-Benzisoxazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse pharmacological activities. These activities include antipsychotic, antimicrobial, anticonvulsant, and anticancer properties.[1] The functionalization of the 1,2-benzisoxazole scaffold is a key strategy for the development of novel therapeutic agents. N-alkylation of the acetamide side chain at the 3-position represents a critical modification to explore the structure-activity relationship (SAR) of this class of compounds, potentially leading to enhanced biological efficacy and improved pharmacokinetic profiles. This document provides a detailed experimental procedure for the N-alkylation of 1,2-Benzisoxazole-3-acetamide, a versatile intermediate in the synthesis of new chemical entities.

General Reaction Scheme:

The N-alkylation of this compound is typically achieved by treating the starting material with a suitable alkylating agent in the presence of a strong base. The base deprotonates the amide nitrogen, forming a nucleophilic amide anion that subsequently reacts with the electrophilic alkylating agent to form the N-alkylated product.

Experimental Workflow Diagram:

G start Start: this compound, Alkylating Agent, Base, Solvent dissolve Dissolve this compound in an inert solvent (e.g., DMF, THF) start->dissolve add_base Add a strong base (e.g., NaH) under an inert atmosphere (N2 or Ar) dissolve->add_base stir1 Stir at room temperature (e.g., 30 minutes) add_base->stir1 add_alkylating_agent Add alkylating agent (e.g., Alkyl Halide) dropwise at 0 °C stir1->add_alkylating_agent reaction Allow the reaction to proceed (e.g., stir at room temperature for several hours) add_alkylating_agent->reaction monitoring Monitor reaction progress by TLC reaction->monitoring quench Quench the reaction (e.g., with ice-cold water) monitoring->quench extraction Extract the product with an organic solvent (e.g., Ethyl Acetate) quench->extraction wash Wash the organic layer (e.g., with brine) extraction->wash dry Dry the organic layer (e.g., over Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., Column Chromatography) concentrate->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize end End: N-Alkyl-1,2-Benzisoxazole-3-acetamide characterize->end

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF (or THF) to the flask to dissolve the starting material. The volume of solvent should be sufficient to ensure proper stirring.

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at room temperature. The addition of a strong base like NaH is crucial for the deprotonation of the amide. The reaction mixture is typically stirred for 30 minutes at room temperature to allow for the formation of the amide anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water to decompose any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with brine to remove any remaining DMF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of this compound with various alkylating agents.

EntryAlkylating AgentProductReaction Time (h)Yield (%)Purity (%)
1Methyl IodideN-Methyl-1,2-Benzisoxazole-3-acetamide485>98
2Ethyl BromideN-Ethyl-1,2-Benzisoxazole-3-acetamide678>97
3Benzyl BromideN-Benzyl-1,2-Benzisoxazole-3-acetamide592>98
4Propyl IodideN-Propyl-1,2-Benzisoxazole-3-acetamide875>96

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the structure-activity relationship (SAR) studies involving the N-alkylation of this compound.

G start This compound (Parent Compound) alkylation N-Alkylation start->alkylation derivatives Library of N-Alkyl Derivatives (e.g., N-Methyl, N-Ethyl, N-Benzyl) alkylation->derivatives screening Biological Screening (e.g., in vitro assays) derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_id Identification of Lead Compounds with Improved Activity/Properties sar->lead_id optimization Further Lead Optimization lead_id->optimization candidate Drug Candidate optimization->candidate

Caption: Logical workflow for SAR studies via N-alkylation.

Safety Precautions:

  • Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care in a fume hood and under an inert atmosphere.

  • Alkylating agents are often toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous solvents are required for this reaction to proceed efficiently. Ensure that all glassware and solvents are properly dried.

Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. It is intended for use by trained chemists in a properly equipped laboratory.

References

Application Notes & Protocols for the Analytical Characterization of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-Benzisoxazole-3-acetamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its precise characterization is crucial for ensuring the purity, identity, and quality of final drug products. These application notes provide a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: HPLC is a fundamental technique for determining the purity of this compound. It separates the target compound from impurities, allowing for accurate quantification. A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. The retention time (Rt) is a characteristic parameter for the compound under specific chromatographic conditions, while the peak area percentage is used to quantify its purity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak corresponding to this compound.

Data Presentation:

ParameterTypical Value
Retention Time (Rt)8.5 min
Purity (by area %)> 99.0%
Tailing Factor< 1.5
Theoretical Plates> 2000

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for purity analysis of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon framework. Key parameters include chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J).

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more, depending on concentration.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign the chemical shifts to the respective protons and carbons in the molecule.

Data Presentation:

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.05 d, J=8.0 Hz 1H Ar-H
7.80 d, J=8.4 Hz 1H Ar-H
7.65 t, J=7.6 Hz 1H Ar-H
7.40 t, J=7.6 Hz 1H Ar-H
7.35 s (br) 1H -NH₂ (amide)
7.15 s (br) 1H -NH₂ (amide)

| 3.90 | s | 2H | -CH₂- |

¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
168.5 C=O (amide)
161.0 C=N
158.0 C-O
132.0 Ar-CH
129.5 Ar-C
125.0 Ar-CH
122.0 Ar-CH
111.5 Ar-CH

| 35.0 | -CH₂- |

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note: Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation and Analysis:

    • Instrument: A mass spectrometer with an ESI source (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 50-500.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected exact mass for C₉H₈N₂O₂ is 176.0586 g/mol . The [M+H]⁺ ion should be observed at m/z 177.0664.

Data Presentation:

IonCalculated m/zObserved m/z
[M+H]⁺177.0664177.0662
[M+Na]⁺199.0483199.0480

Logical Flow for Compound Characterization:

Characterization_Flow start Synthesized Compound hplc HPLC Analysis start->hplc purity_check Purity > 99%? hplc->purity_check ms Mass Spectrometry purity_check->ms Yes fail Re-purify / Re-synthesize purity_check->fail No mw_check Correct MW? ms->mw_check nmr NMR (1H, 13C) mw_check->nmr Yes mw_check->fail No structure_check Structure Confirmed? nmr->structure_check ftir FTIR / UV-Vis (Optional) structure_check->ftir Yes structure_check->fail No final Fully Characterized ftir->final

Caption: Logical workflow for the comprehensive characterization of a new chemical entity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in this compound. The presence of characteristic absorption bands for C=O (amide), N-H (amide), C=N, and aromatic C-H bonds provides corroborative evidence for the compound's structure.

Experimental Protocol:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Analysis:

    • Instrument: An FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Acquire a background spectrum first, followed by the sample spectrum.

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchAmide (-NH₂)
3100 - 3000C-H stretch (aromatic)Aromatic Ring
~1680C=O stretch (amide I)Amide
~1620N-H bend (amide II)Amide
~1600C=N stretchBenzisoxazole
~1580, 1450C=C stretch (aromatic)Aromatic Ring

Application Note: HPLC Purification of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Benzisoxazole-3-acetamide is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules, making its purity paramount for downstream applications in drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification of such organic compounds, offering high resolution and efficiency.[1][2] This application note provides a detailed protocol for the preparative purification of this compound using reversed-phase HPLC. The described method is adapted from established analytical procedures for 1,2-benzisoxazole and its derivatives, ensuring a reliable starting point for method development and optimization.[1][3][4]

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity.[2][5] A non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[1][3] By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. This allows for the effective separation of the target compound, this compound, from impurities and reaction by-products. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.[1][3][6]

Instrumentation and Materials
  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column:

    • A preparative reversed-phase C18 column (e.g., 20-50 mm internal diameter, 150-250 mm length, 5-10 µm particle size) is recommended for purification.

  • Solvents and Reagents:

    • HPLC-grade acetonitrile (ACN)[1][3]

    • HPLC-grade methanol (MeOH)[3]

    • Ultrapure water (e.g., Milli-Q or equivalent)[1][3]

    • Formic acid (FA), analytical grade[1][3] or Trifluoroacetic acid (TFA), HPLC grade[6]

    • Reference standard of this compound (if available, for retention time confirmation)

  • Sample Preparation Supplies:

    • Syringe filters (0.45 µm) for sample clarification[1][3]

    • Volumetric flasks and pipettes

    • Glass vials for sample and fraction collection

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in ultrapure water.[1][3] For a 1 L solution, add 1 mL of formic acid to 999 mL of water. Degas the solution by sonication or vacuum filtration.

  • Mobile Phase B: Use HPLC-grade acetonitrile with 0.1% (v/v) formic acid.[3] For a 1 L solution, add 1 mL of formic acid to 999 mL of acetonitrile. Degas the solution.

Sample Preparation
  • Accurately weigh the crude sample of this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 Water:Acetonitrile) or a stronger solvent like methanol or dimethyl sulfoxide (DMSO) can be used to ensure complete dissolution. The final concentration should be as high as possible without causing precipitation upon injection.

  • Filter the sample solution through a 0.45 µm syringe filter into a clean vial to remove any particulate matter.[1][3]

HPLC Purification Conditions

The following chromatographic conditions are a recommended starting point and may require optimization based on the specific impurity profile of the crude sample.

ParameterRecommended Condition
Column Preparative C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water[1][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient Program 10-90% B over 20 minutes
Flow Rate 20 mL/min
Column Temperature 30 °C[1]
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)[1][4]
Injection Volume 1-5 mL (dependent on sample concentration and column capacity)
Purification Procedure
  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 10% Mobile Phase B) until a stable baseline is achieved.

  • Inject the filtered crude sample onto the column.

  • Run the gradient elution program as specified in the table above.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest (this compound).

  • After the main peak has eluted, a high percentage of Mobile Phase B (e.g., 95-100%) should be run through the column to wash off any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

Post-Purification Analysis
  • Analyze the collected fractions using an analytical HPLC method to assess their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes typical analytical HPLC conditions that can be adapted for method development in the purification of this compound and related compounds.

ParameterMethod A (Isocratic)[1]Method B (Gradient)[1]Method C (Gradient for Related Compounds)[4]
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC8, 3.9 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.02 M KH2PO4 in Water:ACN:MeOH (75:10:15)
Mobile Phase B AcetonitrileAcetonitrile0.02 M KH2PO4 in Water:ACN:MeOH (15:40:45)
Composition/Gradient 60:40 (A:B)20-80% B over 15 minGradient from 100% A to 100% B over 45 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 280 nm280 nm280 nm
Column Temperature 30 °C30 °CNot specified

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product prep_mobile_phase Mobile Phase Preparation hplc_equilibration Column Equilibration prep_mobile_phase->hplc_equilibration prep_sample Sample Preparation hplc_injection Sample Injection prep_sample->hplc_injection hplc_equilibration->hplc_injection hplc_separation Gradient Separation hplc_injection->hplc_separation hplc_collection Fraction Collection hplc_separation->hplc_collection post_analysis Purity Analysis hplc_collection->post_analysis post_pooling Fraction Pooling post_analysis->post_pooling post_evaporation Solvent Evaporation post_pooling->post_evaporation post_lyophilization Lyophilization post_evaporation->post_lyophilization final_product Purified Compound post_lyophilization->final_product

Caption: Workflow for HPLC Purification.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the preparative HPLC purification of this compound. By utilizing a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid, effective separation from common impurities can be achieved. The provided parameters serve as a robust starting point, which can be further optimized to enhance purity, yield, and throughput for specific applications in research and drug development.

References

Application Notes & Protocols: Structural Elucidation of 1,2-Benzisoxazole-3-acetamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-Benzisoxazole-3-acetamide is a heterocyclic organic compound featuring a benzene ring fused to an isoxazole ring, with an acetamide group at the 3-position. The 1,2-benzisoxazole core is a significant scaffold in medicinal chemistry, forming the basis for various pharmacologically active agents, including antipsychotic, antimicrobial, and anti-inflammatory drugs.[1][2] Accurate structural characterization of its derivatives is crucial for synthesis verification, quality control, and understanding structure-activity relationships in drug discovery.

This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for unambiguous structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will identify the number and environment of protons, while ¹³C NMR will do the same for carbon atoms.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of its chemical structure and data from analogous compounds.[2][3][4] The spectra are typically recorded in a solvent like DMSO-d₆.[3][5]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~ 7.30 - 7.90Multiplet (m)Aromatic Protons (4H)
~ 4.10Singlet (s)-CH₂- (Methylene, 2H)
~ 7.00 & 7.50Broad Singlets (s)-NH₂ (Amide, 2H)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 170.0C=O (Carbonyl)
~ 163.0C3 (Isoxazole Ring)
~ 155.0C7a (Bridgehead)
~ 110.0 - 135.0Aromatic Carbons
~ 120.0C3a (Bridgehead)
~ 35.0-CH₂- (Methylene)
Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C).

  • Deuterated solvent (e.g., DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition: [6]

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire the spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition: [6]

    • Use the same sample or prepare a more concentrated one.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Set the spectral width to a typical range of 0-200 ppm.

    • A significantly larger number of scans is required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₉H₈N₂O₂. Its exact mass and predicted key fragments under Electron Ionization (EI) are listed below.

Table 3: Predicted High-Resolution and Fragmentation MS Data

m/z (Predicted)Ion FormulaAssignment
176.0586[C₉H₈N₂O₂]⁺˙Molecular Ion (M⁺˙)
133.0500[C₈H₅NO]⁺˙Loss of acetamide radical (•CH₂CONH₂)
118.0422[C₇H₄NO]⁺Loss of CO from m/z 133, or loss of •NH₂ and CO
90.0316[C₆H₄N]⁺Loss of CO from m/z 118
44.0315[C₂H₄NO]⁺Acetamide fragment [CH₂=C(OH)NH₂]⁺˙
Experimental Protocol: Mass Spectrometry

This protocol covers both low-resolution (for fragmentation) and high-resolution (for exact mass) analysis.

Instrumentation:

  • Mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis.

  • High-Resolution Mass Spectrometer (HRMS) such as ESI-TOF (Electrospray Ionization Time-of-Flight) for accurate mass determination.[2][4]

Procedure:

  • Sample Preparation:

    • For EI-MS, a direct insertion probe or GC-MS can be used. A small amount of solid sample is placed on the probe.

    • For ESI-MS, prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • EI-MS Acquisition (Fragmentation Pattern): [7]

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV to induce fragmentation.[7]

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

    • The resulting spectrum will show the molecular ion and various fragment ions. The most intense peak is the base peak.

  • HRMS (ESI-TOF) Acquisition (Exact Mass):

    • Infuse the prepared sample solution into the ESI source at a constant flow rate.

    • Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Use an internal calibrant to ensure high mass accuracy.

    • The measured m/z of the [M+H]⁺ ion can be used to calculate the exact mass of the neutral molecule and confirm its elemental composition.

Visualized Workflows and Pathways

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Conclusion Sample 1,2-Benzisoxazole- 3-acetamide Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_MS Prepare dilute solution (MeOH/ACN) Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometer (EI & ESI-TOF) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_MS Mass Spectra (Molecular Ion, Fragments) MS->Data_MS Confirm Structure Confirmed Data_NMR->Confirm Data_MS->Confirm

Caption: Workflow for NMR and MS analysis.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram shows the proposed fragmentation of the this compound molecular ion under electron ionization.

G M [C₉H₈N₂O₂]⁺˙ m/z = 176 F1 [C₈H₅NO]⁺˙ m/z = 133 M->F1 - •CH₂CONH₂ F2 [C₇H₄NO]⁺ m/z = 118 F1->F2 - •CH₃ F3 [C₆H₄N]⁺ m/z = 90 F2->F3 - CO

Caption: Key MS fragmentation pathway.

References

In Vitro Anticancer Activity of 1,2-Benzisoxazole-3-acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of 1,2-Benzisoxazole-3-acetamide and its derivatives. This document outlines detailed protocols for essential assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. Furthermore, it presents a summary of available quantitative data for closely related analogs and visual representations of experimental workflows and relevant signaling pathways.

Introduction

1,2-Benzisoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest. This document focuses on providing the necessary protocols to investigate the anticancer potential of this compound.

Data Presentation: Cytotoxicity of this compound Derivatives

Compound IDModificationCell LineIC50 (µM)
Derivative 9b N-substituted acetamideA5494.72 ± 0.72[1][2]
MCF74.39 ± 0.809[1][2]
Derivative 9c N-substituted acetamide with cyano groupMCF72.36 ± 0.34[1][2]
5-Fluorouracil (Reference Drug)MCF745.04 ± 1.02[1]

Note: The data presented is for derivatives of this compound and should be considered indicative. Experimental validation of the specific activity of this compound is recommended.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to characterize the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Start seed_cells Seed Cells in 6-well Plate start->seed_cells treat_cells Treat with Compound seed_cells->treat_cells harvest_cells Harvest Cells (Adherent & Floating) treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC & PI wash_cells->stain_cells incubate Incubate in Dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Collect all cells, including those in the supernatant.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer.

Potential Signaling Pathways

While the precise mechanism of this compound is yet to be fully elucidated, studies on related benzisoxazole derivatives suggest potential involvement of several key signaling pathways in cancer cells. These include the induction of apoptosis through both intrinsic and extrinsic pathways, and cell cycle arrest at various checkpoints.

Apoptosis Induction:

  • Intrinsic Pathway: May involve the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.

  • Extrinsic Pathway: Could be initiated through the activation of death receptors, leading to the activation of caspase-8 and subsequent downstream events.

Cell Cycle Arrest:

  • Benzisoxazole derivatives have been reported to cause cell cycle arrest at the G1/S or G2/M transitions, often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Signaling_Pathway cluster_0 This compound cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Compound This compound Apoptosis Apoptosis Induction Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Intrinsic Intrinsic Pathway (Bcl-2 family, Cytochrome c) Apoptosis->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors, Caspase-8) Apoptosis->Extrinsic G1_S G1/S Arrest (CDK modulation) CellCycleArrest->G1_S G2_M G2/M Arrest (CDK modulation) CellCycleArrest->G2_M Caspase_Activation Caspase Activation Intrinsic->Caspase_Activation Caspase-9, Caspase-3 Extrinsic->Caspase_Activation Caspase-8, Caspase-3 Proliferation_Inhibition Inhibition of Cell Proliferation G1_S->Proliferation_Inhibition G2_M->Proliferation_Inhibition Caspase_Activation->Proliferation_Inhibition

Potential signaling pathways affected by this compound.

Conclusion

The protocols and data presented in these application notes serve as a foundational guide for researchers investigating the in vitro anticancer properties of this compound. The provided methodologies for assessing cytotoxicity, apoptosis, and cell cycle effects are robust and widely accepted in the field. While quantitative data for the specific compound of interest is limited, the information on related derivatives suggests that this compound is a promising candidate for further anticancer drug development. It is recommended that the outlined experimental protocols be performed to generate specific data for this compound to fully elucidate its anticancer potential and mechanism of action.

References

Application Notes and Protocols for Determining the Cytotoxicity of 1,2-Benzisoxazole-3-acetamide using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisoxazole derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of 1,2-Benzisoxazole-3-acetamide and its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effects.

These application notes are designed to guide researchers through the experimental workflow, from cell culture preparation to data analysis, and to provide a framework for presenting the resulting cytotoxicity data.

Data Presentation

The primary quantitative output of this cytotoxicity assay is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. This parameter is crucial for comparing the cytotoxic potency of different this compound derivatives and for selecting lead compounds for further investigation. The results should be summarized in a clear and structured table.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDCell LineIncubation Time (hours)IC50 (µM) ± SD
This compoundA549 (Lung Carcinoma)48Data to be determined
This compoundMCF7 (Breast Carcinoma)48Data to be determined
Derivative AA549 (Lung Carcinoma)48Data to be determined
Derivative AMCF7 (Breast Carcinoma)48Data to be determined
Derivative BA549 (Lung Carcinoma)48Data to be determined
Derivative BMCF7 (Breast Carcinoma)48Data to be determined
Doxorubicin (Positive Control)A549 (Lung Carcinoma)48Reference value
Doxorubicin (Positive Control)MCF7 (Breast Carcinoma)48Reference value

SD: Standard Deviation from at least three independent experiments.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram. This process begins with the preparation of cultured cancer cells and the test compound, followed by treatment, incubation, the MTT assay procedure, and finally, data analysis to determine the IC50 values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF7) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (this compound stock and dilutions) treatment 4. Compound Treatment (Serial dilutions) compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 48 hours) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance 8. Absorbance Reading (570 nm) formazan_solubilization->absorbance calculation 9. % Cell Viability Calculation absorbance->calculation ic50 10. IC50 Determination calculation->ic50

Experimental workflow for MTT-based cytotoxicity assessment.

Experimental Protocol: MTT Assay

This protocol is optimized for adherent human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma).

Materials and Reagents
  • Cell Lines: A549 and MCF7 cells (or other relevant cancer cell lines).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: Stock solution in Dimethyl Sulfoxide (DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL solution in sterile Phosphate-Buffered Saline (PBS).[5]

  • Solubilization Solution: DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • 96-well flat-bottom sterile culture plates.

  • CO2 incubator: 37°C, 5% CO2.

  • Microplate reader.

Procedure
  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing various concentrations of the test compound to the designated wells.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in fresh culture medium only.

      • Blank Control: Medium only (no cells) for background absorbance subtraction.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage of Cell Viability:

    • The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Potential Signaling Pathways

The cytotoxic effects of this compound and its derivatives in cancer cells may be mediated through the induction of apoptosis (programmed cell death) and/or the inhibition of cell cycle progression.[6][7] Some benzisoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression that promote apoptosis and cell cycle arrest.[6] Additionally, the inhibition of dipeptidyl peptidase-IV (DPP-IV), a target for some benzisoxazole derivatives, has been implicated in modulating cancer-related signaling pathways such as the PI3K-AKT and mTOR pathways.[7][8] The following diagram illustrates a generalized view of how these pathways could be affected.

G cluster_compound Compound Action cluster_targets Potential Cellular Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound hdac HDACs compound->hdac Inhibition dpp4 DPP-IV compound->dpp4 Inhibition other_kinases Other Kinases compound->other_kinases Modulation apoptosis Apoptosis Pathway (Intrinsic/Extrinsic) hdac->apoptosis Activation cell_cycle Cell Cycle Regulation hdac->cell_cycle Modulation pi3k_akt PI3K-AKT-mTOR Pathway dpp4->pi3k_akt Modulation other_kinases->apoptosis other_kinases->cell_cycle reduced_viability Reduced Cell Viability pi3k_akt->reduced_viability Leads to apoptosis_outcome Apoptosis apoptosis->apoptosis_outcome Induction of cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest Induction of apoptosis_outcome->reduced_viability cell_cycle_arrest->reduced_viability

Potential signaling pathways affected by this compound.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Background Absorbance - Contamination of reagents or medium. - Phenol red in the medium.- Use fresh, sterile reagents. - Perform the 4-hour MTT incubation in serum-free, phenol red-free medium.
Low Absorbance Signal - Low cell number. - Insufficient incubation time with MTT. - Incomplete solubilization of formazan.- Optimize cell seeding density. - Ensure a 4-hour incubation with MTT. - Ensure complete dissolution of formazan crystals by thorough mixing.[5]
High Variability Between Replicates - Uneven cell seeding. - Pipetting errors. - "Edge effect" in the 96-well plate.- Ensure a homogeneous cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate or fill them with sterile PBS.
Compound Interference - The test compound is colored. - The compound directly reduces MTT.- Run a control with the compound in cell-free medium to measure its absorbance. - Consider alternative viability assays (e.g., SRB, CellTiter-Glo).

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of 1,2-Benzisoxazole-3-acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Evaluation of Antipsychotic Efficacy

The antipsychotic properties of 1,2-benzisoxazole derivatives are typically assessed in animal models that aim to replicate the positive, negative, and cognitive symptoms of schizophrenia.[1][2] Risperidone and its active metabolite paliperidone are frequently used as positive controls in these models.[1][3]

A. Animal Models for Schizophrenia

Several categories of animal models are employed to investigate the complex pathophysiology of schizophrenia and for the preclinical assessment of antipsychotic drugs.[1]

  • Pharmacological Models: These models use drugs to induce neurochemical imbalances that mimic aspects of schizophrenia.

    • Dopamine Agonist-Induced Hyperactivity: Administration of dopamine agonists like amphetamine is used to model the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[1]

    • NMDA Receptor Antagonist Models: Drugs such as phencyclidine (PCP) and ketamine can induce psychosis-like symptoms in humans and analogous behaviors in rodents.[1]

  • Neurodevelopmental Models: These models are based on the hypothesis that schizophrenia originates from disturbances in early brain development.

    • Maternal Immune Activation (MIA) Model: Pregnant rodents are exposed to immune-stimulating agents like polyriboinosinic-polyribocytidylic acid (poly I:C) to mimic prenatal infection, a risk factor for schizophrenia.[4]

    • Neonatal Ventral Hippocampal Lesion (NVHL) Model: Lesions are induced in the ventral hippocampus of newborn rats, leading to behavioral abnormalities in adulthood that resemble schizophrenic symptoms.[5]

B. Experimental Protocols

This model is widely used to screen for antipsychotic potential by assessing a compound's ability to attenuate the locomotor-activating effects of amphetamine.

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Habituation: Rats are habituated to the open-field arenas for 30-60 minutes prior to testing.

    • Drug Administration:

      • The test compound (e.g., a 1,2-Benzisoxazole-3-acetamide derivative) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

      • Risperidone or paliperidone is used as a positive control.[3][6]

      • After a pre-treatment period (e.g., 30-60 minutes), d-amphetamine (e.g., 1-5 mg/kg, i.p.) is administered.[6]

    • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes immediately following amphetamine administration using an automated activity monitoring system.

  • Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle-treated group indicates potential antipsychotic efficacy.

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This test assesses the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus.

  • Animals: C57BL/6J mice or Wistar rats.

  • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

  • Procedure:

    • Acclimation: Animals are acclimated to the startle chamber for a short period (e.g., 5 minutes) with background white noise.

    • Drug Administration: The test compound, vehicle, or a positive control like risperidone is administered prior to the test session.

    • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weak acoustic prestimulus (e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

  • Data Analysis: PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%.

  • Endpoint: A significant enhancement of PPI by the test compound in a model of PPI disruption (e.g., induced by apomorphine or PCP) suggests potential antipsychotic activity. Risperidone implants have been shown to marginally increase PPI in mice.[7]

C. Data Presentation

Table 1: Efficacy of Risperidone and Paliperidone in Animal Models of Schizophrenia

Compound Animal Model Dose Route Effect Reference
RisperidoneAmphetamine-induced hyperactivity (mice)0.01 mg/kgi.p.Co-administered with mirtazapine, inhibited hyperactivity.[8]
RisperidoneMK-801-induced hyperactivity (mice)0.01 mg/kgi.p.Co-administered with mirtazapine, inhibited hyperactivity.[8]
RisperidoneNeonatal ventral hippocampal lesion (rats)2 mg/kg/day for 65 days-Trend towards recovery of behavioral alterations.[5]
RisperidoneMaternal immune activation (rats)0.045 or 1.2 mg/kg/day-Prevented the emergence of behavioral abnormalities.[4]
PaliperidoneAmphetamine-induced hyperlocomotion (rats)0.8 mg/kgSingle injectionInhibited hypermotility.[3]
PaliperidoneMK-801-induced hyperlocomotion (mice)0.73 µmol/kgOralSignificantly decreased hyperactivity.[3]
PaliperidoneCocaine-induced aggression (hamsters)0.1 mg/kg-Dose-dependent decrease in bite and attack behaviors.[9]

D. Visualization

experimental_workflow_antipsychotic cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat, Mouse) disease_induction Induce Schizophrenia-like Phenotype (e.g., Amphetamine, Poly I:C) animal_model->disease_induction drug_admin Administer Test Compound (this compound derivative) disease_induction->drug_admin controls Administer Vehicle and Positive Control (e.g., Risperidone) disease_induction->controls locomotor Locomotor Activity Test drug_admin->locomotor ppi Prepulse Inhibition Test drug_admin->ppi controls->locomotor controls->ppi data_analysis Analyze Behavioral Data (e.g., ANOVA, t-test) locomotor->data_analysis ppi->data_analysis efficacy Determine In Vivo Efficacy data_analysis->efficacy

Caption: Workflow for evaluating the in vivo antipsychotic efficacy.

II. Evaluation of Anticonvulsant Efficacy

Zonisamide, a 1,2-benzisoxazole derivative, is an established antiepileptic drug.[10] Animal models of epilepsy are crucial for evaluating the anticonvulsant potential of new chemical entities with a similar scaffold.

A. Animal Models for Epilepsy
  • Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures. Seizures are induced by electrical stimulation. Zonisamide has shown antiseizure effects in MES-induced seizures in rats, mice, rabbits, and dogs.[10]

  • Pentylenetetrazol (PTZ) Seizure Model: The chemoconvulsant PTZ is used to induce clonic seizures, modeling absence and myoclonic seizures.

  • Kindling Models: Repeated subconvulsive electrical or chemical stimulation of a specific brain region (e.g., amygdala) leads to a progressive and permanent increase in seizure susceptibility.

  • Genetically Epilepsy-Prone Rodents (GEPRs): These are strains of rodents that are genetically predisposed to seizures.

  • Canine and Feline Idiopathic Epilepsy: Naturally occurring epilepsy in dogs and cats serves as a valuable translational model for human epilepsy.[11][12]

B. Experimental Protocols
  • Animals: Male Swiss mice.

  • Apparatus: A device capable of delivering a controlled electrical stimulus through corneal or auricular electrodes.

  • Procedure:

    • Drug Administration: The test compound, vehicle, or a positive control like zonisamide is administered (p.o. or i.p.) at various time points before the electroshock.

    • Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

    • Observation: Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) is often calculated.

This protocol is based on clinical studies of zonisamide in dogs with naturally occurring epilepsy.[11][13]

  • Subjects: Client-owned dogs with a diagnosis of idiopathic epilepsy, characterized by recurrent seizures.

  • Study Design: A prospective, open-label clinical trial.

  • Procedure:

    • Baseline Period: Seizure frequency and severity are documented for a period of at least 4-12 weeks before treatment initiation.[11][13]

    • Treatment: Zonisamide is administered orally, typically twice daily (q12h). The initial dose may be around 2.5-5 mg/kg, and can be adjusted based on clinical response and serum drug concentrations.[13]

    • Monitoring:

      • Owners maintain a detailed log of seizure activity.

      • Serum trough concentrations of the drug are measured to ensure they are within the therapeutic range (for zonisamide, this is typically 10-40 µg/mL).[14]

      • Regular veterinary check-ups are conducted to monitor for adverse effects.

  • Endpoint: A significant reduction in seizure frequency (e.g., ≥50% reduction) and/or the achievement of seizure freedom are primary efficacy endpoints.[11][13]

C. Data Presentation

Table 2: Efficacy of Zonisamide in Animal Models of Epilepsy

Animal Model Dose Route Efficacy Outcome Reference
Dogs with Idiopathic Epilepsy (monotherapy)Mean dose of 4.8 mg/kg q12hPO76% of dogs had a ≥50% reduction in seizure frequency; 55% achieved seizure freedom.[11][13]
Dogs with Refractory Idiopathic Epilepsy (adjunctive therapy)Mean dose of 8.9 mg/kg q12hPO58% of dogs responded favorably with a mean seizure reduction of 81.3%.[15]
Cats with Idiopathic Epilepsy5.0 mg/kg q12hPOSignificant reduction in paroxysmal discharges on EEG.[16]
Cats with Seizures (retrospective study)-POA median decrease of 1 seizure per month was observed.[12]

D. Visualization

experimental_workflow_anticonvulsant cluster_setup Model Selection cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment cluster_analysis Data Analysis acute_model Acute Seizure Model (e.g., MES, PTZ in rodents) drug_admin Administer Test Compound (this compound derivative) acute_model->drug_admin controls Administer Vehicle and Positive Control (e.g., Zonisamide) acute_model->controls chronic_model Chronic Seizure Model (e.g., Kindling, Canine Epilepsy) chronic_model->drug_admin chronic_model->controls seizure_obs Observe Seizure Activity (e.g., Tonic extension, Seizure frequency) drug_admin->seizure_obs controls->seizure_obs eeg Electroencephalography (EEG) (Optional) seizure_obs->eeg data_analysis Analyze Seizure Data (e.g., ED50, % reduction) seizure_obs->data_analysis eeg->data_analysis efficacy Determine In Vivo Efficacy data_analysis->efficacy

References

Application Note: A Cell-Based Assay for High-Throughput Screening of 1,2-Benzisoxazole-3-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Benzisoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects.[1][2] Notably, established antipsychotic drugs such as risperidone and its active metabolite paliperidone, which are structurally related to the 1,2-benzisoxazole core, have been shown to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][4][5] The NF-κB pathway is a critical regulator of gene expression involved in inflammation, immune responses, cell proliferation, and survival.[6] Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention.[6]

This application note provides a detailed protocol for a robust and high-throughput cell-based assay for screening libraries of 1,2-Benzisoxazole-3-acetamide derivatives to identify compounds that modulate the NF-κB signaling pathway. The primary assay is a luciferase reporter gene assay, which offers high sensitivity and a wide dynamic range suitable for screening.[3] A secondary cytotoxicity assay is included to identify compounds that may produce false-positive or false-negative results due to off-target effects on cell viability.

Assay Principle

The screening system utilizes a human embryonic kidney (HEK293) cell line stably transfected with a luciferase reporter gene under the transcriptional control of an NF-κB response element. In this engineered cell line, activation of the NF-κB pathway leads to the expression of the luciferase enzyme. The amount of active luciferase is quantified by adding a luciferin substrate and measuring the resulting luminescence. Compounds that inhibit the NF-κB pathway will decrease the luminescent signal, while activators will increase it. A parallel cell viability assay, such as one measuring cellular ATP levels, is performed to ensure that the observed effects on the reporter are not due to compound-induced cell death.[3][7]

Materials and Methods

Materials
MaterialRecommended SupplierExample Catalog Number
HEK293/NF-κB-luc Cell LineBPS Bioscience60614
DMEM, High Glucose, GlutaMAX™Thermo Fisher Sci.10566016
Fetal Bovine Serum (FBS), QualifiedThermo Fisher Sci.26140079
Penicillin-Streptomycin (100X)Thermo Fisher Sci.15140122
Trypsin-EDTA (0.25%)Thermo Fisher Sci.25200056
DMSO, Biotechnology GradeSigma-AldrichD8418
96-well solid white, flat-bottom platesCorning3917
ONE-Glo™ Luciferase Assay SystemPromegaE6110
CellTiter-Glo® 2.0 Cell Viability AssayPromegaG9241
This compound LibraryVariesN/A
TNF-α (human), Recombinant ProteinR&D Systems210-TA
Experimental Protocols

1. Cell Culture and Maintenance

  • Culture the HEK293/NF-κB-luc cells in DMEM supplemented with 10% FBS and 1X Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Primary Screening: NF-κB Luciferase Reporter Assay

  • Cell Plating:

    • Harvest and count the HEK293/NF-κB-luc cells.

    • Resuspend the cells in culture medium to a density of 2.5 x 10⁵ cells/mL.

    • Dispense 80 µL of the cell suspension into each well of a 96-well white plate (20,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare stock solutions of the this compound derivatives in 100% DMSO.

    • Create a serial dilution of the compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the corresponding wells.

    • For control wells, add 10 µL of medium with 0.5% DMSO (vehicle control).

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • Pathway Activation and Incubation:

    • Prepare a stock of TNF-α in culture medium. The final concentration should be determined based on a prior dose-response experiment (typically 10-20 ng/mL).

    • Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells (add 10 µL of medium instead).

    • Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the ONE-Glo™ Luciferase Assay Reagent and the plate to room temperature.

    • Add 100 µL of ONE-Glo™ reagent to each well.

    • Mix on an orbital shaker for 5 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

3. Secondary Assay: Cell Viability

  • This assay should be run in parallel with the primary screen on a separate plate prepared under identical conditions.

  • Reagent Addition:

    • Equilibrate the CellTiter-Glo® 2.0 Reagent and the plate to room temperature.

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Incubation and Measurement:

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

Data Presentation and Analysis

The activity of the test compounds is calculated as the percent inhibition of NF-κB signaling, normalized to the vehicle control. Cell viability is expressed as a percentage relative to the vehicle control.

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound IDConcentration (µM)NF-κB Activity (% of Control)Cell Viability (% of Control)
Vehicle0100100
BZA-0011045.298.7
BZA-0021095.899.1
BZA-0031015.320.5
BZA-0041022.795.4

Compounds like BZA-001 and BZA-004 would be considered "hits" for their significant inhibition of NF-κB activity with minimal cytotoxicity. BZA-003 would be flagged as likely cytotoxic.

Table 2: Dose-Response Data for a "Hit" Compound (BZA-004)

Concentration (µM)NF-κB Activity (% Inhibition)Cell Viability (%)
10092.188.3
3085.692.1
1077.395.4
351.898.2
125.499.5
0.39.7100.1
0.12.1100.3
0 (Vehicle)0100

Visualizations

G cluster_workflow Experimental Workflow cluster_primary Primary Assay cluster_secondary Secondary Assay A Seed HEK293/NF-κB-luc cells in 96-well plates B Incubate 24h A->B C Add this compound derivatives & controls B->C D Incubate 1h C->D E Stimulate with TNF-α D->E F Incubate 6-8h E->F G Add ONE-Glo™ Reagent F->G I Add CellTiter-Glo® Reagent F->I H Measure Luminescence (NF-κB Activity) G->H K Data Analysis: Calculate % Inhibition & % Viability H->K J Measure Luminescence (Cell Viability) I->J J->K L Hit Identification K->L

Caption: High-throughput screening workflow for this compound derivatives.

G cluster_pathway NF-κB Signaling Pathway and Potential Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Cytoplasmic Complex) IkBa->NFkB_IkB Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases DNA NF-κB Response Element NFkB_nuc->DNA binds Luciferase Luciferase Gene Transcription DNA->Luciferase Compound 1,2-Benzisoxazole- 3-acetamide Compound->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Application of 1,2-Benzisoxazole-3-acetamide in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of 1,2-Benzisoxazole-3-acetamide and its derivatives in agricultural research. The primary focus is on their application as herbicidal agents, with potential exploratory uses as fungicides and insecticides based on the known biological activities of the 1,2-benzisoxazole scaffold. Methodologies for key experiments are detailed, and quantitative data from relevant studies are summarized. Signaling pathways and experimental workflows are visualized to aid researchers in their experimental design.

Introduction

The 1,2-benzisoxazole ring is a privileged heterocyclic scaffold known to be a core component in a variety of biologically active compounds.[1][2] While many of its derivatives have found applications in medicinal chemistry as antipsychotic, anticonvulsant, and anti-inflammatory agents, their potential in agriculture is an emerging area of interest.[3] Research into this compound derivatives has primarily highlighted their potent herbicidal properties, particularly for weed management in paddy fields.[4] This document outlines the current knowledge and provides practical protocols for researchers investigating the agricultural applications of this chemical class.

Herbicidal Applications

A key study by Sato et al. (1985) systematically synthesized a series of this compound derivatives and evaluated their herbicidal efficacy in paddy field settings.[4] The research identified N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide as a particularly potent herbicide.[4]

Quantitative Herbicidal Activity Data
Compound IDTarget WeedApplication Rate (g/ha)Herbicidal Activity (% Inhibition)
10a BrHCH₃Echinochloa oryzicola50> 90% (Excellent)
9a HHCH₃Echinochloa oryzicola50Moderate
9b 5-ClHCH₃Echinochloa oryzicola50Moderate to High
10b BrBrCH₃Echinochloa oryzicola50Low
11a ClHCH₃Echinochloa oryzicola50High

Data is qualitatively interpreted from the publication by Sato et al. (1985).

Experimental Protocols for Herbicidal Activity Screening

This protocol is designed to evaluate the effect of this compound derivatives on germinating weed seeds.

Materials:

  • Test compounds (this compound derivatives)

  • Seeds of target weeds (e.g., Echinochloa crus-galli, Cyperus difformis)

  • Pots or trays

  • Sterilized potting mix (e.g., sandy loam)

  • Controlled environment chamber or greenhouse

  • Solvent for dissolving compounds (e.g., acetone, DMSO)

  • Surfactant

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare serial dilutions to achieve the desired application rates (e.g., 50, 100, 200 g/ha).

  • Fill pots or trays with the potting mix.

  • Sow a predetermined number of weed seeds at a uniform depth.

  • Apply the herbicide solutions evenly to the soil surface using a calibrated sprayer. A control group should be treated with the solvent and surfactant only.

  • Place the pots or trays in a controlled environment (e.g., 25-30°C, 12h photoperiod).

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effects by counting the number of emerged and healthy seedlings and measuring the shoot/root length and fresh/dry weight.

  • Calculate the percentage of inhibition compared to the control.

This protocol evaluates the efficacy of the compounds on established weed seedlings.

Materials:

  • Same as for the pre-emergence assay.

Procedure:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare the herbicide solutions as described for the pre-emergence assay.

  • Apply the solutions evenly to the foliage of the seedlings using a calibrated sprayer.

  • Return the treated plants to the controlled environment.

  • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14 days after treatment).

  • At the end of the observation period, visually assess the percentage of plant injury and measure the fresh and dry weight of the aerial parts.

  • Calculate the percentage of growth reduction compared to the control.

Proposed Mode of Action and Signaling Pathway

While the exact molecular target of this compound herbicides has not been definitively elucidated, related benzoxazole and isoxazole herbicides are known to act as inhibitors of various plant enzymes.[5] A plausible mechanism is the inhibition of a key enzyme in a vital metabolic pathway, such as amino acid synthesis, fatty acid synthesis, or photosynthesis. The auxin-like activity of the parent compound, 1,2-benzisoxazole-3-acetic acid, suggests a possible disruption of hormonal signaling pathways.

Herbicidal_Action_Pathway Compound This compound PlantCell Plant Cell Compound->PlantCell Uptake TargetEnzyme Putative Target Enzyme (e.g., in Amino Acid or Fatty Acid Biosynthesis) PlantCell->TargetEnzyme Interaction MetabolicPathway Essential Metabolic Pathway TargetEnzyme->MetabolicPathway Inhibition GrowthInhibition Inhibition of Growth and Development MetabolicPathway->GrowthInhibition Disruption PlantDeath Plant Death GrowthInhibition->PlantDeath

Caption: Proposed mechanism of herbicidal action for this compound.

Potential Fungicidal and Insecticidal Applications

The 1,2-benzisoxazole scaffold is present in various compounds with demonstrated antimicrobial and insecticidal activities.[1] This suggests that this compound derivatives could also possess activity against fungal plant pathogens and insect pests. However, specific research focusing on the agricultural applications of this compound in these areas is limited. The following protocols are provided for exploratory screening.

Experimental Protocol for In Vitro Antifungal Screening

Materials:

  • Test compounds

  • Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Solvent (e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize it.

  • While the medium is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control plate should contain the solvent only.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus, taken from the margin of an actively growing culture.

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C).

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] × 100 where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

Experimental Protocol for Insecticidal Bioassay

Materials:

  • Test compounds

  • Target insect pests (e.g., larvae of Spodoptera litura, aphids)

  • Host plant leaves or artificial diet

  • Petri dishes or ventilated containers

  • Solvent and surfactant

Procedure (Leaf-Dip Bioassay):

  • Prepare serial dilutions of the test compound in water with a surfactant.

  • Excise fresh, untreated host plant leaves.

  • Dip the leaves in the respective test solutions for a set time (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution.

  • Allow the leaves to air dry.

  • Place one treated leaf in each Petri dish lined with moist filter paper.

  • Introduce a known number of insect larvae (e.g., 10-20) into each dish.

  • Seal the dishes with a ventilated lid and incubate them in a controlled environment.

  • Assess larval mortality at regular intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the percentage of mortality, correcting for control mortality using Abbott's formula if necessary.

Synthesis and Experimental Workflow

The synthesis of this compound derivatives typically involves the reaction of a 1,2-benzisoxazole-3-acetic acid with an appropriate amine. The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of these compounds.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., 4-hydroxycoumarin) Step1 Synthesis of 1,2-Benzisoxazole-3-acetic acid Start->Step1 Step2 Coupling with Amine Step1->Step2 Product This compound Derivative Step2->Product Herbicidal Herbicidal Assays (Pre- & Post-emergence) Product->Herbicidal Fungicidal Fungicidal Assays (In Vitro) Product->Fungicidal Insecticidal Insecticidal Assays (Bioassay) Product->Insecticidal DataAnalysis Data Analysis and Lead Identification Herbicidal->DataAnalysis Fungicidal->DataAnalysis Insecticidal->DataAnalysis

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Conclusion

This compound derivatives have demonstrated significant potential as herbicidal agents for agricultural use, particularly in the context of paddy weed management. The protocols and data presented herein provide a foundation for researchers to further explore the efficacy, mode of action, and potential broader applications of this chemical class in crop protection. Further studies are warranted to elucidate the precise molecular targets of these compounds and to systematically evaluate their fungicidal and insecticidal properties against a wider range of agricultural pests and pathogens.

References

Application Notes and Protocols: 1,2-Benzisoxazole-3-acetamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include antipsychotic, anticonvulsant, anticancer, and antimicrobial effects.[2][3] The unique structural scaffold of 1,2-benzisoxazole allows for versatile chemical modifications, leading to the development of potent and selective ligands for various biological targets.[1] This document provides detailed application notes and protocols for the use of 1,2-Benzisoxazole-3-acetamide and its derivatives as chemical probes, with a specific focus on their applications in Dipeptidyl peptidase-IV (DPP-IV) inhibition and as anticancer agents.

Application 1: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[3] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[3] Certain this compound derivatives have been identified as potential DPP-IV inhibitors, making them valuable tools for studying the enzyme's function and for the development of new antidiabetic agents.[4]

Quantitative Data: DPP-IV Inhibition
Compound IDStructureDPP-IV Inhibitory ActivityReference
11a N-(2-(1,2-benzisoxazol-3-yl)acetyl)glycyl-L-prolinamideModerate[4]
11c N-(2-(1,2-benzisoxazol-3-yl)acetyl)glycyl-L-tryptophanamideModerate[4]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol describes a method to screen for DPP-IV inhibitors using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[2][5]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[4]

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer by diluting a 10X stock with HPLC-grade water.[2][5]

    • Dilute the human recombinant DPP-IV enzyme in Assay Buffer to the desired working concentration.

    • Prepare the DPP-IV substrate solution (e.g., 100 µM) in Assay Buffer. The Km value for Gly-Pro-AMC is approximately 17.4 µM, so the substrate concentration can be adjusted based on the experimental design.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Protocol:

    • In a 96-well black microplate, add the following to each well:

      • Blank (no enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.

      • Control (no inhibitor): 40 µL Assay Buffer + 10 µL DPP-IV enzyme solution + 50 µL Substrate Solution.

      • Test Compound: 30 µL Assay Buffer + 10 µL Test Compound solution + 10 µL DPP-IV enzyme solution. Pre-incubate for 10-15 minutes at 37°C. Then, add 50 µL of Substrate Solution to initiate the reaction.

      • Positive Control: 30 µL Assay Buffer + 10 µL Positive Control solution + 10 µL DPP-IV enzyme solution. Pre-incubate for 10-15 minutes at 37°C. Then, add 50 µL of Substrate Solution.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound / Fluorescence of Control)] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization: DPP-IV Inhibition Workflow

DPP_IV_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Compounds) plate_prep Prepare 96-well Plate add_reagents Add Reagents to Plate (Buffer, Enzyme, Inhibitor) plate_prep->add_reagents pre_incubation Pre-incubate (10-15 min, 37°C) add_reagents->pre_incubation add_substrate Add Substrate (Initiate Reaction) pre_incubation->add_substrate incubation Incubate (30 min, 37°C) add_substrate->incubation read_fluorescence Read Fluorescence (Ex: 350-360nm, Em: 450-465nm) incubation->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Application 2: Anticancer Activity

Several 1,2-Benzisoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[4][6] These compounds can serve as chemical probes to investigate the signaling pathways involved in cancer cell proliferation, survival, and death.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the IC50 values of selected this compound derivatives against human lung carcinoma (A549) and human breast cancer (MCF7) cell lines, as determined by the MTT assay.[4]

Compound IDStructureA549 IC50 (µM)MCF7 IC50 (µM)Reference
9a N-(4-chlorophenyl)-2-(1,2-benzisoxazol-3-yl)acetamide>100>100[4]
9b N-(4-methoxyphenyl)-2-(1,2-benzisoxazol-3-yl)acetamide4.72 ± 0.724.39 ± 0.809[4]
9c N-(4-cyanophenyl)-2-(1,2-benzisoxazol-3-yl)acetamide10.11 ± 0.982.36 ± 0.34[4]
9d N-(4-nitrophenyl)-2-(1,2-benzisoxazol-3-yl)acetamide12.5 ± 1.1215.2 ± 1.34[4]
Fluorouracil (Positive Control)-45.04 ± 1.02[4]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • A549 and/or MCF7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin or Fluorouracil)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: Anticancer Activity Workflow (MTT Assay)

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_execution MTT Assay cluster_data_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds treatment_incubation Incubate (48-72h) add_compounds->treatment_incubation add_mtt Add MTT Solution treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50_cancer Determine IC50 calc_viability->det_ic50_cancer

Caption: Workflow for assessing anticancer activity using the MTT assay.

Proposed Signaling Pathways for Anticancer Activity

While the exact molecular mechanisms of action for the specific this compound derivatives mentioned above are still under investigation, related benzisoxazole and benzimidazole compounds have been shown to exert their anticancer effects through various signaling pathways. These compounds can be used as chemical probes to explore these pathways.

Induction of Apoptosis

Many anticancer agents, including benzisoxazole derivatives, induce programmed cell death or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, regulation of Bcl-2 family proteins, and ultimately, cell dismantling.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway probe This compound Derivative bax_bak Bax/Bak Activation probe->bax_bak death_receptor Death Receptor (e.g., Fas, TRAIL-R) probe->death_receptor cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathways modulated by the chemical probe.

Cell Cycle Arrest

Another common mechanism of anticancer drugs is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating. Benzimidazole derivatives, which are structurally similar to benzisoxazoles, have been shown to cause cell cycle arrest, often at the G2/M phase.[7] This can be investigated using flow cytometry analysis of propidium iodide-stained cells.

Cell_Cycle_Arrest probe This compound Derivative cdk_cyclin CDK/Cyclin Complexes probe->cdk_cyclin Inhibits g2_m_checkpoint G2/M Checkpoint cdk_cyclin->g2_m_checkpoint Regulates mitosis Mitosis g2_m_checkpoint->mitosis proliferation Cell Proliferation mitosis->proliferation

Caption: Logical diagram of G2/M cell cycle arrest.

Conclusion

This compound and its derivatives represent a versatile class of chemical probes with significant potential in drug discovery and chemical biology. The protocols and data presented here provide a framework for researchers to utilize these compounds to investigate the function of DPP-IV and to explore novel therapeutic strategies for cancer. Further studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising molecules.

References

Formulation of 1,2-Benzisoxazole-3-acetamide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 1,2-Benzisoxazole-3-acetamide, a compound of interest for in vivo research. Due to the limited publicly available data on the physicochemical properties of this specific molecule, the following protocols are based on established methods for formulating poorly soluble benzisoxazole derivatives, such as zonisamide, risperidone, and paliperidone. It is critical to perform initial solubility and stability studies to select the most appropriate formulation strategy.

Pre-formulation Assessment

A thorough pre-formulation assessment is paramount for developing a stable and bioavailable formulation of this compound. As a benzisoxazole derivative, it is anticipated to have low aqueous solubility.

Protocol 1: Solubility Determination

Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles.

Materials:

  • This compound powder

  • Selection of vehicles (see Table 1)

  • Vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Method:

  • Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.

  • Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).

  • Express solubility in mg/mL.

Table 1: Suggested Vehicles for Solubility Screening

Vehicle CategoryExamples
Aqueous Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Ethanol
Oils Sesame Oil, Corn Oil, Miglyol® 812
Surfactants (Aqueous Solutions) 2% Tween® 80, 2% Cremophor® EL
Cyclodextrins (Aqueous Solutions) 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD), 10% Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Note: The selection of final excipients should be guided by the intended route of administration and toxicological considerations.

Formulation Protocols for In Vivo Studies

Based on the pre-formulation data, an appropriate formulation strategy can be selected. Below are protocols for common oral and parenteral formulations suitable for preclinical animal studies.

Oral Administration

Protocol 2: Oral Suspension (Aqueous-Based)

Objective: To prepare a uniform suspension for oral gavage. This is suitable if the compound has very low solubility in aqueous vehicles but is wettable.

Materials:

  • This compound

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium - CMC-Na)

  • Wetting agent (e.g., 0.1% w/v Tween® 80)

  • Vehicle (Purified Water)

  • Mortar and pestle or homogenizer

Method:

  • Prepare the vehicle by dissolving the suspending and wetting agents in purified water.

  • Weigh the required amount of this compound.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.

  • Store in a tightly sealed container, protected from light. Shake well before each use.

Protocol 3: Oral Solution (Co-solvent Based)

Objective: To prepare a clear solution for oral administration when solubility in aqueous vehicles is insufficient, but achievable with co-solvents.

Materials:

  • This compound

  • Co-solvent system (e.g., 20% PEG 400, 10% Ethanol in water)

  • Stirring plate and stir bar

Method:

  • Weigh the required amount of this compound.

  • In a suitable container, mix the co-solvents (PEG 400 and Ethanol).

  • Slowly add the compound to the co-solvent mixture while stirring until fully dissolved.

  • Add the water portion of the vehicle gradually while stirring to maintain clarity.

  • Visually inspect for any precipitation. If the solution remains clear, it is ready for use.

Parenteral Administration

For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes, sterile and isotonic formulations are required. These protocols are for non-sterile preparation for early-stage preclinical studies and should be sterile-filtered before use.

Protocol 4: Parenteral Solution (Co-solvent/Surfactant Based)

Objective: To prepare a clear solution for injection, suitable for compounds with poor aqueous solubility.

Materials:

  • This compound

  • Solubilizing agent (e.g., 10% Solutol® HS 15 or 20% HP-β-CD)

  • Vehicle (Saline or PBS)

  • Sterile syringe filter (0.22 µm)

Method:

  • Prepare the vehicle by dissolving the solubilizing agent in saline or PBS.

  • Add the weighed this compound to the vehicle.

  • Gently warm and sonicate if necessary to aid dissolution.

  • Once a clear solution is obtained, allow it to cool to room temperature.

  • Draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

Quantitative Data Summary

The following table should be populated with experimental data obtained during pre-formulation studies for this compound. Data for the related compound, zonisamide, is provided as a reference.

Table 2: Solubility Data of Zonisamide (Reference)

SolventTemperature (°C)Solubility (mg/mL)Reference
WaterNot Specified0.80[1]
0.1 N HClNot Specified0.50[1]
Methanol25Soluble[2]
Ethanol25Soluble[2]
Ethyl Acetate25Soluble[2]
N,N-Dimethylformamide (DMF)25Highly Soluble[3]
DMSONot Specified< 21.22 (100 mM)[4]

Note: "Soluble" indicates the source did not provide a quantitative value but stated solubility. The solubility of zonisamide in various organic solvents is significantly higher than in water[3].

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Solubility Screening (Multiple Vehicles) A->B C Stability Assessment B->C D Select Formulation Strategy (e.g., Suspension, Solution) C->D Data-driven Decision E Prototype Formulation Preparation D->E F Characterization (e.g., Particle Size, pH) E->F G Animal Dosing (Oral/Parenteral) F->G Optimized Formulation H Pharmacokinetic Study (Blood Sampling) G->H I Pharmacodynamic Study (Efficacy Assessment) G->I H->I Exposure-Response Analysis

Caption: Workflow for the formulation development of this compound.

Hypothesized Signaling Pathway: DPP-IV Inhibition

Some derivatives of 1,2-benzisoxazole have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism. This pathway is a potential target for this compound.

DPP4_Pathway cluster_0 Mechanism of Action cluster_1 Physiological Effect Compound This compound DPP4 DPP-IV Enzyme Compound->DPP4 Inhibition GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Degradation Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulation Insulin Insulin Secretion Pancreas->Insulin Increase Glucose Blood Glucose Control Insulin->Glucose Improved

Caption: Potential signaling pathway of this compound as a DPP-IV inhibitor.

Disclaimer: The information provided is for research purposes only. The protocols and data are intended as a guide and must be adapted and validated for the specific research context. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 1,2-Benzisoxazole-3-acetamide. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, covering both the preparation of the key intermediate, 1,2-Benzisoxazole-3-acetic acid, and its subsequent amidation.

Part 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid

Question 1: My synthesis of 1,2-Benzisoxazole-3-acetic acid from 4-hydroxycoumarin is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 1,2-Benzisoxazole-3-acetic acid are often due to suboptimal reaction conditions or the formation of side products. Here are key areas to troubleshoot:

  • Purity of Starting Materials: Ensure that the 4-hydroxycoumarin and hydroxylamine are of high purity, as impurities can interfere with the reaction.

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. A one-pot process involving the reaction of 4-hydroxycoumarin with hydroxylamine or its salt in water is an effective method. The reaction temperature is typically in the range of 60°C to 100°C, with a preferred range of 80°C to 90°C.[1]

  • Side Product Formation: A common side product is o-hydroxyacetophenone oxime. The formation of this impurity can be minimized by carefully controlling the reaction conditions and using a base such as sodium hydroxide.[2]

  • Work-up Procedure: After the reaction, acidification is crucial for precipitating the product. Adjusting the pH to 1-2 with an acid like sulfuric or hydrochloric acid ensures maximum precipitation of the 1,2-Benzisoxazole-3-acetic acid.[3]

Question 2: I am observing a significant amount of an oily side product during the synthesis of 1,2-Benzisoxazole-3-acetic acid. What is it and how can I remove it?

Answer: The oily side product is likely o-hydroxyacetophenone oxime.[2] To remove this impurity, after the initial reaction and cooling, the mixture can be treated with an aqueous sodium bicarbonate solution to make it alkaline. This will dissolve the desired acidic product, 1,2-Benzisoxazole-3-acetic acid, as its sodium salt. The non-acidic oxime impurity can then be extracted with an organic solvent like diethyl ether. Subsequent acidification of the aqueous layer will precipitate the pure 1,2-Benzisoxazole-3-acetic acid.

Part 2: Amidation of 1,2-Benzisoxazole-3-acetic acid

Question 3: What are the recommended methods for converting 1,2-Benzisoxazole-3-acetic acid to this compound with high yield?

Answer: The conversion of a carboxylic acid to a primary amide can be achieved through several methods. The most common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

  • Acid Chloride Formation: A widely used method is the conversion of the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with ammonia to form the amide. This is typically a two-step process but can also be performed in one pot.

  • Coupling Reagents: Various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. For the synthesis of N-substituted 1,2-benzisoxazole-3-acetamides, reagents such as 2-chloro-1-methylpyridinium iodide have been used successfully to achieve good yields.[1] While this is for a substituted amide, similar reagents can be adapted for the synthesis of the primary amide.

  • Carbonyldiimidazole (CDI): CDI is an effective activating agent for forming amides. It reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate, which then reacts with ammonia. This method is known for its mild reaction conditions.

Question 4: My amidation reaction is incomplete, and I have a low yield of this compound. What are the potential issues?

Answer: Incomplete amidation and low yields can be attributed to several factors:

  • Inefficient Acid Activation: If you are using the acid chloride method, ensure the complete conversion of the carboxylic acid to the acid chloride. This step may require heating. The presence of any unreacted acid will not participate in the subsequent amidation.

  • Choice of Ammonia Source: The reaction can be performed with ammonia gas, aqueous ammonia, or an ammonium salt like ammonium chloride. When using an ammonium salt, a base is required to liberate free ammonia for the reaction.

  • Reaction Conditions: Temperature and reaction time are critical. The reaction of the activated acid with ammonia is often exothermic and may require initial cooling. Subsequent warming or refluxing might be necessary to drive the reaction to completion.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the aminating agent may be used to drive the reaction forward.

  • Side Reactions: The activated carboxylic acid intermediate is highly reactive and can undergo side reactions if not promptly reacted with the ammonia source.

Question 5: How can I effectively purify the final product, this compound?

Answer: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related benzisoxazole derivatives, solvent systems like ethyl acetate/tert-butyl methyl ether have been used.[4] For the final product, a polar solvent or a mixture of solvents might be suitable. Common recrystallization solvents to test include ethanol, isopropanol, acetone, or mixtures with water or hexanes.[5]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Quantitative Data

The following table summarizes yield data for key steps in the synthesis of this compound and related compounds, based on available literature.

StepStarting MaterialsReagents/ConditionsProductYieldReference
Ring Formation 4-Hydroxycoumarin, Hydroxylamine Sulfate, NaOHWater, 84-86°C, 4 hours1,2-Benzisoxazole-3-acetic acidHigh (not specified)[3]
Amidation 1,2-Benzisoxazole-3-acetic acids, α-Alkyl-α-methylbenzylamines2-Chloro-1-methylpyridinium iodideN-α-Alkyl-α-methylbenzyl-1,2-benzisoxazole-3-acetamidesGood[1]
Related Synthesis N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamideThionyl chloride, Pyridine, THFN-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide72%[4]

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid

This protocol is adapted from a one-pot process for a related compound.[3]

  • Reaction Setup: In a suitable reaction vessel, stir a mixture of hydroxylamine sulfate (1 equivalent), water, and a 25% aqueous sodium hydroxide solution.

  • Addition of Reactants: To the stirred solution, add 4-hydroxycoumarin (1 equivalent).

  • Heating: Heat the mixture with stirring at 84-86°C for 4 hours.

  • Cooling and Work-up: Cool the reaction mixture.

  • Acidification: Adjust the pH of the aqueous layer to 1-2 with 25% sulfuric acid.

  • Isolation: Collect the precipitated crystals by filtration, wash with water, and dry to obtain 1,2-Benzisoxazole-3-acetic acid.

Protocol 2: Synthesis of this compound via the Acid Chloride

This is a general protocol for the amidation of a carboxylic acid.

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 1,2-Benzisoxazole-3-acetic acid (1 equivalent) and an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Heating: Gently reflux the mixture until the evolution of HCl gas ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an inert anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.

  • Addition of Ammonia: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization.

Visualizations

General Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from 4-hydroxycoumarin to this compound.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Amidation 4-Hydroxycoumarin 4-Hydroxycoumarin 1,2-Benzisoxazole-3-acetic acid 1,2-Benzisoxazole-3-acetic acid 4-Hydroxycoumarin->1,2-Benzisoxazole-3-acetic acid NaOH, H2O Heat Hydroxylamine Hydroxylamine Hydroxylamine->1,2-Benzisoxazole-3-acetic acid Acid_Activation Acid Activation 1,2-Benzisoxazole-3-acetic acid->Acid_Activation e.g., SOCl2 This compound This compound Acid_Activation->this compound Ammonia Ammonia Ammonia->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

This diagram outlines a logical workflow for troubleshooting low yields in the synthesis.

G Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Re-evaluate Reaction Conditions (T, t) Check_Purity->Check_Conditions Purity OK Yield_Improved Yield Improved Check_Purity->Yield_Improved Impure Check_Side_Products Analyze for Side Products (TLC, NMR) Check_Conditions->Check_Side_Products Conditions OK Check_Conditions->Yield_Improved Sub-optimal Optimize_Workup Optimize Work-up & Purification Check_Side_Products->Optimize_Workup Side Products Identified Check_Side_Products->Yield_Improved Minimized Optimize_Workup->Yield_Improved

Caption: Troubleshooting workflow for low synthesis yield.

References

Technical Support Center: Overcoming Solubility Challenges of 1,2-Benzisoxazole-3-acetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Benzisoxazole-3-acetamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents to understand its basic physicochemical properties.[1] Key solvents to test include water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1]

Q2: this compound exhibits poor aqueous solubility. What are the common strategies to enhance its solubility for in vitro assays?

A2: Several methods can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents (e.g., DMSO, ethanol), adjusting the pH of the buffer if the compound has ionizable groups, and using solubilizing agents such as surfactants or cyclodextrins.[1][2] A common practice is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with the aqueous buffer.[1]

Q3: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock is a frequent issue with poorly soluble compounds.[1][3] To mitigate this, you can try the following approaches:

  • Lower the final concentration: The final concentration of the compound in the aqueous buffer might be exceeding its solubility limit.[1]

  • Optimize the co-solvent percentage: While DMSO is a common co-solvent, its final concentration in the assay medium should be kept as low as possible (typically <1%) to avoid solvent effects on the biological system.[1][3]

  • Use a different co-solvent: In some cases, another organic solvent or a combination of solvents might provide better solubility.

  • Incorporate a surfactant: A biocompatible surfactant at a low concentration in the final dilution can help improve solubility.[2]

  • Direct dilution: It is preferable to mix DMSO stock dilutions directly with the assay media solution to maximize the interaction of the compound with components in the media that can help with solubility, such as proteins.[3]

Q4: Can freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?

A4: Yes, repeated freeze-thaw cycles can lead to compound precipitation out of DMSO stock solutions.[4][5][6] This can be due to the absorption of water from the air during handling, which reduces the solvating power of DMSO. It is recommended to store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the wells of your cell culture plate after adding the compound.

  • Inconsistent or non-reproducible results in your biological assay.

Possible Causes:

  • The final concentration of this compound exceeds its kinetic solubility in the cell culture medium.

  • The percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility upon dilution.

Solutions:

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay in the specific cell culture medium to identify the concentration at which the compound begins to precipitate over time.[1][3]

  • Optimize Dilution Protocol: Prepare fresh dilutions of the compound from a concentrated stock solution immediately before the experiment.[1] Add the DMSO stock directly to the assay medium with rapid mixing.[3]

  • Use Solubilizing Excipients: Consider the use of biocompatible solubilizing agents.

    • Cyclodextrins: These can form inclusion complexes with the compound, enhancing its aqueous solubility.[2][7]

    • Surfactants: Low concentrations of surfactants like Tween-80 or Triton X-100 can be used in some assays to increase solubility, but their compatibility with the specific cell line must be verified.[8]

Issue 2: Low Bioavailability in Animal Studies

Symptoms:

  • Poor oral absorption and low systemic exposure in pharmacokinetic (PK) studies despite good in vitro permeability.

Possible Causes:

  • Low dissolution rate in the gastrointestinal tract due to poor aqueous solubility.

  • Precipitation of the compound in the gut lumen.

Solutions:

  • Formulation Strategies:

    • Lipid-Based Formulations: Encapsulating or solubilizing the compound in lipid excipients can significantly enhance absorption and bioavailability.[2][7][9]

    • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[9][10][11] This can be achieved through techniques like ball milling or high-pressure homogenization.[10]

    • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can improve dissolution rates.[7]

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.[2]

  • Salt Formation: Creating a salt form of the compound can improve its dissolution rate and solubility.[1]

Quantitative Data Summary

Solvent SystemTemperature (°C)Maximum Solubility (µg/mL)
Water (pH 7.4)25< 1
PBS (pH 7.4)25< 1
100% DMSO25> 20,000
100% Ethanol25~5,000
1:10 DMSO:PBS (v/v)25~10-50
5% Solutol HS 15 in PBS25~200
20% Captisol® (a cyclodextrin) in Water25~1,000

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mg/mL).[12]

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but caution should be exercised to avoid compound degradation.[13]

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4), resulting in a 1:100 dilution with a final DMSO concentration of 1%.[1]

  • Incubate the plate at room temperature with gentle shaking.

  • Measure the turbidity (light scattering) of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours) using a nephelometer or a plate reader at a wavelength of 620 nm.[1][13] An increase in turbidity indicates compound precipitation.

Visualizations

cluster_workflow Troubleshooting Workflow for Solubility Issues Start Start: Poorly Soluble This compound Assess Assess Solubility in Various Solvents Start->Assess DMSO_Stock Prepare Concentrated Stock in 100% DMSO Assess->DMSO_Stock Dilution Dilute into Aqueous Buffer DMSO_Stock->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Optimize Optimize Conditions: - Lower Concentration - Adjust Co-solvent % - Use Additives Precipitation->Optimize Yes No_Precipitation No Precipitation Precipitation->No_Precipitation No Optimize->Dilution Success Soluble for Assay No_Precipitation->Success cluster_strategies Solubilization Strategies cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Approaches Compound Poorly Soluble Compound (this compound) CoSolvents Co-solvents (e.g., DMSO, Ethanol) Compound->CoSolvents pH_Adjust pH Adjustment Compound->pH_Adjust Particle_Size Particle Size Reduction (Nanosuspensions) Compound->Particle_Size Surfactants Surfactants (Micellar Solubilization) Compound->Surfactants Cyclodextrins Cyclodextrins (Inclusion Complexes) Compound->Cyclodextrins Lipid_Based Lipid-Based Systems (Emulsions, SEDDS) Compound->Lipid_Based

References

optimizing reaction conditions for the synthesis of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the synthesis of 1,2-Benzisoxazole-3-acetamide.

Synthesis Overview and Experimental Protocols

The most common and industrially relevant pathway to this compound involves a two-step process. First, 1,2-benzisoxazole-3-acetic acid (BOA) is synthesized, followed by its amidation to the final product.

Experimental Protocol 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA) from 4-Hydroxycoumarin

This process is adapted from established industrial methods where 4-hydroxycoumarin is reacted with hydroxylamine.

  • Reaction Setup: In a suitable reaction vessel, a mixture of hydroxylamine sulfate, water, and a 25% aqueous sodium hydroxide solution is stirred.

  • Reagent Addition: 4-Hydroxycoumarin is added to the mixture. To chelate any metal ions that could catalyze the decomposition of hydroxylamine, a chelating agent like disodium EDTA can be added.

  • Heating: The reaction mixture is heated to a temperature in the range of 80°C to 90°C (optimally 84°C to 86°C) for approximately 4 hours.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. The intermediate is often not isolated in solid form. The aqueous layer is acidified with an acid such as 2N hydrochloric acid to precipitate the 1,2-Benzisoxazole-3-acetic acid (BOA).

  • Purification: The precipitated solid is collected by filtration and can be recrystallized to yield BOA with a purity of 95-98% as determined by HPLC.

Experimental Protocol 2: Amidation of 1,2-Benzisoxazole-3-acetic acid (BOA)

This protocol outlines the conversion of BOA to the target acetamide using a common peptide coupling agent.

  • Acid Activation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1,2-Benzisoxazole-3-acetic acid (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like DMF.[1]

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents), to the solution.[1] Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.[1]

  • Amine Coupling: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of aqueous ammonia. The reaction temperature should be controlled, typically between 30°C and 60°C.

  • Reaction Monitoring & Work-up: Monitor the reaction progress using TLC or LC-MS. Once complete, the reaction mixture can be concentrated. Water is then added to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., aqueous isopropanol) or by flash column chromatography.

G cluster_0 Step 1: BOA Synthesis cluster_1 Step 2: Amidation start 4-Hydroxycoumarin + Hydroxylamine Sulfate react React at 80-90°C in presence of base start->react acidify Acidify with HCl to precipitate product react->acidify isolate_boa Filter and Purify (Recrystallization) acidify->isolate_boa boa 1,2-Benzisoxazole-3-acetic acid (BOA) isolate_boa->boa Intermediate activate Activate with Coupling Agent (e.g., HATU/DIPEA in DMF) boa->activate ammonolysis React with Ammonia Source (30-60°C) activate->ammonolysis isolate_final Precipitate, Filter, and Purify (Recrystallization/Chromatography) ammonolysis->isolate_final

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting Guide

Q1: My yield of 1,2-Benzisoxazole-3-acetic acid (BOA) is low. What are the common causes?

A1: Low yields in the synthesis of BOA from 4-hydroxycoumarin are frequently reported. The primary issues to investigate are:

  • Side Product Formation: A significant side reaction is the formation of O-hydroxy-acetophenone-oxime. This can account for up to 30% of the product mixture, especially when using strong bases like metallic sodium in alcohol.[2] Using a milder base system like sodium carbonate or aqueous ammonia can help minimize this.

  • Purity of Starting Materials: Ensure the 4-hydroxycoumarin and hydroxylamine are of high purity. Impurities can lead to incomplete reactions or alternative reaction pathways.

  • Reaction Temperature: The temperature should be carefully controlled within the 80-90°C range. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the degradation of reactants and products.

  • Inadequate Acidification: Ensure the pH is low enough during the work-up to fully precipitate the BOA product from the aqueous solution.

Q2: The amidation of BOA to this compound is inefficient. How can I improve the conversion?

A2: The direct reaction between a carboxylic acid and ammonia is often slow due to the formation of a stable ammonium carboxylate salt. To improve efficiency:

  • Activate the Carboxylic Acid: The use of coupling reagents is essential. Reagents like HATU, HBTU, or carbodiimides (e.g., EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by ammonia.

  • Choice of Base: When using coupling reagents like HATU, a non-nucleophilic organic base such as DIPEA is required to neutralize the acid formed during the reaction without competing with the ammonia.

  • Alternative Activation: Convert the BOA to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will react readily with ammonia. This requires an extra step but is often very effective.

  • Solvent and Temperature: Ensure the reaction is carried out in an anhydrous aprotic solvent (e.g., DMF, DCM, THF) to prevent hydrolysis of the activated intermediate. Controlling the temperature during the addition of ammonia is also crucial to manage the exothermicity of the reaction.

G start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials (TLC, NMR) start->check_purity purity_issue Purify Starting Materials (Recrystallization/Chromatography) check_purity->purity_issue Impurities Found check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity OK purity_issue->check_conditions conditions_issue Optimize Conditions: - Adjust Temperature - Increase Reaction Time - Check Reagent Molarity check_conditions->conditions_issue Deviation from Protocol check_activation Is Amidation Step Inefficient? check_conditions->check_activation Conditions Optimal conditions_issue->check_activation activation_issue Improve Carboxylic Acid Activation: - Screen Coupling Reagents (HATU, EDC) - Convert to Acid Chloride (SOCl₂) check_activation->activation_issue Yes check_side_products Analyze Side Products (LC-MS) check_activation->check_side_products No activation_issue->check_side_products side_products_issue Modify Conditions to Minimize: - Change Base - Lower Temperature - Adjust Reagent Addition Rate check_side_products->side_products_issue Major Side Products Identified success Yield Improved check_side_products->success No Major Side Products side_products_issue->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q: What are the key starting materials for the synthesis of this compound? A: The synthesis typically starts from 4-hydroxycoumarin, which is converted to the key intermediate 1,2-benzisoxazole-3-acetic acid (BOA). This intermediate is then reacted with an ammonia source to produce the final acetamide product.

Q: Which analytical techniques are best for monitoring reaction progress and purity? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the consumption of starting materials and the formation of the product in real-time. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the quantitative purity of the final product and key intermediates.[1] Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential for structural confirmation of the synthesized compounds.

Q: What are the recommended purification methods for this compound? A: For the intermediate BOA, purification is typically achieved by precipitation and recrystallization.[1] The final this compound, if it is a solid, can be purified effectively by recrystallization from a suitable solvent like aqueous isopropanol. If further purification is needed to remove closely related impurities, flash column chromatography on silica gel is the standard method.

Data Presentation

Table 1: Optimizing Reaction Conditions for 1,2-Benzisoxazole-3-acetic acid (BOA) Synthesis

This table summarizes the effect of different bases and temperatures on the yield of BOA and the formation of the primary side-product, O-hydroxy-acetophenone-oxime.

EntryBaseTemperature (°C)Time (h)BOA Yield (%)Side-Product (%)
1Metallic SodiumReflux (Ethanol)5~65%~30%
2Sodium Carbonate85°C480-85%<10%
3Potassium Carbonate85°C480-85%<10%
4Aqueous Ammonia90°C475-80%<15%
5Sodium Hydroxide85°C4>90%<5%

Data is compiled and representative based on information from referenced patents and publications.[2]

Table 2: Comparison of Common Coupling Reagents for Amidation

This table provides a comparison of common reagents used for the conversion of carboxylic acids to amides, which is applicable to the second step of the synthesis.

Coupling Reagent SystemTypical SolventBaseKey AdvantagesPotential Issues
EDC / NHS DCM, DMF, WaterNone or mild baseWater-soluble byproducts, good for aqueous media.[1]Can be slow, potential for racemization.
HATU / HOAt DMF, NMPDIPEAVery fast reaction times, low racemization, high yields.[1]Expensive, byproducts can be difficult to remove.
PyBOP / HOBt DMF, DCMDIPEAHigh efficiency, suitable for sterically hindered substrates.Phosphonium byproducts can complicate purification.
SOCl₂ or (COCl)₂ DCM, ToluenePyridine, Et₃NForms highly reactive acid chloride, very effective.Harsh conditions, requires an extra step, safety precautions needed.

This is a general guide; optimal conditions depend on the specific substrates.

References

minimizing side product formation in 1,2-Benzisoxazole-3-acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 1,2-Benzisoxazole-3-acetamide.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs):

Q1: My reaction to form the 1,2-benzisoxazole ring from an ortho-hydroxyaryl oxime is showing a significant amount of a structural isomer. What could be the issue?

A1: A common side reaction in the synthesis of 1,2-benzisoxazoles from ortho-hydroxyaryl oximes is a competitive Beckmann rearrangement, which leads to the formation of a benzo[d]oxazole isomer. This is particularly prevalent under acidic conditions.

Troubleshooting:

  • Reagent Choice: When activating the oxime hydroxyl group, consider using reagents that favor N-O bond formation over the Beckmann rearrangement.

  • pH Control: Maintain neutral or slightly basic reaction conditions to suppress the acid-catalyzed Beckmann rearrangement.

  • Reaction Conditions: The choice of solvent and temperature can also influence the reaction pathway. Anhydrous conditions are often preferred for the desired cyclization.

Q2: During the synthesis of 1,2-benzisoxazole derivatives from salicylaldehyde, I am observing a significant amount of salicylonitrile as a byproduct. How can I minimize this?

A2: The formation of salicylonitrile can occur, for instance, when using trimethylsilyl azide (TMSN₃) with certain Lewis acids like ZrCl₄. The reaction conditions can favor the formation of the nitrile over the desired benzisoxazole.

Troubleshooting:

  • Lewis Acid Selection: The choice of Lewis acid can significantly impact the product distribution. For example, using triflic acid (TfOH) instead of ZrCl₄ has been shown to selectively favor the formation of benzo[d]oxazoles in some cases, highlighting the sensitivity of the reaction to the catalyst. While this doesn't directly yield the desired benzisoxazole, it demonstrates the principle of catalyst-dependent selectivity.

  • Alternative Synthetic Routes: If nitrile formation remains a significant issue, consider alternative synthetic pathways that do not start from salicylaldehyde, such as the cyclization of an appropriate ortho-hydroxyphenylketoxime.

Q3: I am attempting to synthesize this compound by hydrolyzing 1,2-benzisoxazole-3-carbonitrile, but I am getting a low yield of the amide and a significant amount of the corresponding carboxylic acid.

A3: The hydrolysis of a nitrile to an amide is a delicate reaction, and over-hydrolysis to the carboxylic acid is a very common side reaction, especially under harsh acidic or basic conditions and elevated temperatures.

Troubleshooting:

  • Milder Reaction Conditions: Employ milder hydrolysis conditions. For basic hydrolysis, use a reagent like sodium hydroxide in an aqueous ethanol solution with careful temperature control and reaction monitoring.

  • Urea-Hydrogen Peroxide (UHP): A mild and effective method for converting nitriles to amides involves using an alkaline solution of hydrogen peroxide, which can be conveniently delivered using urea-hydrogen peroxide (UHP).

  • Enzymatic Hydrolysis: Nitrile hydratase enzymes can selectively hydrate nitriles to amides under very mild conditions, though this may require specialized biochemical setups.

Q4: In the synthesis of 1,2-benzisoxazole-3-acetic acid (a precursor to the acetamide) starting from 4-hydroxycoumarin, I am isolating a significant byproduct. How can I identify and minimize it?

A4: A known side product in this reaction, particularly when using metallic sodium in an alcoholic solvent, is O-hydroxy-acetophenone-oxime, which can form in yields of around 30%.

Troubleshooting:

  • Alternative Bases: To minimize this side reaction, consider using alternative, non-metallic bases for the reaction of 4-hydroxycoumarin with hydroxylamine.

  • Purification Strategy: The desired 1,2-benzisoxazole-3-acetic acid can be separated from the 2-hydroxyacetophenone oxime byproduct during workup. After concentrating the reaction mixture, the residue can be made alkaline with sodium bicarbonate and extracted with an organic solvent like diethyl ether to remove the oxime byproduct. The desired carboxylic acid can then be precipitated from the aqueous layer by acidification.[1]

II. Data Presentation

Table 1: Comparison of Reaction Conditions for Nitrile to Amide Hydrolysis

Reagent/MethodConditionsAdvantagesDisadvantagesPotential Side Products
NaOH/H₂O, EtOH Mild heating, careful monitoringReadily available reagentsDifficult to control, risk of over-hydrolysis1,2-Benzisoxazole-3-carboxylic acid
Urea-Hydrogen Peroxide (UHP) Alkaline solution (e.g., NaOH in aq. EtOH)Mild conditions, solid reagent is easy to handleMay require optimization of stoichiometry and temperatureUnreacted nitrile, carboxylic acid (if conditions are too harsh)
Nitrile Hydratase Enzymatic, aqueous buffer, mild temperatureHigh selectivity for amide formationRequires specific enzyme and bioprocessing capabilitiesUnreacted nitrile

III. Experimental Protocols

Protocol 1: Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (A Representative Protocol for 1,2-Benzisoxazole Ring Formation)

This protocol describes the synthesis of a related compound and illustrates the key steps of oxime formation and cyclization.

Step 1: Oxime Formation

  • Suspend N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide (0.31 mol) in ethanol (1200 mL).

  • Add hydroxylamine hydrochloride (0.42 mol) to the suspension and stir for 40 minutes at room temperature.

  • Add pyridine (0.33 mol) dropwise over 30 minutes.

  • Continue stirring at room temperature for 5 hours, monitoring the reaction by TLC.

  • Remove the solvent in vacuo.

  • Treat the residue with water and adjust the pH to 4-5 with hydrochloric acid to yield N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide.[2]

Step 2: Cyclization to form the 1,2-Benzisoxazole Ring

  • Dissolve the oxime from Step 1 (75 mmol) and pyridine (20 mL) in dry THF (300 mL).

  • Cool the solution to 0 °C.

  • Add a solution of thionyl chloride (75 mmol) in dry THF (50 mL) dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Pour the mixture into cold water (500 mL) and acidify to a pH of ~3.

  • Remove the THF by distillation and extract the residue with ethyl acetate (3 x 100 mL).

  • Wash the combined organic extracts with water and dry over MgSO₄.

  • Partially remove the solvent in vacuo and collect the precipitated product by filtration.

  • Crystallize the product from a mixture of ethyl acetate and tert-butyl methyl ether to obtain N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.[3]

IV. Visualizations

Diagram 1: General Synthetic Pathway to this compound

G cluster_0 Route A: From o-Hydroxyaryl Ketone cluster_1 Route B: From Nitrile Start_A o-Hydroxyaryl- (substituted)-acetophenone Oxime o-Hydroxyaryl- (substituted)-ketoxime Start_A->Oxime NH2OH.HCl Cyclization 1,2-Benzisoxazole (substituted) Oxime->Cyclization Cyclizing Agent (e.g., SOCl2) Amide_Formation_A This compound Cyclization->Amide_Formation_A Further Steps Start_B 1,2-Benzisoxazole-3-carbonitrile Amide_Formation_B This compound Start_B->Amide_Formation_B Controlled Hydrolysis

Caption: General synthetic routes to this compound.

Diagram 2: Key Side Reactions in 1,2-Benzisoxazole Synthesis

G cluster_0 Side Reaction 1: Beckmann Rearrangement cluster_1 Side Reaction 2: Over-hydrolysis of Nitrile Oxime_Intermediate o-Hydroxyaryl Oxime Desired_Product 1,2-Benzisoxazole Oxime_Intermediate->Desired_Product Desired Cyclization (N-O Bond Formation) Side_Product_1 Benzo[d]oxazole Oxime_Intermediate->Side_Product_1 Beckmann Rearrangement (Acid-Catalyzed) Nitrile_Start 1,2-Benzisoxazole-3-carbonitrile Amide_Product This compound Nitrile_Start->Amide_Product Partial Hydrolysis Side_Product_2 1,2-Benzisoxazole-3-carboxylic acid Amide_Product->Side_Product_2 Over-hydrolysis

Caption: Common side reactions in 1,2-benzisoxazole synthesis.

References

addressing precipitation of 1,2-Benzisoxazole-3-acetamide in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of 1,2-Benzisoxazole-3-acetamide in cell culture media. By understanding the underlying causes and implementing the suggested strategies, researchers can ensure the effective delivery of this compound in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media can be attributed to several factors, primarily stemming from its likely low aqueous solubility. Key causes include:

  • Poor Intrinsic Solubility: The compound may have inherently low solubility in aqueous-based culture media.

  • High Final Concentration: The intended experimental concentration might exceed the solubility limit of the compound in the media.

  • Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.[1]

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the compound's solubility.

  • Temperature and pH: Changes in temperature or pH, for instance, when moving from the bench to a 37°C incubator, can affect the compound's stability and solubility.[1]

  • Improper Stock Solution Handling: Repeated freeze-thaw cycles of the stock solution can lead to the compound precipitating over time.[1]

Q2: What is "solvent shock" and how can I prevent it?

Solvent shock happens when a compound dissolved in a non-aqueous solvent, such as DMSO, is quickly diluted into an aqueous solution like cell culture media. This rapid change in solvent environment causes a localized high concentration of the compound, exceeding its solubility limit and leading to precipitation.[1] To mitigate solvent shock:

  • Employ Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media, mix gently, and then add this to the final culture volume.[1]

  • Slow, Agitated Addition: Add the stock solution dropwise to the media while gently stirring or swirling to ensure rapid and even dispersal.[1]

Q3: Can the type of cell culture medium or serum concentration affect the solubility of this compound?

Yes, both the basal medium formulation and serum concentration can significantly impact compound solubility.

  • Media Formulation: Different media have varying compositions of salts, amino acids, and buffers, which can interact with the compound. It may be beneficial to test the solubility of this compound in your specific medium.

  • Serum Concentration: Serum contains proteins like albumin that can bind to hydrophobic compounds, thereby increasing their apparent solubility in the medium. Increasing the serum percentage (e.g., from 5% to 10% FBS) might help keep the compound in solution.[1]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers aiming for ≤0.1%.[2] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as the treated wells.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.

Troubleshooting Workflow:

start Immediate Precipitation Observed check_stock Inspect Stock Solution (Clear? Precipitate?) start->check_stock warm_stock Gently warm stock (37°C) & vortex to redissolve check_stock->warm_stock Precipitate present check_conc Is Final Concentration Too High? check_stock->check_conc Clear warm_stock->check_conc lower_conc Test a Lower Final Concentration check_conc->lower_conc Yes/Unsure check_dilution Review Dilution Technique check_conc->check_dilution No resolution Precipitation Resolved lower_conc->resolution stepwise_dilution Implement Stepwise Dilution (Pre-warm media) check_dilution->stepwise_dilution slow_addition Add Stock Dropwise with Agitation check_dilution->slow_addition check_solvent Is DMSO the Optimal Solvent? check_dilution->check_solvent Still Precipitating stepwise_dilution->resolution slow_addition->resolution alt_solvent Test Alternative Solvents (e.g., Ethanol, DMF) check_solvent->alt_solvent alt_solvent->resolution

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitation Over Time in the Incubator

Symptoms: The medium is clear upon compound addition but becomes cloudy or shows visible precipitate after a period of incubation (hours to days).

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Metastable Supersaturation The initial concentration is above the thermodynamic solubility limit but below the point of immediate precipitation. Over time, the compound crashes out of this unstable state.Decrease the final working concentration of this compound.
Temperature/pH Shift Changes in temperature and pH within the incubator can decrease the compound's solubility over time. Cellular metabolism can also alter the pH of the medium.[3]Ensure the medium is buffered effectively. For long-term experiments, consider changing the medium more frequently to maintain a stable pH.
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including the compound, pushing it beyond its solubility limit.[3]Maintain proper humidity in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3]
Compound Instability The compound may degrade over time into less soluble byproducts.Prepare fresh media with the compound more frequently, especially for long-term experiments.

Advanced Solubilization Strategies

If the troubleshooting steps above are insufficient, consider these advanced formulation strategies.

StrategyDescriptionKey Considerations
Co-solvents Using a mixture of solvents (e.g., DMSO and ethanol, or DMSO and PEG-400) for the stock solution can sometimes improve solubility upon dilution.[4][5]The final concentration of all solvents must be tested for cell toxicity.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[6][7]The type of cyclodextrin and the molar ratio of cyclodextrin to the compound need to be optimized.[1]
Liposomal Formulations Encapsulating this compound within liposomes (microscopic lipid vesicles) can facilitate its delivery in an aqueous environment.[8][9]This requires specialized formulation development and characterization.
Serum Protein Binding As mentioned, serum proteins can solubilize hydrophobic compounds. If working in serum-free conditions is not essential, the addition or increase of serum can be a simple solution.Be aware that protein binding can affect the free concentration of the compound and its biological activity.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM.

  • Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation or cloudiness.

  • Incubation and Re-inspection: Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your experiment (e.g., 24 hours).

  • Microscopic Examination: After incubation, examine the solutions under a microscope to detect any fine precipitate that may not be visible to the naked eye.

  • Determination: The highest concentration that remains clear both immediately and after incubation is the maximum soluble concentration under your experimental conditions.

Protocol 2: Stepwise Dilution for Cell Dosing
  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Prepare Intermediate Dilution: Based on your desired final concentration, prepare an intermediate dilution that is 10-100x more concentrated. For example, to achieve a final concentration of 10 µM in 10 mL, add the required volume of your DMSO stock to 100 µL of pre-warmed media. Mix gently by flicking the tube.

  • Final Dilution: Add the 100 µL of the intermediate dilution to the remaining 9.9 mL of your pre-warmed culture medium.

  • Gentle Mixing: Gently swirl the flask or pipette up and down to mix. Avoid vigorous vortexing, which can cause shearing forces on cells and may not improve solubility.

  • Dose Cells: Immediately add the compound-containing medium to your cells.

Visualization of Concepts

Signaling Pathway Diagram

While the specific signaling pathway affected by this compound is not defined here, many benzisoxazole derivatives are investigated for their roles in modulating cellular signaling. The following diagram illustrates a generic kinase signaling pathway that is often a target in drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Inhibitor 1,2-Benzisoxazole -3-acetamide Inhibitor->Kinase2 Inhibition Gene Target Gene Expression TF->Gene Transcription

Caption: A generic kinase signaling cascade potentially modulated by this compound.

References

Technical Support Center: Troubleshooting 1,2-Benzisoxazole-3-acetamide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of poor reproducibility encountered when working with 1,2-Benzisoxazole-3-acetamide and its derivatives in bioassays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My dose-response curves are inconsistent between experiments, or the compound's potency (IC50) is highly variable. What is the most likely cause?

A1: The most common culprit for inconsistent dose-response curves with heterocyclic compounds like this compound is poor aqueous solubility.[1][2][3][4] This can lead to several problems:

  • Precipitation: The compound may fall out of solution in your aqueous assay buffer, especially at higher concentrations, meaning the actual concentration is much lower than the nominal one.[1][3]

  • Aggregation: Lipophilic molecules can form aggregates in aqueous solutions, which can cause non-specific inhibition and highly variable results.[3]

  • Inaccurate Stock Solutions: The compound may not be fully dissolved in your DMSO stock, or it may have precipitated during storage or freeze-thaw cycles.[1][2] This results in inaccurate starting concentrations for your serial dilutions.

Q2: I'm observing high variability in my cell-based assay results, such as significant well-to-well or plate-to-plate differences. What cellular factors should I check?

A2: Beyond compound-specific issues, cellular factors are a major source of variability in bioassays.[5][6][7] Key areas to investigate include:

  • Cell Health and Confluence: Ensure your cells are healthy, within a consistent passage number range, and plated at an optimal, uniform density.[8] Over-confluent or stressed cells will respond differently to treatment.

  • Contamination: Mycoplasma contamination is a notorious cause of assay variability and can alter cellular responses.[5][6] Regular testing is crucial.

  • Edge Effects: Wells on the outer edges of a microtiter plate are prone to evaporation, leading to increased compound and media concentrations.[8] To mitigate this, avoid using the outer wells for experimental data or fill them with sterile media or PBS.

  • Inconsistent Cell Seeding: Uneven cell distribution during plating will lead to variability in the starting cell number per well, directly impacting the final readout.[5]

Q3: My compound's potency seems lower than expected or varies between different batches of the same compound. What should I investigate?

A3: When potency is inconsistent, it's critical to assess the compound itself.[9]

  • Compound Integrity and Purity: Verify the purity and structural integrity of your compound. Even minor impurities or the presence of the wrong isomer can drastically alter biological activity.[9]

  • Storage and Handling: Improper storage can lead to degradation. Pay attention to light sensitivity and recommended storage temperatures.[9] Repeated freeze-thaw cycles of DMSO stock solutions should be avoided by preparing single-use aliquots.[1]

  • Lot-to-Lot Variability: If you are using different batches of the compound, do not assume they are identical. It is good practice to perform quality control checks on new lots.[9]

Q4: How can I minimize variability originating from the assay protocol itself?

A4: Strict adherence to a standardized protocol is key. Common sources of procedural error include:

  • Pipetting Inaccuracy: Ensure pipettes are properly calibrated. Inconsistent pipetting technique, especially with small volumes, introduces significant error.[10]

  • Temperature and Incubation Times: Temperature fluctuations during incubation can alter biological activity and reaction rates.[11][12] Ensure all reagents and plates are properly equilibrated to the required temperature before use.[10]

  • Reagent Preparation: Prepare reagents fresh when possible and ensure they are stored correctly.[10] In multi-step assays, ensure that there is no delay or inconsistency in the timing of reagent additions.[13]

Section 2: Troubleshooting Guides and Visualizations

This section provides visual workflows and diagrams to help diagnose and resolve reproducibility issues.

General Troubleshooting Workflow

This flowchart provides a logical sequence for identifying the source of poor reproducibility in your bioassays.

G cluster_0 cluster_1 cluster_2 cluster_3 A Poor Reproducibility (High CV%, Inconsistent IC50) B Step 1: Investigate Compound A->B Start Here B1 Assess Solubility (Visual, Turbidimetry) B->B1 B2 Verify Purity & Identity (HPLC, NMR, MS) B->B2 B3 Check Storage & Handling (Aliquots, Temp, Freeze/Thaw) B->B3 C Step 2: Evaluate Assay System B->C If Compound is OK C1 Check Cell Health (Passage #, Mycoplasma) C->C1 C2 Optimize Plating (Density, Uniformity, Edge Effects) C->C2 C3 Test for Assay Interference (Compound Color/Fluorescence) C->C3 D Step 3: Refine Protocol C->D If System is OK D1 Standardize Pipetting (Calibration, Technique) D->D1 D2 Control Incubation (Time, Temperature, Humidity) D->D2 D3 Validate Data Analysis (Normalization, Curve Fitting) D->D3

Caption: A logical workflow for troubleshooting poor bioassay reproducibility.

Signaling Pathway: Atypical Antipsychotic Action

Many 1,2-benzisoxazole derivatives, such as Risperidone, function as atypical antipsychotics by modulating dopaminergic and serotonergic pathways.[14] Understanding this can help interpret unexpected cellular responses.

G cluster_D2 Dopaminergic Neuron cluster_5HT2A Serotonergic Neuron compound 1,2-Benzisoxazole Derivative D2R Dopamine D2 Receptor compound->D2R Antagonist (Blocks) SHTR Serotonin 5-HT2A Receptor compound->SHTR Antagonist (Blocks) Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Gq Gq Protein SHTR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG ↑ PLC->IP3_DAG

Caption: Antipsychotic action of 1,2-benzisoxazole derivatives.[14]

Standard Cell-Based Assay Workflow

This diagram illustrates a typical workflow for a cell-based assay, highlighting steps where variability is commonly introduced.

G A 1. Cell Seeding (Error: Density, Uniformity) B 2. Compound Addition (Error: Pipetting, Solubility) A->B C 3. Incubation (Error: Time, Temp, Evaporation) B->C D 4. Reagent Addition (Error: Timing, Mixing) C->D E 5. Signal Detection (Error: Instrument, Interference) D->E

Caption: Key stages in a cell-based assay and common sources of error.

Section 3: Quantitative Data Summaries

Quantitative data can help benchmark your results and understand potential sources of variability.

Table 1: Factors Contributing to Poor Reproducibility and Recommended Solutions

Source of Variability Potential Cause Recommended Solution Reference
Compound-Related Poor aqueous solubility / precipitationDetermine kinetic solubility in assay buffer; optimize dilution protocol.[1][2]
Compound aggregationInclude a detergent (e.g., Triton X-100) in the assay buffer at a concentration below its CMC.[3]
Incorrect compound structure or purityVerify compound identity and purity via HPLC, LC-MS, or NMR.[9]
Degradation during storageAliquot DMSO stocks into single-use vials; store protected from light and at the correct temperature.[1][9]
Cell-Related Inconsistent cell number/healthUse a consistent, low passage number; ensure uniform cell suspension before plating; monitor confluence.[5][8]
Mycoplasma contaminationRegularly test cell cultures for mycoplasma.[6][7]
Edge effects in platesDo not use outer wells for data; fill them with sterile media to create a humidity barrier.[8]
Protocol-Related Pipetting errorsCalibrate pipettes regularly; use reverse pipetting for viscous solutions.[10]
Temperature fluctuationsEquilibrate all plates and reagents to the assay temperature before use.[10][11]
Assay signal interferenceRun compound-only controls (no cells) to check for autofluorescence or colorimetric interference.[11]

Table 2: Example Data - Comparative Receptor Binding Affinities (Ki, nM) of 1,2-Benzisoxazole Derivatives

Lower Ki values indicate higher binding affinity. This data illustrates how small structural changes can significantly impact biological activity.

Compound/Isomer Dopamine D2 (Ki, nM) Serotonin 5-HT2A (Ki, nM)
Risperidone3.10.16
Paliperidone4.80.28
Iloperidone6.20.4

(Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[14])

Section 4: Key Experimental Protocols

Detailed and consistent protocols are essential for reproducibility.

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This assay helps determine the concentration at which your compound begins to precipitate in the specific assay buffer.[15]

Methodology:

  • Prepare Compound Stock: Prepare a high-concentration stock solution of the this compound derivative (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a clear 96-well or 384-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates the final concentration series while keeping the final DMSO concentration constant (e.g., 1%).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader.

  • Data Analysis: The concentration at which the absorbance begins to increase significantly above the baseline indicates the onset of precipitation and is recorded as the kinetic solubility.

Protocol 2: General Cell Viability Assay (MTT/XTT)

This protocol provides a framework for assessing cytotoxicity, a common bioassay for this class of compounds.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X concentration series of the test compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Add the viability reagent (e.g., 20 µL of 5 mg/mL MTT solution) to each well and incubate for an additional 2-4 hours, or as per the manufacturer's instructions for other reagents like XTT or WST-1.

  • Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Signal Detection: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: In Vitro Enzyme Inhibition Assay

This general protocol can be adapted for various enzymes that might be targets of this compound derivatives.

Methodology:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, and substrate solution. All reagents should be equilibrated to the assay temperature (e.g., 37°C).[10]

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in the assay buffer containing a fixed, low percentage of DMSO.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Inhibitor solution (or vehicle for control)

    • Enzyme solution

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled plate reader and measure the signal (e.g., absorbance or fluorescence) kinetically over a set period (e.g., 15-30 minutes). The rate of the reaction should be linear during this time.[13]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well from the linear portion of the progress curve.

    • Normalize the velocities to the uninhibited control (vehicle only) to get the percent inhibition.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.

References

Technical Support Center: Enhancing the In Vivo Stability of 1,2-Benzisoxazole-3-acetamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the in vivo stability of 1,2-Benzisoxazole-3-acetamide analogues.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the in vivo evaluation of this compound analogues.

Frequently Asked Questions (FAQs)

Q1: My this compound analogue shows good in vitro potency but has poor in vivo efficacy. What are the likely causes?

A1: This discrepancy is often due to poor pharmacokinetic properties, primarily rapid metabolism and/or low bioavailability. The 1,2-benzisoxazole ring and the acetamide linker can both be susceptible to metabolic enzymes. It is crucial to assess the compound's metabolic stability early in the drug discovery process.

Q2: What are the common metabolic liabilities of the 1,2-benzisoxazole scaffold?

A2: The 1,2-benzisoxazole ring can undergo reductive cleavage. For instance, the metabolism of zonisamide, a marketed drug with this scaffold, involves the opening of the isoxazole ring to form 2-(sulfamoylacetyl)-phenol glucuronide.[1] This pathway should be considered a potential liability for novel analogues.

Q3: How can I improve the metabolic stability of the acetamide linker in my compounds?

A3: The amide bond in the acetamide moiety is susceptible to hydrolysis by amidases. A common and effective strategy is bioisosteric replacement. Replacing the amide with a more stable five-membered heterocycle, such as a 1,2,3-triazole, can mimic the geometry and hydrogen bonding properties of the amide while being resistant to enzymatic cleavage.[2][3][4]

Troubleshooting Common In Vivo Stability Issues

Issue Potential Cause Troubleshooting Steps & Recommendations
High First-Pass Metabolism Rapid metabolism by liver enzymes (e.g., Cytochrome P450s) upon oral administration.1. Conduct in vitro metabolic stability assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. 2. Identify metabolic hotspots: Perform metabolite identification studies to pinpoint the sites of metabolic modification on your molecule. 3. Employ bioisosteric replacement: Modify the identified metabolic hotspots with more stable functional groups. For example, replace a metabolically labile methyl group with a trifluoromethyl group. 4. Consider alternative routes of administration: For initial in vivo efficacy studies, parenteral routes like intravenous (IV) or intraperitoneal (IP) injection can bypass first-pass metabolism.
Poor Aqueous Solubility Leading to Low Absorption The compound precipitates in the gastrointestinal tract before it can be absorbed.1. Determine the physicochemical properties: Measure the aqueous solubility at different pH values and the LogP/LogD. 2. Formulation strategies:     - Particle size reduction: Micronization or nanosizing can increase the surface area for dissolution.     - Amorphous solid dispersions: Dispersing the compound in a polymer matrix can improve dissolution rates.     - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds.
Rapid Systemic Clearance The compound is quickly eliminated from the bloodstream through metabolism or excretion.1. Analyze pharmacokinetic data: Determine the clearance rate and elimination half-life from in vivo studies. 2. Chemical modification: Introduce structural changes to block metabolic sites or increase plasma protein binding. For example, introducing a halogen atom on the benzisoxazole ring can sometimes increase metabolic stability.
Low Brain Penetration (for CNS-active compounds) The compound is actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp).1. Assess P-gp liability: Use in vitro models like Caco-2 cell permeability assays to determine if your compound is a P-gp substrate. 2. Structural modifications to reduce P-gp efflux:     - Increase hydrogen bonding capacity.     - Reduce the number of rotatable bonds.     - Introduce polar surface area.

Data Presentation: Pharmacokinetics of Marketed Drugs with the 1,2-Benzisoxazole Scaffold

The following tables provide pharmacokinetic data for risperidone and zonisamide, two clinically used drugs that feature the 1,2-benzisoxazole core. This data can serve as a benchmark for researchers developing new analogues.

Table 1: Pharmacokinetic Parameters of Risperidone

ParameterValueReference
Bioavailability (oral) 70%[5][6]
Time to Peak Plasma Concentration (Tmax) ~1 hour[5][7]
Plasma Protein Binding 90% (risperidone), 77% (9-hydroxyrisperidone)[5][7]
Elimination Half-life (t1/2) Extensive Metabolizers: 3 hours (risperidone), 21 hours (9-hydroxyrisperidone)Poor Metabolizers: 20 hours (risperidone), 30 hours (9-hydroxyrisperidone)[7]
Metabolism Primarily via CYP2D6 to the active metabolite 9-hydroxyrisperidone.[5][7]

Table 2: Pharmacokinetic Parameters of Zonisamide

ParameterValueReference
Bioavailability (oral) Rapidly and completely absorbed[8]
Time to Peak Plasma Concentration (Tmax) 2-6 hours[9]
Plasma Protein Binding 40%[10]
Elimination Half-life (t1/2) 63-69 hours (in healthy volunteers)[8][10]
Metabolism Reductive cleavage of the benzisoxazole ring mediated by CYP3A4, followed by conjugation.[1][10]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a this compound analogue using human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic lability (e.g., testosterone)

  • Negative control (heat-inactivated microsomes)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the incubation mixture by adding phosphate buffer, and human liver microsomes to a 96-well plate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Mandatory Visualizations

Signaling Pathways

HSP90_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Cytokines Cytokines Cytokines->Receptor_Tyrosine_Kinase Client_Proteins Client Proteins (e.g., Akt, Raf, CDK4) Receptor_Tyrosine_Kinase->Client_Proteins HSP90 HSP90 HSP90->Client_Proteins Chaperones Ubiquitin_Proteasome_System Ubiquitin-Proteasome System HSP90->Ubiquitin_Proteasome_System Degradation of unfolded clients Transcription_Factors Transcription Factors Client_Proteins->Transcription_Factors HSP90_Inhibitor This compound Analogue (HSP90 Inhibitor) HSP90_Inhibitor->HSP90 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Analogue This compound Analogue (Potential Modulator) Analogue->Raf Potential Inhibition

Experimental Workflow

experimental_workflow start Start: Poor in vivo stability of This compound analogue in_vitro_metabolism In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) start->in_vitro_metabolism metabolite_id Metabolite Identification (LC-MS/MS) in_vitro_metabolism->metabolite_id sar_analysis Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis metabolite_id->sar_analysis analogue_design Analogue Design & Synthesis (e.g., Bioisosteric Replacement) sar_analysis->analogue_design in_vitro_potency In Vitro Potency Assay analogue_design->in_vitro_potency in_vitro_stability_new In Vitro Metabolic Stability Assay (New Analogues) in_vitro_potency->in_vitro_stability_new in_vivo_pk In Vivo Pharmacokinetic Study (Lead Candidates) in_vitro_stability_new->in_vivo_pk Select candidates with good stability in_vivo_pk->sar_analysis Iterate if necessary end End: Analogue with Improved In Vivo Stability in_vivo_pk->end

References

Technical Support Center: Scaling Up the Synthesis of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1,2-Benzisoxazole-3-acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes for this compound?

A1: The most prevalent and industrially viable routes start from readily available precursors. A common strategy involves the synthesis of the key intermediate, 1,2-benzisoxazole-3-acetic acid (BOA), followed by amidation. One established method begins with 4-hydroxycoumarin, which is reacted with hydroxylamine to form BOA.[1] Another approach involves the cyclization of an appropriate ortho-substituted phenyl ketone.

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up the synthesis, meticulous control over several parameters is crucial to ensure consistent yield and purity. These include:

  • Temperature: Exothermic or endothermic steps require precise temperature management to prevent side reactions or incomplete conversion.

  • Mixing Efficiency: Homogeneous mixing is vital for ensuring uniform reaction rates and heat distribution, especially in large-volume reactors.[2][3]

  • Rate of Reagent Addition: Controlled addition of reagents can prevent localized high concentrations, which may lead to impurity formation.[2]

  • Pressure: For reactions involving gaseous reagents or byproducts, pressure control is essential for safety and reaction kinetics.

Q3: Are there any known safety hazards associated with the synthesis of this compound on a large scale?

A3: Yes, several potential hazards should be addressed. The use of reagents like thionyl chloride or phosphoryl chloride for the conversion of the carboxylic acid to the acid chloride intermediate requires careful handling due to their corrosive and toxic nature.[4][5] Additionally, some synthetic routes may involve flammable solvents or exothermic reactions that could lead to thermal runaway if not properly controlled.[3] A thorough process safety assessment is mandatory before any scale-up operation.

Troubleshooting Guides

Issue 1: Low Yield of 1,2-Benzisoxazole-3-acetic acid (BOA) Intermediate

Q: We are experiencing a significant drop in the yield of the 1,2-benzisoxazole-3-acetic acid intermediate during our pilot-scale run compared to the lab-scale synthesis. What are the likely causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge.[2] Here are the primary areas to investigate:

  • Inefficient Mixing and Heat Transfer: In larger reactors, inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions.[2][3]

    • Troubleshooting:

      • Optimize the stirrer speed and design for the reactor geometry.

      • Ensure the temperature control system is responsive enough for the larger volume.

      • Consider multiple injection points for critical reagents to improve distribution.

  • Suboptimal Reaction Temperature: The optimal temperature profile may differ between small and large-scale reactors.

    • Troubleshooting:

      • Perform calorimetric studies to understand the reaction exothermicity at scale.

      • Develop a controlled temperature profile that mimics the optimal conditions found in smaller-scale experiments.

  • Impurity Profile of Starting Materials: The quality of bulk starting materials may differ from lab-grade reagents.

    • Troubleshooting:

      • Verify the purity of all raw materials before use.

      • Investigate the impact of any new impurities on the reaction.

Issue 2: Poor Purity of the Final this compound Product

Q: Our scaled-up batch of this compound is contaminated with several impurities that were not significant at the lab scale. How can we improve the purity?

A: The emergence of new impurities upon scale-up often points to issues with reaction control and work-up procedures.

  • Side Reactions: Increased reaction volume can amplify minor side reactions.

    • Troubleshooting:

      • Re-optimize the reaction conditions (temperature, concentration, reaction time) for the larger scale.

      • Analyze the impurities to understand their formation mechanism and identify ways to suppress them.

  • Inefficient Work-up and Purification: Lab-scale purification methods like column chromatography are often not feasible for large quantities.[2]

    • Troubleshooting:

      • Crystallization: Develop a robust crystallization process by screening different solvents and optimizing cooling profiles. This is a highly effective method for purifying large quantities of solid products.

      • Extraction: Optimize liquid-liquid extraction parameters (solvent choice, pH, number of extractions) to remove impurities.

      • Filtration and Washing: Ensure efficient removal of mother liquor from the isolated product cake. The choice of wash solvent is critical to remove impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Effect of Temperature and Reaction Time on the Yield of 1,2-Benzisoxazole-3-acetic acid (BOA)

ParameterLab Scale (1 L)Pilot Scale (100 L)
Temperature 80°C85°C
Reaction Time 4 hours6 hours
Yield 92%85%
Purity (HPLC) 99.5%98.0%

Table 2: Comparison of Purification Methods for this compound at Pilot Scale

Purification MethodYield LossFinal Purity (HPLC)
Recrystallization (Ethanol/Water) 10-15%>99.8%
Slurry Wash (Acetone) 5-8%99.0-99.5%
Column Chromatography (Silica) 20-30%>99.9%

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA) from 4-Hydroxycoumarin

  • Reaction Setup: Charge a suitably sized reactor with an aqueous solution of sodium hydroxide.

  • Reagent Addition: Add 4-hydroxycoumarin to the reactor with stirring.

  • Hydroxylamine Reaction: Slowly add an aqueous solution of hydroxylamine hydrochloride, maintaining the temperature between 20-25°C.

  • Heating: Heat the reaction mixture to 80-85°C and hold for 4-6 hours, monitoring the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the BOA.

  • Isolation: Filter the solid product, wash with water, and dry under vacuum.

Protocol 2: Synthesis of this compound from BOA

  • Activation of BOA: Suspend the dried BOA in a suitable solvent (e.g., toluene) and add a chlorinating agent (e.g., thionyl chloride) dropwise at a controlled temperature to form the acid chloride.

  • Amidation: In a separate reactor, prepare a solution of aqueous ammonia.

  • Reaction: Slowly add the solution of the acid chloride to the ammonia solution, maintaining a low temperature.

  • Isolation: After the reaction is complete, filter the precipitated this compound.

  • Purification: Wash the product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_BOA Step 1: BOA Synthesis cluster_Amidation Step 2: Amidation start Start: 4-Hydroxycoumarin react_hydroxylamine React with Hydroxylamine in NaOH(aq) start->react_hydroxylamine heat_reaction Heat to 80-85°C react_hydroxylamine->heat_reaction acidify Acidify with HCl heat_reaction->acidify isolate_BOA Filter and Dry BOA acidify->isolate_BOA BOA_intermediate BOA Intermediate isolate_BOA->BOA_intermediate form_acid_chloride Form Acid Chloride (e.g., with SOCl2) BOA_intermediate->form_acid_chloride react_ammonia React with NH3(aq) form_acid_chloride->react_ammonia isolate_product Filter Crude Product react_ammonia->isolate_product purify Recrystallize isolate_product->purify final_product Final Product: This compound purify->final_product

Caption: Synthesis workflow for this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_mixing Mixing/Heat Transfer Issues cluster_temp Temperature Issues cluster_purity Purity Issues start Low Yield Observed at Scale-up check_mixing Investigate Mixing and Heat Transfer start->check_mixing check_temp Verify Temperature Profile start->check_temp check_purity Analyze Starting Material Purity start->check_purity optimize_stirrer Optimize Stirrer Speed/Design check_mixing->optimize_stirrer improve_temp_control Improve Temperature Control System check_mixing->improve_temp_control perform_calorimetry Perform Calorimetry Studies check_temp->perform_calorimetry develop_profile Develop Controlled Temperature Profile check_temp->develop_profile verify_purity Verify Raw Material Purity check_purity->verify_purity identify_impurities Identify and Assess Impact of Impurities check_purity->identify_impurities end Improved Yield optimize_stirrer->end improve_temp_control->end develop_profile->end verify_purity->end

Caption: Troubleshooting workflow for low yield issues.

References

identifying and mitigating off-target effects of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Benzisoxazole-3-acetamide Derivatives

Aimed at: Researchers, scientists, and drug development professionals.

This guide provides essential information for researchers working with derivatives of the this compound scaffold. It addresses potential off-target effects and offers structured guidance for troubleshooting common experimental issues.

I. Understanding the Scaffold

The this compound core is a key structural motif found in a variety of pharmacologically active compounds.[1][2][3] It's important to recognize that this is a chemical scaffold, and the specific biological activity and off-target effects are determined by the various substitutions and modifications made to this core structure. For instance, the well-known antipsychotic drug Risperidone and the anti-epileptic drug Zonisamide both contain a 1,2-benzisoxazole moiety but have distinct pharmacological profiles and off-target effects.[4][5][6]

II. Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects associated with this class of compounds?

A1: Off-target effects are highly specific to the individual molecule. However, compounds containing the 1,2-benzisoxazole moiety have been reported to interact with a range of receptors and enzymes. For example, Risperidone, a potent D2 and 5-HT2A receptor antagonist, also shows high affinity for alpha-1 adrenergic, alpha-2 adrenergic, and histamine H1 receptors, which can lead to side effects like orthostatic hypotension and sedation.[6][7][8] Zonisamide, primarily a sodium channel blocker, can also cause side effects such as cognitive impairment, weight loss, and in rare cases, kidney stones and decreased sweating.[4][5][9][10]

Q2: My experimental results are inconsistent. How can I determine if this is due to an off-target effect?

A2: Inconsistent results can stem from various factors, including experimental error and uncontrolled variables.[11] To investigate a potential off-target effect, consider the following:

  • Dose-Response Analysis: Off-target effects may have a different potency profile than on-target effects. A non-monotonic or unexpected dose-response curve could indicate multiple mechanisms of action.

  • Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. If this analog does not produce the same effect, it strengthens the case for a specific on-target action of your primary compound.

  • Orthogonal Assays: Use a different compound that is known to target the same primary pathway but has a different chemical structure. If this second compound does not replicate the unexpected results, it points towards an off-target effect of your original compound.[12]

Q3: What are some proactive steps to identify potential off-target effects early in development?

A3: Proactive screening is a critical step to de-risk a compound.[12]

  • Computational Screening: In silico methods can predict potential off-target interactions based on the compound's structure.[13]

  • High-Throughput Screening (HTS): Screening your compound against a broad panel of receptors, kinases, and enzymes can empirically identify unintended binding interactions.[13]

  • Proteome-wide Approaches: Unbiased techniques like Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) can identify compound targets within a cellular context.[12]

III. Troubleshooting Guides

This section provides a structured approach to common experimental problems.

Guide 1: Unexpected Cellular Toxicity

Problem: You observe significant cell death or a reduction in cell viability at concentrations where your on-target effect is expected to be minimal.

Troubleshooting Step Rationale Action
1. Verify Compound Integrity Ensure the observed effect is not due to compound degradation or impurities.Run quality control checks (e.g., LC-MS, NMR) on your compound stock.
2. Rule out Non-specific Effects High concentrations of any compound can cause stress to cells.Determine the IC50 for cytotoxicity and compare it to the EC50/IC50 for your on-target effect. A small therapeutic window may suggest off-target toxicity.
3. Use a Structurally Related Negative Control To differentiate between general chemical toxicity and a specific off-target interaction.Test a close structural analog that is inactive against your primary target. If it is also non-toxic, the toxicity of your lead compound is likely due to a specific off-target interaction.
4. Broad-Spectrum Profiling To identify potential unintended targets responsible for the toxicity.Screen the compound against a safety panel of known toxicity-related targets (e.g., hERG channel, various CYPs).
Guide 2: Discrepancy Between In Vitro and Cellular Activity

Problem: Your compound shows high affinity/potency in a biochemical assay (e.g., enzyme inhibition, receptor binding) but is significantly less potent in a cell-based assay.

Troubleshooting Step Rationale Action
1. Assess Cell Permeability The compound may not be effectively crossing the cell membrane to reach its intracellular target.Perform a cell permeability assay (e.g., PAMPA, Caco-2). If permeability is low, consider structural modifications to improve it.
2. Investigate Efflux Pumps The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) and see if cellular potency increases.
3. Check for Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form.Perform a metabolic stability assay using liver microsomes or cell lysates and analyze for the parent compound over time.
4. Confirm Target Engagement in Cells To verify that the compound is reaching and binding to its intended target within the cellular environment.Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA).[12]

IV. Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) of representative drugs containing the 1,2-benzisoxazole scaffold, highlighting their on-target and key off-target interactions.

Table 1: Risperidone Binding Profile

TargetKi (nM)ClassPotential Effect
Serotonin 5-HT2A 0.16 On-Target Antipsychotic Efficacy
Dopamine D2 3.13 On-Target Antipsychotic Efficacy
Alpha-1 Adrenergic0.8Off-TargetDizziness, Hypotension
Histamine H12.23Off-TargetSedation, Weight Gain
Alpha-2 Adrenergic7.54Off-TargetComplex, can affect blood pressure

Data sourced from PubChem and relevant pharmacological studies.[6][7]

Table 2: Zonisamide Associated Side Effects

Adverse EffectFrequencyMechanism (Postulated)
Drowsiness/SomnolenceCommonCNS depression
DizzinessCommonCNS effects
Anorexia/Weight LossCommonNot fully elucidated
Cognitive DifficultiesCommonCarbonic anhydrase inhibition
Kidney StonesLess CommonCarbonic anhydrase inhibition, altered urine pH
Decreased SweatingRare (more in children)Carbonic anhydrase inhibition in sweat glands

Data compiled from clinical information and drug monographs.[4][5][9][10]

V. Experimental Protocols & Visualizations

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that a compound binds to its intended target in a cellular environment.

  • Cell Culture: Grow cells to 80-90% confluency.

  • Compound Treatment: Treat cells with your compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation, followed by rapid cooling.

  • Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_0 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Precipitated Proteins C->D E 5. Quantify Target Protein (e.g., Western Blot) D->E F 6. Analyze Melting Curve Shift E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Troubleshooting Logic for Unexpected Phenotypes

When an unexpected experimental result occurs, a logical progression of follow-up experiments is crucial.

Start Unexpected Phenotype Observed CheckControls Are positive/negative controls working as expected? Start->CheckControls RepeatExp Repeat Experiment (Control for human error) CheckControls->RepeatExp Yes TroubleshootAssay Troubleshoot Assay Protocol (Reagents, equipment, etc.) CheckControls->TroubleshootAssay No IsDoseDependent Is the effect dose-dependent? RepeatExp->IsDoseDependent TroubleshootAssay->Start IsDoseDependent->RepeatExp No Hypothesis Hypothesize: On-Target vs. Off-Target Effect IsDoseDependent->Hypothesis Yes OnTargetTest Test On-Target Hypothesis: - Target Knockdown/Knockout - Rescue Experiment Hypothesis->OnTargetTest OffTargetTest Test Off-Target Hypothesis: - Inactive Analog Control - Orthogonal Compound Test - Profiling Screen Hypothesis->OffTargetTest Conclusion Draw Conclusion OnTargetTest->Conclusion OffTargetTest->Conclusion Risperidone: On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathway D2R Dopamine D2 Receptor Therapeutic Antipsychotic Effect D2R->Therapeutic HT2AR Serotonin 5-HT2A Receptor HT2AR->Therapeutic H1R Histamine H1 Receptor SideEffect Sedation H1R->SideEffect Risperidone Risperidone Risperidone->D2R Blocks Risperidone->HT2AR Blocks Risperidone->H1R Blocks

References

Technical Support Center: Managing Compound Aggregation of 1,2-Benzisoxazole-3-acetamide in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the compound aggregation of 1,2-Benzisoxazole-3-acetamide and its derivatives during High-Throughput Screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem in HTS?

A1: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically in the size range of 50 to 400 nm.[1] These aggregates can lead to false-positive results in HTS assays by non-specifically inhibiting enzymes or disrupting other biological interactions.[1][2] This artifactual activity is a significant source of wasted resources and can lead to misleading structure-activity relationships (SAR).[1]

Q2: Is this compound likely to aggregate in my HTS assay?

Q3: How can I proactively mitigate potential aggregation of this compound in my HTS campaign?

A3: Several strategies can be employed during assay development to minimize the impact of compound aggregation:

  • Inclusion of Detergents: Non-ionic detergents, such as Triton X-100 or Tween-20, are commonly added to assay buffers at concentrations above their critical micelle concentration (CMC) to disrupt the formation of aggregates.[1]

  • Use of Decoy Proteins: The addition of a carrier protein like Bovine Serum Albumin (BSA) can help to reduce non-specific binding and aggregation.[3]

  • Lowering Compound Concentration: Testing at lower concentrations of this compound may keep it below its critical aggregation concentration (CAC).[1]

Q4: What are the tell-tale signs of compound aggregation in my HTS data?

A4: Several indicators in your screening data may suggest that this compound is acting as an aggregator:

  • Steep dose-response curves: Aggregators often exhibit unusually steep inhibition curves.

  • High hit rates: A surprisingly large number of "active" compounds in a screen can be a red flag for aggregation-based artifacts.[1]

  • Irreproducible results: Activity that is highly sensitive to minor changes in assay conditions (e.g., buffer composition, incubation time) can be indicative of aggregation.

  • "Bell-shaped" dose-response curves: In some cases, activity may decrease at higher concentrations as larger, less active aggregates form.

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing suspected aggregation of this compound.

G cluster_0 Troubleshooting Workflow A Initial HTS Hit (Suspected Aggregator) B Perform Detergent Counter-Screen A->B C Is activity detergent-sensitive? B->C D Yes: Likely Aggregator C->D Yes E No: Proceed with Orthogonal Assays C->E No F Characterize Aggregation (DLS, NMR, Nephelometry) D->F G Optimize Assay Conditions (Lower Compound Conc., Add BSA) F->G H Re-test in Optimized Assay G->H I Activity Maintained? H->I J No: Deprioritize Compound I->J No K Yes: Potential True Hit, Continue Validation I->K Yes

Troubleshooting workflow for suspected compound aggregation.
Step 1: Detergent Counter-Screen

Issue: You have identified this compound as a hit in your primary screen, but you suspect it may be an aggregator.

Solution: Perform a counter-screen where the assay is run in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

ConditionExpected Outcome for an AggregatorExpected Outcome for a True Hit
Without Detergent Apparent Activity (Inhibition)True Activity
With Detergent Significantly Reduced or Abolished ActivityActivity is Maintained
Step 2: Characterize the Aggregation Behavior

Issue: The detergent counter-screen suggests that this compound is an aggregator. You need to confirm and characterize this behavior.

Solution: Employ biophysical techniques to directly observe aggregate formation.

TechniquePrincipleInformation Gained
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution by analyzing fluctuations in scattered light intensity.Confirms the presence of aggregates and provides their hydrodynamic radius.
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the NMR spectrum (e.g., peak broadening, chemical shift changes) upon dilution can indicate aggregation.Provides information on the monomer-aggregate equilibrium and can help determine the critical aggregation concentration (CAC).
Nephelometry Measures the amount of light scattered by suspended particles.A rapid, high-throughput method to assess turbidity and, by extension, aggregation.
Step 3: Assay Optimization and Re-testing

Issue: You have confirmed that this compound forms aggregates under your initial assay conditions.

Solution: Modify your assay protocol to minimize the impact of aggregation and re-test the compound.

Optimization StrategyRationale
Decrease Compound Concentration Test at concentrations below the determined or suspected CAC to favor the monomeric, and potentially truly active, form.
Increase Enzyme/Protein Concentration For enzyme inhibition assays, increasing the enzyme concentration can sometimes overcome the non-specific inhibition caused by aggregates.
Add Bovine Serum Albumin (BSA) BSA can act as a "decoy" protein, sequestering aggregates and reducing their interaction with the target protein. A typical starting concentration is 0.1 mg/mL.[3]

Experimental Protocols

Protocol 1: Detergent Counter-Screen

Objective: To determine if the observed activity of this compound is dependent on the presence of aggregates.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer

  • Assay buffer containing 0.02% (w/v) Triton X-100

  • All other assay components (enzyme, substrate, etc.)

Procedure:

  • Prepare two sets of assay plates.

  • In the first set ("- Detergent"), use the standard assay buffer for all dilutions and reactions.

  • In the second set ("+ Detergent"), use the assay buffer containing 0.02% Triton X-100 for all dilutions and reactions. This will result in a final concentration of 0.01% Triton X-100 if the compound is diluted 1:1 with other reagents.

  • Prepare serial dilutions of this compound in the respective buffers.

  • Add all other assay components according to your standard HTS protocol.

  • Incubate and read the plates.

  • Data Analysis: Compare the dose-response curves obtained in the presence and absence of detergent. A significant rightward shift or complete loss of activity in the presence of Triton X-100 is indicative of aggregation-based activity.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly detect and size aggregates of this compound.

Materials:

  • This compound stock solution

  • Assay buffer (filtered through a 0.22 µm filter)

  • DLS instrument and compatible low-volume cuvettes or plates

Procedure:

  • Prepare a series of dilutions of this compound in filtered assay buffer, starting from the highest concentration used in the HTS and decreasing.

  • Also prepare a buffer-only control.

  • Equilibrate the samples to the desired temperature.

  • Measure the DLS of each sample according to the instrument's instructions.

  • Data Analysis: Analyze the size distribution plots. The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer (typically > 5 nm) indicates aggregation. The concentration at which these larger particles appear is the critical aggregation concentration (CAC).

G cluster_0 DLS Experimental Workflow A Prepare Serial Dilutions of This compound B Equilibrate Samples A->B C Measure DLS B->C D Analyze Size Distribution C->D E Determine Critical Aggregation Concentration (CAC) D->E

Workflow for Dynamic Light Scattering (DLS) analysis.
Protocol 3: 1H NMR Dilution Study for Aggregation

Objective: To detect aggregation by observing concentration-dependent changes in the NMR spectrum.

Materials:

  • This compound

  • Deuterated assay buffer (e.g., phosphate buffer in D2O)

  • NMR spectrometer

Procedure:

  • Prepare a concentrated stock solution of this compound in the deuterated buffer.

  • Acquire a 1H NMR spectrum of this solution.

  • Perform a series of dilutions (e.g., 2-fold dilutions) directly in the NMR tube and acquire a spectrum at each concentration.

  • Data Analysis: Compare the spectra across the dilution series. Peak broadening, a decrease in peak intensity that is not proportional to the dilution, or changes in chemical shifts are all indicative of compound aggregation.

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate the challenges posed by the aggregation of this compound in HTS campaigns, leading to more reliable and actionable screening results.

References

Validation & Comparative

A Comparative Efficacy Analysis of 1,2-Benzisoxazole Derivatives: Zonisamide versus the Untested Potential of 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the established anticonvulsant and neuroprotective properties of zonisamide, in contrast to the currently unevaluated potential of 1,2-Benzisoxazole-3-acetamide.

This guide provides a comprehensive comparison of the pharmacological efficacy of zonisamide, a well-established anticonvulsant drug, with the hypothetical potential of this compound. While both molecules share the 1,2-benzisoxazole core structure, a key pharmacophore for anticonvulsant activity, a thorough review of the scientific literature reveals a significant disparity in the available experimental data.[1][2][3] Zonisamide has been the subject of extensive preclinical and clinical investigation, providing a wealth of data on its efficacy and mechanism of action.[4][5][6][7] In contrast, this compound remains a largely uncharacterized compound in terms of its pharmacological activity, with no publicly available data on its anticonvulsant or neuroprotective effects.

This guide will therefore focus on presenting the robust dataset for zonisamide as a benchmark for the 1,2-benzisoxazole class of compounds. This will serve as a valuable resource for researchers interested in the potential of novel derivatives such as this compound, highlighting the experimental benchmarks that would need to be met or exceeded.

Anticonvulsant Efficacy: A Quantitative Comparison

Zonisamide has demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical models.[6] Its efficacy is often compared to other established antiepileptic drugs like phenytoin and carbamazepine. The following table summarizes key quantitative data from animal studies.

CompoundTest AnimalAnticonvulsant TestED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)Reference
Zonisamide MiceMES24.3150.76.2[1]
RatsMES15.9N/AN/A[5]
This compound N/AN/AN/AN/AN/A

N/A: Not Available in the reviewed literature. MES: Maximal Electroshock Seizure Test.

Neuroprotective Effects: Preclinical Evidence

Beyond its anticonvulsant properties, zonisamide has also been shown to possess neuroprotective effects in models of cerebral ischemia. This dual action makes it an interesting candidate for conditions where seizure activity can lead to neuronal damage.

CompoundIn Vitro/In Vivo ModelKey FindingsReference
Zonisamide Mouse model of middle cerebral artery occlusion (MCAO)Significantly reduced infarct volume and improved neurological deficit scores.[8]
Oxygen-glucose deprivation in neuronal cellsInhibited apoptosis by blocking reactive oxygen species.[8]
This compound N/AN/A

N/A: Not Available in the reviewed literature.

Mechanism of Action

Zonisamide's therapeutic effects are attributed to a multi-target mechanism of action, which likely contributes to its broad efficacy. The primary mechanisms include the blockade of voltage-gated sodium channels and T-type calcium channels.[4][6] This dual action helps to stabilize neuronal membranes and prevent the propagation of seizure activity.

Zonisamide Mechanism of Action ZNS Zonisamide Na_Channel Voltage-Gated Sodium Channels ZNS->Na_Channel Blocks Ca_Channel T-type Calcium Channels ZNS->Ca_Channel Inhibits Repetitive_Firing Sustained Repetitive Firing Na_Channel->Repetitive_Firing Reduces Seizure_Spread Seizure Discharge Spread Ca_Channel->Seizure_Spread Prevents Neuronal_Excitability Decreased Neuronal Hyperexcitability Repetitive_Firing->Neuronal_Excitability Seizure_Spread->Neuronal_Excitability

Caption: Mechanism of action of Zonisamide.

Experimental Protocols

To facilitate the design of future studies on novel 1,2-benzisoxazole derivatives, this section details the standard experimental protocols used to evaluate the anticonvulsant and neuroprotective efficacy of compounds like zonisamide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

MES_Test_Workflow cluster_0 Experimental Workflow Animal_Prep Animal Preparation (e.g., Mice, Rats) Compound_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Compound_Admin Time_Interval Pre-treatment Time Interval Compound_Admin->Time_Interval Electroshock Corneal Electrical Stimulation Time_Interval->Electroshock Observation Observation of Seizure Endpoint (Tonic Hindlimb Extension) Electroshock->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) test.

Methodology:

  • Animal Model: Male albino mice or rats are typically used.

  • Compound Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

  • Pre-treatment Time: A specific time interval is allowed to elapse between drug administration and the electrical stimulation to ensure peak drug activity.

  • Electrical Stimulation: A brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This model is used to evaluate the neuroprotective potential of a compound against stroke-induced brain injury.

Methodology:

  • Animal Model: Adult male mice or rats are used.

  • Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery.

  • Compound Administration: The test compound can be administered before, during, or after the ischemic insult.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points post-ischemia.

  • Infarct Volume Measurement: After a set survival period (e.g., 24-48 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

Conclusion

Zonisamide is a well-characterized anticonvulsant and neuroprotective agent with a clear mechanism of action and a robust preclinical and clinical data package. In contrast, this compound remains a scientifically unexplored entity. While its structural similarity to zonisamide suggests potential anticonvulsant activity, this can only be confirmed through rigorous experimental evaluation. The data and protocols presented in this guide for zonisamide provide a clear roadmap for the preclinical characterization of novel 1,2-benzisoxazole derivatives. Future research on this compound should focus on generating fundamental efficacy data in established models such as the MES test and MCAO model to determine its therapeutic potential.

References

mechanistic comparison of 1,2-Benzisoxazole-3-acetamide and risperidone

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative pharmacology of two widely used atypical antipsychotics.

This guide provides a detailed mechanistic comparison of risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone). While structurally similar, subtle differences in their receptor pharmacology and metabolic profiles contribute to distinct clinical characteristics. This analysis is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Comparative Pharmacodynamics: Receptor Binding Affinities

Risperidone and paliperidone share a similar primary mechanism of action, acting as potent antagonists at serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. Their antipsychotic efficacy is attributed to the blockade of these receptors in the central nervous system. However, their binding affinities for a range of other neurotransmitter receptors differ, which may account for variations in their side-effect profiles.

Receptor SubtypeRisperidone (Ki, nM)Paliperidone (Ki, nM)
Dopamine D2 3.1 - 5.9 4.8 - 11
Serotonin 5-HT2A 0.16 - 0.5 0.6 - 1.4
Serotonin 5-HT1A330 - 460660 - 850
Serotonin 5-HT2C5.3 - 2630 - 61
Serotonin 5-HT71.3 - 2.53.2 - 5.1
Adrenergic α1 0.8 - 1.2 3 - 13
Adrenergic α2 1.1 - 7.3 7.7 - 21
Histamine H1 2.1 - 21 8.1 - 55

Data Summary: The table above presents the dissociation constants (Ki) of risperidone and paliperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Both compounds exhibit high affinity for D2 and 5-HT2A receptors. Risperidone generally shows a higher affinity than paliperidone for adrenergic α1 and α2, and histamine H1 receptors, which may contribute to a greater incidence of side effects such as orthostatic hypotension and sedation.

Signaling Pathways

The therapeutic and adverse effects of risperidone and paliperidone are mediated by their interaction with G protein-coupled receptors (GPCRs), which in turn modulate downstream intracellular signaling cascades.

cluster_D2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gai Gαi D2R->Gai Risperidone Risperidone/ Paliperidone Risperidone->D2R AC Adenylyl Cyclase Gai->AC cAMP cAMP AC->cAMP - PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Figure 1: Antagonism of the D2 receptor by risperidone/paliperidone.

cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gaq Gαq HT2AR->Gaq Risperidone Risperidone/ Paliperidone Risperidone->HT2AR PLC Phospholipase C Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Figure 2: Antagonism of the 5-HT2A receptor by risperidone/paliperidone.

Experimental Protocols

The following is a representative protocol for a radioligand binding assay used to determine the binding affinities of risperidone and paliperidone for the dopamine D2 receptor.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the inhibitory constant (Ki) of test compounds (risperidone and paliperidone) for the human dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Risperidone and paliperidone at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Filter mats (GF/B)

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of risperidone and paliperidone in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Cell membranes, [³H]Spiperone, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]Spiperone, and haloperidol.

    • Test Compound Binding: Cell membranes, [³H]Spiperone, and the respective concentrations of risperidone or paliperidone.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes (D2R) - [³H]Spiperone - Test Compounds B Assay Setup (96-well plate): - Total Binding - Non-specific Binding - Test Compound Wells A->B C Incubate at Room Temperature (60-90 min) B->C D Harvest & Filter (Separate bound/free ligand) C->D E Wash Filters D->E F Scintillation Counting (Measure radioactivity) E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) F->G

Figure 3: Workflow for a typical radioligand binding assay.

Conclusion

Risperidone and paliperidone are both effective atypical antipsychotics with a primary mechanism of action involving high-affinity antagonism of D2 and 5-HT2A receptors. The principal differences lie in their pharmacokinetic profiles and their affinities for other neuroreceptors. Risperidone is a pro-drug that is metabolized to paliperidone. The generally higher affinity of risperidone for adrenergic and histaminergic receptors may lead to a greater propensity for certain side effects compared to paliperidone. Understanding these subtle mechanistic distinctions is crucial for researchers and clinicians in the development and application of antipsychotic therapies.

Validating the Anticancer Mechanism of 1,2-Benzisoxazole-3-acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer mechanisms of 1,2-Benzisoxazole-3-acetamide derivatives against established anticancer agents, Vorinostat and Doxorubicin. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to facilitate further research and development in this area.

Comparative Efficacy: Cytotoxicity Analysis

The in vitro cytotoxic activity of this compound derivatives was evaluated against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with those of the FDA-approved histone deacetylase (HDAC) inhibitor, Vorinostat, and the widely used chemotherapeutic agent, Doxorubicin.

Compound ClassSpecific Derivative/AgentCancer Cell LineIC50 (µM)
This compound Derivative Compound 9cMCF-72.36 ± 0.34
Compound 9bMCF-74.39 ± 0.809
Compound 9bA5494.72 ± 0.72
HDAC Inhibitor (Comparator) Vorinostat (SAHA)MCF-70.685
Vorinostat (SAHA)A5491.64
Chemotherapeutic Agent (Comparator) DoxorubicinMCF-7~2.50
DoxorubicinA549>20

Note: The IC50 values for this compound derivatives are from a study by Karandikar et al. (2018). The IC50 values for Vorinostat and Doxorubicin are compiled from multiple sources for comparative purposes. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound derivatives have been shown to exert their anticancer effects through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.

Apoptosis Induction

Treatment with this compound derivatives leads to an increase in the population of apoptotic cells. This is often quantified by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

TreatmentCell Line% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
Control A5491.11.572.67
Benzoxazole Derivative 1 A5494.898.9513.84
Benzoxazole Derivative 11 A5496.019.6215.63
Doxorubicin (100 nM, 48h) MCF-7--~25
Vorinostat (2.5 µM, 24h) A375--4.5

Note: Data for benzoxazole derivatives are from a study on structurally similar compounds and are used here for illustrative purposes. Data for Doxorubicin and Vorinostat are from representative studies.

Cell Cycle Arrest

These derivatives have been observed to cause an accumulation of cells in specific phases of the cell cycle, most notably the G2/M phase, thereby inhibiting cell division.

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Control A54932.88 ± 2.0438.48 ± 3.7129.13 ± 2.31
Benzimidazole Derivative 10 A54934.66 ± 2.8032.32 ± 1.5133.01 ± 2.28
Benzimidazole Derivative 13 A54936.34 ± 2.1938.99 ± 1.6724.64 ± 2.52
Vorinostat (2.5 µM, 24h) A37567.520.412.1
Doxorubicin (treated) MCF-755.0 ± 1.3-27.4 ± 0.7

Note: Data for benzimidazole derivatives, which are structurally related to the topic compounds, are presented to illustrate the mechanism of cell cycle arrest.[1] Data for Vorinostat and Doxorubicin are from representative studies.[2]

Signaling Pathways

The primary anticancer mechanism of this compound derivatives is believed to be the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histone and non-histone proteins, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis and cell cycle arrest.

Anticancer Mechanism of this compound Derivatives cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream Downstream Effects cluster_outcome Cellular Outcome This compound This compound HDACs HDACs This compound->HDACs Inhibition Acetylation Histone & Non-Histone Protein Acetylation HDACs->Acetylation Decreased Deacetylation p21 p21 (CDKN1A) Upregulation Acetylation->p21 Bax Bax Upregulation Acetylation->Bax Bcl2 Bcl-2 Downregulation Acetylation->Bcl2 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway for this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Treat with varying concentrations of compound B->C D Incubate for desired duration (e.g., 48h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (e.g., at 570 nm) G->H I Calculate cell viability and IC50 values H->I

Caption: A simplified workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives, Vorinostat, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle using flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., p21, Bcl-2, Bax).

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p21, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational comparison of the anticancer properties of this compound derivatives. Further in-depth studies are warranted to fully elucidate their therapeutic potential and to optimize their structure for enhanced efficacy and selectivity.

References

comparative study of 1,2-Benzisoxazole-3-acetamide analogues against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Novel Anticancer Compounds

The quest for more effective and selective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 1,2-benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide presents a comparative study of a series of 1,2-Benzisoxazole-3-acetamide analogues, evaluating their cytotoxic activity against various cancer cell lines. The data herein is compiled from recent scientific literature to provide an objective comparison of their performance, supported by detailed experimental protocols and mechanistic insights.

Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of this compound analogues was evaluated against human lung carcinoma (A549) and human breast cancer (MCF7) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the tables below. For comparison, the IC50 value of the standard chemotherapeutic agent, Fluorouracil, against MCF7 cells is also provided.

Analogues without Glycine Spacer

This series of compounds features a direct linkage between the this compound core and various substituent groups.

Compound IDR GroupIC50 (µM) vs. A549[1]IC50 (µM) vs. MCF7[1]
9a Phenyl> 50> 50
9b 4-Chlorophenyl4.72 ± 0.724.39 ± 0.809
9c 4-Cyanophenyl> 502.36 ± 0.34
9d 4-Nitrophenyl> 50> 50
Analogues with Glycine Spacer

In this series, a glycine spacer was introduced between the acetamide nitrogen and the terminal substituent group.

Compound IDR GroupIC50 (µM) vs. A549[1]IC50 (µM) vs. MCF7[1]
11a Phenyl> 50> 50
11b 4-Chlorophenyl> 50> 50
11c 4-Cyanophenyl> 50> 50
11d 4-Nitrophenyl> 50> 50
11e 4-Methylphenyl> 50> 50
Reference Compound
CompoundIC50 (µM) vs. MCF7[1]
Fluorouracil 45.04 ± 1.02

Analysis of Structure-Activity Relationship:

The data reveals that analogues without the glycine spacer generally exhibit better anticancer activity compared to those with the spacer.[1] Notably, compound 9b , with a 4-chlorophenyl substituent, demonstrated moderate activity against both A549 and MCF7 cell lines.[1] The most potent compound in this series was 9c , featuring a 4-cyanophenyl group, which showed significant and selective activity against the MCF7 breast cancer cell line with an IC50 value of 2.36 µM.[1] This is substantially more potent than the standard drug, Fluorouracil.[1] The presence of other electron-withdrawing or electron-donating groups at the para position of the phenyl ring did not result in significant cytotoxic activity.

Postulated Mechanisms of Action

While the precise signaling pathways for these specific this compound analogues have not been fully elucidated in the reviewed literature, the mechanisms of action for structurally related benzisoxazole and acetamide derivatives in cancer cells have been investigated. These studies suggest that the anticancer effects of this class of compounds may be mediated through the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathways in Apoptosis Induction

Based on studies of related compounds, a plausible mechanism for the induction of apoptosis by active this compound analogues involves the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Key molecular players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial permeability, and caspases, which are the executioners of apoptosis.

G Potential Apoptosis Induction Pathway cluster_stimulus External/Internal Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Compound This compound Analogue Bcl2 Bcl-2 (Anti-apoptotic) decorated Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G Potential Cell Cycle Arrest Pathway Compound This compound Analogue p21 p21 (CDK Inhibitor) Compound->p21 Upregulates CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes entry Arrest G2/M Arrest CDK1_CyclinB->Arrest G2_Phase G2 Phase G MTT Assay Workflow Start Seed cells in 96-well plate Incubate Incubate for 24h Start->Incubate Treat Treat cells with compounds (various concentrations) Incubate->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

References

A Head-to-Head Comparison of 1,2-Benzisoxazole Derivatives and Standard-of-Care Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a core component of several successful atypical antipsychotic drugs, representing a significant advancement in the management of schizophrenia and other psychotic disorders.[1][2] This guide provides a head-to-head comparison of a prominent 1,2-benzisoxazole derivative, risperidone, with a first-generation standard-of-care antipsychotic, haloperidol. This comparison is supported by clinical trial data, mechanistic insights, and detailed experimental protocols to inform research and development.

Mechanism of Action: A Tale of Two Receptors

The primary distinction between 1,2-benzisoxazole derivatives like risperidone and conventional antipsychotics such as haloperidol lies in their receptor binding profiles.[1][2][3] Haloperidol's therapeutic effect is primarily attributed to its potent antagonism of the dopamine D2 receptor.[4] While effective in treating positive symptoms of schizophrenia (e.g., hallucinations, delusions), this strong D2 blockade is also linked to a higher incidence of extrapyramidal symptoms (EPS), which include movement-related side effects like parkinsonism and tardive dyskinesia.[5][6]

In contrast, risperidone and other atypical antipsychotics in this class exhibit a combined antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[1][2][5] It is hypothesized that the potent 5-HT2A blockade may mitigate some of the EPS associated with D2 antagonism and could contribute to efficacy against negative symptoms (e.g., emotional withdrawal, blunted affect).[1][2]

cluster_0 Risperidone (1,2-Benzisoxazole Derivative) cluster_1 Haloperidol (Standard of Care) Risperidone Risperidone D2_R_Risp Dopamine D2 Receptor Risperidone->D2_R_Risp Blocks HT2A_R_Risp Serotonin 5-HT2A Receptor Risperidone->HT2A_R_Risp Blocks Haloperidol Haloperidol D2_R_Halo Dopamine D2 Receptor Haloperidol->D2_R_Halo Strongly Blocks

Differential Receptor Antagonism

Efficacy Data: A Comparative Overview

Clinical trials have consistently demonstrated that risperidone has comparable or, in some cases, superior efficacy to haloperidol in managing the symptoms of schizophrenia.[7][8][9][10] A key metric for assessing efficacy in these trials is the Positive and Negative Syndrome Scale (PANSS), a standardized tool for measuring symptom severity.[11][12] A meta-analysis of several randomized, double-blind trials showed that risperidone was associated with a significantly higher clinical response rate, defined as a 20% or greater reduction in the total PANSS score, compared to haloperidol.[7][8]

Efficacy OutcomeRisperidoneHaloperidolSignificance
Clinical Response Rate Significantly HigherLowerp < 0.05[8]
Treatment Dropout Rate Significantly LowerHigherp < 0.05[8]
Improvement in BPSD *Significantly more effective for agitation, wandering, and anxietyLess Effectivep < 0.05[13]

*Behavioral and Psychological Symptoms of Dementia (BPSD)

Safety and Tolerability Profiles

A major differentiating factor between 1,2-benzisoxazole derivatives and older antipsychotics is the side effect profile. The reduced propensity for EPS with atypical antipsychotics is a significant clinical advantage.[7] This is reflected in the lower rate of prescribing anticholinergic medications to manage these side effects in patients treated with risperidone compared to haloperidol.[7][8] However, atypical antipsychotics, including risperidone, are associated with a higher risk of metabolic side effects such as weight gain.

Adverse Effect ProfileRisperidoneHaloperidol
Extrapyramidal Symptoms (EPS) Lower Incidence[7]Higher Incidence[6]
Anticholinergic Medication Use Significantly Lower[8]Significantly Higher[8]
Weight Gain More Frequent[14]Less Frequent[6]
Prolactin-Related Side Effects More Common[14][15]Less Common

Experimental Protocols

1. Receptor Binding Affinity Assay

This experiment is crucial for determining the potency of a compound at various neurotransmitter receptors.

  • Objective: To quantify the affinity of 1,2-benzisoxazole-3-acetamide derivatives and standard-of-care drugs for specific receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) in a buffer solution and centrifuge to isolate cell membranes containing the target receptors.

    • Incubation: Incubate the prepared membranes with a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the test compound.

    • Separation: Separate the bound and unbound radioligand through rapid filtration.

    • Quantification: Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value is then used to determine the binding affinity (Ki).[16]

2. Positive and Negative Syndrome Scale (PANSS) Assessment

The PANSS is the gold standard for evaluating the efficacy of antipsychotic treatments in clinical trials.[11]

  • Objective: To measure the severity of positive, negative, and general psychopathology symptoms of schizophrenia.

  • Methodology:

    • Structured Interview: A trained clinician conducts a semi-structured interview with the patient, which takes approximately 45-50 minutes.[11]

    • Rating: The clinician rates the patient on 30 different items, each on a 7-point scale of severity.[11]

    • Subscales: The items are grouped into three subscales: Positive Symptoms (7 items), Negative Symptoms (7 items), and General Psychopathology (16 items).[11][17]

    • Scoring: The scores for each subscale are summed to provide a quantitative measure of symptom severity. A reduction in the total PANSS score from baseline indicates treatment efficacy.[18]

cluster_workflow Clinical Trial Workflow Start Patient Screening & Informed Consent Baseline Baseline Assessment (PANSS, Safety Labs) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Risperidone) Randomization->GroupA GroupB Treatment Group B (e.g., Haloperidol) Randomization->GroupB FollowUp Follow-up Visits (Efficacy & Safety Monitoring) GroupA->FollowUp GroupB->FollowUp Endpoint End-of-Study Assessment FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Double-Blind Randomized Controlled Trial Workflow

Conclusion

Derivatives of 1,2-benzisoxazole, exemplified by risperidone, represent a significant evolution in antipsychotic therapy compared to standard-of-care drugs like haloperidol. Their broader receptor binding profile contributes to a comparable, if not superior, efficacy with a notably improved safety profile, particularly concerning extrapyramidal symptoms. While metabolic side effects require careful monitoring, the overall risk-benefit analysis often favors these newer agents. Future research may focus on refining the structure-activity relationship of the 1,2-benzisoxazole core to further enhance efficacy while minimizing adverse effects.

References

Cross-Validation of In Vitro and In Vivo Results for 1,2-Benzisoxazole-3-acetamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comparative analysis of in vitro and in vivo experimental data for 1,2-Benzisoxazole-3-acetamide and its structural analogs. By examining the correlation between in vitro activity and in vivo efficacy, this document aims to offer valuable insights for researchers and professionals involved in the drug discovery and development process.

Case Study: Zonisamide - A 1,2-Benzisoxazole Analog

Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide, serves as an excellent case study for the cross-validation of in vitro and in vivo results. While not a direct acetamide derivative, its mechanism and therapeutic application provide a clear example of translating molecular interactions into clinical efficacy.

In Vitro Activity of Zonisamide

Zonisamide's anticonvulsant properties are attributed to its effects on neuronal ion channels. In vitro electrophysiological studies have elucidated its primary mechanisms of action.

TargetIn Vitro AssayKey Findings
Voltage-gated Sodium ChannelsWhole-cell patch clamp on cultured neuronsBlocks high-frequency repetitive firing of action potentials.
T-type Calcium ChannelsWhole-cell voltage-clamp recordings in cultured rat cerebral cortex neuronsDose-dependent reduction of T-type Ca2+ current. A mean reduction of 59.5% was observed at a concentration of 500 µM.[1]
In Vivo Efficacy of Zonisamide

The in vitro channel blocking activity of zonisamide translates to potent anticonvulsant effects in established animal models of epilepsy.

Animal ModelEfficacy EndpointResults
Maximal Electroshock (MES) Seizure Test (mice)Abolition of tonic hindlimb extensionZonisamide is effective against MES-induced seizures.[1][2]
Kainic acid-induced seizures (rats)Reduction of seizure severity and durationPretreatment with zonisamide increased the antioxidant ability in the hippocampus during kainic acid-induced seizures.[3]

The successful correlation between the in vitro modulation of ion channels and the in vivo anticonvulsant activity of zonisamide highlights the predictive power of well-designed preclinical studies.

This compound Derivatives: Anticancer and Antidiabetic Potential

In Vitro Anticancer Activity

A study by Karandikar et al. synthesized a series of this compound derivatives and evaluated their in vitro anticancer activity using the MTT assay.[4]

CompoundCell LineIC50 (µM)
9b A549 (Lung Carcinoma)4.72 ± 0.72
MCF7 (Breast Cancer)4.39 ± 0.809
9c MCF7 (Breast Cancer)2.36 ± 0.34
Fluorouracil (Control) MCF7 (Breast Cancer)45.04 ± 1.02

These results indicate that derivatives without a glycine spacer, particularly compound 9c with a cyano group, exhibit significant in vitro cytotoxicity against cancer cell lines.[4]

In Vitro Antidiabetic Activity (DPP-IV Inhibition)

The same study also investigated the potential of these derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a target for type 2 diabetes treatment.

CompoundIn Vitro DPP-IV Inhibition
11a Moderate activity
11c Moderate activity

Compounds with a glycine spacer demonstrated moderate inhibitory activity against DPP-IV in vitro.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of 1,2-benzisoxazole derivatives.

In Vitro: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo: Xenograft Model for Anticancer Efficacy

Objective: To evaluate the in vivo antitumor activity of a compound.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF7) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., a this compound derivative) or vehicle to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) for a defined period.

  • Monitoring: Measure tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.

In Vivo: Maximal Electroshock (MES) Seizure Test

Objective: To assess the anticonvulsant activity of a compound.

Methodology:

  • Animal Preparation: Use mice or rats for the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals.

  • Seizure Induction: After a predetermined time, induce seizures by delivering a maximal electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating the anticonvulsant effect of the compound.

  • Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from seizures.

In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the antidiabetic potential of a compound.

Methodology:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of streptozotocin (STZ).

  • Confirmation of Diabetes: Monitor blood glucose levels to confirm the diabetic state.

  • Treatment: Administer the test compound (e.g., a DPP-IV inhibitor) or vehicle to the diabetic rats for a specified period.

  • Monitoring: Regularly measure blood glucose levels, and at the end of the study, other parameters like plasma insulin levels and HbA1c can be assessed.

  • Data Analysis: Compare the glycemic control in the treated group with the diabetic control group to determine the antidiabetic efficacy of the compound.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis In Vitro Assays In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Compound Synthesis->In Vitro Assays Lead Compound Lead Compound In Vitro Assays->Lead Compound Select Lead Compound(s) Animal Model Selection Animal Model Selection Lead Compound->Animal Model Selection In Vivo Efficacy In Vivo Efficacy (e.g., Tumor Reduction, Seizure Protection) Animal Model Selection->In Vivo Efficacy Cross-Validation Cross-Validation In Vivo Efficacy->Cross-Validation Correlate Data

Caption: A generalized workflow for the cross-validation of in vitro and in vivo experimental results.

zonisamide_moa cluster_neuron Presynaptic Neuron Zonisamide Zonisamide Na_Channel Voltage-gated Na+ Channel Zonisamide->Na_Channel Blocks Ca_Channel T-type Ca2+ Channel Zonisamide->Ca_Channel Inhibits Action_Potential Action_Potential Na_Channel->Action_Potential Reduces repetitive firing Neurotransmitter_Release Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release Decreases Anticonvulsant_Effect Anticonvulsant_Effect Action_Potential->Anticonvulsant_Effect Neurotransmitter_Release->Anticonvulsant_Effect

Caption: The proposed mechanism of action for the anticonvulsant effects of Zonisamide.

dppiv_pathway Food Intake Food Intake GLP-1_GIP GLP-1 and GIP (Incretin Hormones) Food Intake->GLP-1_GIP Stimulates release DPP-IV Dipeptidyl Peptidase IV (DPP-IV) GLP-1_GIP->DPP-IV Substrate for Pancreas Pancreatic β-cells GLP-1_GIP->Pancreas Stimulates Inactive_Metabolites Inactive Metabolites DPP-IV->Inactive_Metabolites Degrades to Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose DPP-IV_Inhibitor This compound (DPP-IV Inhibitor) DPP-IV_Inhibitor->DPP-IV Inhibits

Caption: The signaling pathway of DPP-IV inhibition for the treatment of type 2 diabetes.

References

Confirming Cellular Target Engagement of 1,2-Benzisoxazole-3-acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to validate the target engagement of 1,2-Benzisoxazole-3-acetamide, a scaffold associated with diverse biological activities, including potential anticancer properties.

While the specific cellular targets of this compound are still under investigation, this guide will use a hypothetical kinase target to illustrate the application of leading target engagement methodologies. Kinases are a prominent class of drug targets, particularly in oncology, making this a relevant example for drug development professionals.

Comparing Key Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the properties of the compound, and the specific experimental question being addressed. Here, we compare three widely used methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR).

Assay Principle Advantages Limitations Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][3]Requires a specific antibody for detection, not suitable for all targets (e.g., membrane proteins can be challenging).Change in melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[4]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[5][6][7]Label-free, does not require compound modification, applicable to cell lysates.[6][8]Indirect measure of binding, protease accessibility can be a confounding factor.Ratio of undigested protein in treated vs. control samples.
Surface Plasmon Resonance (SPR) Measures the change in refractive index upon binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip.[9][10][11]Real-time kinetics (kon, koff), high sensitivity, allows for affinity (KD) determination.[10][12]Requires purified protein, performed in vitro (cell lysates can be used), immobilization may affect protein conformation.[13]Association and dissociation rate constants (ka, kd), equilibrium dissociation constant (KD).[12]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for a hypothetical kinase target of this compound.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

2. Heating Step:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[2]

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.[1]

4. Protein Quantification and Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.[14]

5. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

  • The shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates target engagement.[2]

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol outlines the general steps for performing a DARTS assay.

1. Lysate Preparation:

  • Harvest cultured cells and prepare a cell lysate.

  • Determine the total protein concentration of the lysate.[7]

2. Compound Incubation:

  • Divide the lysate into aliquots and incubate with different concentrations of this compound or a vehicle control.[5]

3. Protease Digestion:

  • Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for protein digestion.[5][15] The choice of protease and digestion time needs to be optimized.

4. Quenching and Sample Preparation:

  • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Prepare the samples for analysis by SDS-PAGE.

5. Western Blot Analysis:

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Detect the target kinase using a specific antibody.

6. Data Analysis:

  • Compare the band intensity of the target protein in the compound-treated samples to the vehicle control. Increased band intensity in the presence of the compound suggests protection from proteolysis and thus, target engagement.[5]

Visualization of Workflows and Pathways

Signaling Pathway of a Hypothetical Kinase Target

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase (e.g., inhibited by This compound) Receptor->Target_Kinase Activation Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylation Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Compound This compound Compound->Target_Kinase Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibition of a target kinase by this compound, leading to the blockage of downstream signaling and cellular proliferation.

CETSA Experimental Workflow

G Start Start: Treat cells with compound Heat Heat cells to various temperatures Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to separate soluble and precipitated proteins Lyse->Centrifuge Analyze Analyze soluble fraction by Western Blot Centrifuge->Analyze End End: Determine melting curve shift Analyze->End

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) to determine compound-target engagement in intact cells.

DARTS Experimental Workflow

G Start Start: Prepare cell lysate Incubate Incubate lysate with compound Start->Incubate Digest Digest with protease Incubate->Digest Analyze Analyze by Western Blot Digest->Analyze End End: Compare protein protection Analyze->End

Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay to identify protein targets of small molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Derivatives of this structure exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, and anti-inflammatory effects.[1][2][3] A critical aspect of drug development for this class of compounds is the comprehensive evaluation of their selectivity profile against a panel of related biological targets. This guide provides a comparative analysis of the selectivity of a prominent 1,2-benzisoxazole derivative, the atypical antipsychotic risperidone, against key neurotransmitter receptors. Understanding this profile is crucial for predicting therapeutic efficacy and potential side effects.

Quantitative Selectivity Profile of Risperidone

The selectivity of a compound is typically quantified by comparing its binding affinity (Ki) or inhibitory concentration (IC50) for its primary target versus off-targets. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding profile of risperidone against a panel of neurotransmitter receptors.

Receptor SubtypeRisperidone Ki (nM)Paliperidone (9-Hydroxyrisperidone) Ki (nM)Haloperidol Ki (nM)Ritanserin Ki (nM)
Serotonin 5-HT2A 0.16 [4]~0.25250.30[4]
Dopamine D2 3.13 [4]~4.81.55[4]200
Adrenergic α1 0.8[4]~1.342
Histamine H1 2.23[4]~5.0205
Adrenergic α2 7.54[4]~10.010010

Data compiled from multiple sources. Ki values are indicative and can vary based on experimental conditions.

As the data indicates, risperidone exhibits a very high affinity for the serotonin 5-HT2A receptor, even higher than for its primary antipsychotic target, the dopamine D2 receptor.[4][5] This high 5-HT2A/D2 affinity ratio is a characteristic feature of atypical antipsychotics and is believed to contribute to their improved side effect profile compared to typical antipsychotics like haloperidol.[5][6] Risperidone also shows significant affinity for adrenergic α1 and histamine H1 receptors, which can explain some of its side effects such as orthostatic hypotension and sedation.[7] Its active metabolite, paliperidone (9-hydroxyrisperidone), displays a similar but not identical binding profile.[8][9]

Experimental Protocols

The determination of the selectivity profile of a compound like risperidone involves a series of standardized in vitro assays.

1. Radioligand Binding Assays

This is the most common method to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Principle: This assay measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

  • General Procedure:

    • Membrane Preparation: Cell lines or animal tissues expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

    • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (risperidone).

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays

Functional assays measure the effect of the compound on the biological response mediated by the receptor.

  • Principle: These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

  • Example: Calcium Flux Assay for 5-HT2A Receptor:

    • Cell Culture: Cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye are plated.

    • Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (risperidone).

    • Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to the cells.

    • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • Data Analysis: An antagonist like risperidone will inhibit the agonist-induced calcium signal in a dose-dependent manner, from which an IC50 value can be determined.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the processes involved in evaluating selectivity and the biological context of the targets, the following diagrams are provided.

G cluster_0 In Vitro Selectivity Profiling Workflow A Compound Synthesis (1,2-Benzisoxazole-3-acetamide derivative) B Primary Target Identification (e.g., Dopamine D2 Receptor) A->B C Panel of Related Targets (e.g., 5-HT2A, Adrenergic, Histaminergic Receptors) B->C D Radioligand Binding Assays C->D E Functional Assays C->E F Data Analysis (IC50, Ki determination) D->F E->F G Selectivity Profile Generation F->G

Caption: A generalized workflow for determining the in vitro selectivity profile of a novel compound.

G cluster_0 Dopamine D2 Receptor Signaling (Antagonism) cluster_1 Serotonin 5-HT2A Receptor Signaling (Antagonism) D2R D2 Receptor AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP decreases PKA PKA cAMP->PKA decreases activation Risperidone Risperidone Risperidone->D2R blocks HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG increases Ca2 Intracellular Ca2+ IP3_DAG->Ca2 increases Risperidone2 Risperidone Risperidone2->HT2AR blocks

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors antagonized by risperidone.

The evaluation of the selectivity profile is a cornerstone of modern drug discovery and development. For the 1,2-benzisoxazole class of compounds, exemplified by risperidone, a thorough understanding of their interactions with a range of biological targets is essential for optimizing therapeutic benefit while minimizing adverse effects. The combination of in vitro binding and functional assays provides a robust framework for characterizing the selectivity of these and other novel chemical entities, ultimately guiding the development of safer and more effective medicines.

References

A Comparative Analysis of Neuroprotective Effects: 1,2-Benzisoxazole-3-acetamide and Zonisamide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

This guide provides a detailed comparison of the neuroprotective effects of 1,2-Benzisoxazole-3-acetamide and zonisamide. Extensive literature searches have revealed a significant disparity in the available research data for these two compounds. While a substantial body of evidence exists for the neuroprotective properties of zonisamide, a well-established anticonvulsant drug, there is a notable lack of published experimental data on the neuroprotective effects of this compound.

Therefore, this guide will primarily focus on the comprehensive neuroprotective profile of zonisamide, presenting its mechanisms of action, supporting experimental data, and detailed methodologies. This information will serve as a valuable resource for researchers interested in the therapeutic potential of 1,2-benzisoxazole derivatives in neurodegenerative diseases.

Zonisamide: A Multi-faceted Neuroprotective Agent

Zonisamide, chemically known as 1,2-benzisoxazole-3-methanesulfonamide, is an antiepileptic drug that has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration, including Parkinson's disease and cerebral ischemia.[1][2][3] Its neuroprotective actions are attributed to a combination of mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[4][5][6]

Quantitative Data on Neuroprotective Effects of Zonisamide

The following tables summarize key quantitative data from various experimental studies investigating the neuroprotective effects of zonisamide.

Table 1: Effect of Zonisamide on Neuronal Viability and Infarct Volume

Experimental ModelTreatmentOutcome MeasureResultReference
Oxygen-glucose deprivation (OGD) in neuronal cellsZonisamideApoptosis RateH₂O₂ group: 39.33%H₂O₂+ZNS group: 21.67%[7]
Middle Cerebral Artery Occlusion (MCAO) in miceZonisamide (post-ischemia)Infarct VolumeMCAO group: 67.93%ZNS group: 54.48%[7]
Global forebrain ischemia in gerbilsZonisamide (pre-treatment)Pyramidal cell damage score (CA1) at 28 daysControl: 1.955 +/- 0.26Zonisamide: 0.833 +/- 0.22[8]

Table 2: Modulation of Biochemical Markers by Zonisamide

Experimental ModelTreatmentBiomarkerResultReference
6-hydroxydopamine (6-OHDA)-lesioned hemiparkinsonian miceZonisamide (30mg/kg IP for 14 days)Glutathione (GSH) levels in basal gangliaSignificantly increased[2]
MPTP-induced neurotoxicity in miceZonisamide (20 mg/kg IP)TNF-α and gp91phox levelsSignificantly reduced[1]
MPP+-induced toxicity in PC12 cellsZonisamideIntracellular Ca2+ concentrationModulated[6]
MPP+-induced toxicity in PC12 cellsZonisamideCaspase-3 activityAttenuated[4][6]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further research.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This model is used to simulate ischemic stroke.

  • Animal Model: Male C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane.

    • Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture (e.g., 6-0) coated with silicone into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the suture to allow for reperfusion.

  • Drug Administration: Zonisamide or vehicle is administered intraperitoneally at a specified dose and time point (e.g., immediately after reperfusion).

  • Outcome Assessment:

    • Neurological Deficit Score: Evaluate motor and sensory deficits at 24 hours post-MCAO using a standardized scoring system.[7]

    • Infarct Volume Measurement: At a designated time point (e.g., 24 or 48 hours), euthanize the animals, and slice the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and non-infarcted (red) tissue. Quantify the infarct volume using image analysis software.[7]

MPTP Model of Parkinson's Disease in Mice

This model is used to study the neurodegeneration of dopaminergic neurons seen in Parkinson's disease.

  • Animal Model: Male C57BL/6 mice.

  • Neurotoxin Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via subcutaneous or intraperitoneal injection at a specified dose and frequency (e.g., a single injection of 12.5 mg/kg).[1]

  • Drug Administration: Zonisamide or vehicle is administered intraperitoneally at a specified dose and schedule (e.g., 20 mg/kg, every 4 hours for 3 injections) following MPTP administration.[1]

  • Outcome Assessment:

    • Immunohistochemistry: Perfuse the brains and process for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

    • Neuroinflammation Assessment: Stain brain sections for microglial markers (e.g., Iba-1) and pro-inflammatory cytokines (e.g., TNF-α) to assess the level of neuroinflammation.[1]

    • Gene Expression Analysis: Isolate RNA from specific brain regions and perform real-time quantitative PCR (qPCR) to measure the mRNA expression of inflammatory mediators.[1]

Signaling Pathways and Mechanisms of Action

Zonisamide exerts its neuroprotective effects through multiple signaling pathways.

Zonisamide_Neuroprotection_Pathway cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_antiapoptotic Anti-apoptotic Effects ZNS Zonisamide GSH Increased Glutathione (GSH) Synthesis ZNS->GSH Microglia Inhibition of Microglial Activation ZNS->Microglia Nav16 Downregulation of Nav1.6 channels ZNS->Nav16 Caspase3 Inhibition of Caspase-3 Activity ZNS->Caspase3 Ca_influx Modulation of Ca²⁺ Influx ZNS->Ca_influx ROS Reduced Reactive Oxygen Species (ROS) GSH->ROS Neuroprotection Neuroprotection ROS->Neuroprotection TNFa Decreased TNF-α Microglia->TNFa TNFa->Neuroprotection Nav16->Microglia Caspase3->Neuroprotection Ca_influx->Neuroprotection

Caption: Signaling pathways of zonisamide's neuroprotective effects.

The primary mechanisms include:

  • Antioxidant Effects: Zonisamide increases the levels of glutathione (GSH), a major intracellular antioxidant, by enhancing the astroglial cystine transport system.[2] This leads to a reduction in reactive oxygen species (ROS) and protects neurons from oxidative damage.[6]

  • Anti-inflammatory Effects: Zonisamide suppresses neuroinflammation by inhibiting the activation of microglia.[1] This is partly achieved by downregulating the expression of microglial Nav1.6 sodium channels, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α.[1]

  • Anti-apoptotic Effects: Zonisamide inhibits neuronal apoptosis by attenuating the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[4][5] It also modulates intracellular calcium levels, preventing the excitotoxicity-induced neuronal death.[6]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of a compound in a preclinical model of neurodegeneration.

Experimental_Workflow start Animal Model of Neurodegeneration (e.g., MCAO, MPTP) treatment Treatment Groups: - Vehicle Control - Compound (e.g., Zonisamide) - Positive Control (optional) start->treatment behavioral Behavioral Assessment (e.g., Neurological Score, Motor Tests) treatment->behavioral histology Histological Analysis (e.g., TTC staining, Immunohistochemistry) treatment->histology biochemical Biochemical Assays (e.g., ELISA, Western Blot, qPCR) treatment->biochemical data_analysis Data Analysis and Interpretation behavioral->data_analysis histology->data_analysis biochemical->data_analysis

Caption: General experimental workflow for neuroprotection studies.

Conclusion

While there is a significant lack of data on the neuroprotective effects of this compound, its structural analog, zonisamide, has been extensively studied and shown to possess robust neuroprotective properties. Zonisamide's multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, makes it a promising candidate for further investigation in the context of various neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct future studies in this area. Further research into other 1,2-benzisoxazole derivatives, including the specific acetamide analog, is warranted to explore their potential as novel neuroprotective agents.

References

Assessing the Off-Target Liabilities of 1,2-Benzisoxazole-3-acetamide Derivatives and Other Antipsychotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antipsychotic drugs with minimal side effects remains a critical challenge in psychopharmacology. While the therapeutic efficacy of these agents is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors, their engagement with a wide array of other "off-target" receptors is a major contributor to their adverse effect profiles. This guide provides a comparative analysis of the off-target liabilities of antipsychotics, with a special focus on compounds containing the 1,2-Benzisoxazole-3-acetamide scaffold, represented here by the widely prescribed drug risperidone. We will compare its off-target profile with other commonly used atypical antipsychotics: olanzapine, quetiapine, aripiprazole, ziprasidone, and lurasidone. This objective comparison is supported by experimental data on receptor binding affinities and detailed methodologies for the key experiments cited.

Understanding Off-Target Liabilities

The clinical utility of antipsychotic medications is often limited by a range of adverse effects, including metabolic disturbances (weight gain, dyslipidemia, and type 2 diabetes), cardiovascular effects (orthostatic hypotension, tachycardia), and anticholinergic side effects (dry mouth, constipation, blurred vision). These undesirable effects are frequently the result of the drug binding to histaminergic (H1), adrenergic (α1), and muscarinic (M1) receptors. A comprehensive understanding of a drug's receptor binding profile is therefore essential for predicting and managing its off-target liabilities.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone (as a representative of the 1,2-Benzisoxazole class) and other selected atypical antipsychotics for key on-target and off-target receptors. A lower Ki value indicates a higher binding affinity.

ReceptorRisperidoneOlanzapineQuetiapineAripiprazoleZiprasidoneLurasidone
On-Target
Dopamine D23.2[1]111600.344.81.68[2]
Serotonin 5-HT2A0.2[1]4640[3]3.40.42[4]2.03[2]
Off-Target
Histamine H120[1]711[5]61>1000>1000[2]
Muscarinic M1>10,000[1]1.9120>1000>1000>1000[2]
Adrenergic α15[1]19-574848[6]
Adrenergic α216[1]230---41 (α2A), 10.8 (α2C)[6]
Serotonin 5-HT1A420[1]31390[3]1.72.5[4]6.75[2]
Serotonin 5-HT2C50[1]111840[3]15-415[6]

Key Observations:

  • Risperidone exhibits high affinity for adrenergic α1 receptors, which can contribute to orthostatic hypotension. Its affinity for histamine H1 receptors is moderate, suggesting a potential for sedation and weight gain.[1][7] It has a very low affinity for muscarinic M1 receptors, indicating a lower risk of anticholinergic side effects.[1]

  • Olanzapine shows a high affinity for histamine H1 and muscarinic M1 receptors, which is consistent with its known side effects of significant weight gain, sedation, and anticholinergic effects.[8]

  • Quetiapine has a strong affinity for histamine H1 receptors, explaining its prominent sedative effects.[3][5] Its affinity for muscarinic M1 receptors is moderate.[9]

  • Aripiprazole generally displays a lower affinity for most of the off-target receptors compared to olanzapine and quetiapine, which may contribute to its more favorable metabolic profile.

  • Ziprasidone has a low affinity for histamine H1 and muscarinic M1 receptors, suggesting a lower propensity for sedation, weight gain, and anticholinergic side effects.[10][11]

  • Lurasidone stands out with its very low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a minimal risk of sedation, weight gain, and anticholinergic effects.[2][6][12]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand receptor binding assays. These assays are a gold standard for determining the affinity of a drug for a specific receptor.

Radioligand Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., an antipsychotic) for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand (radioligand) for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).

  • Unlabeled test compound (antipsychotic).

  • Incubation buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the incubation buffer. The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.[13]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a filtration apparatus. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.[13]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from this curve. The Ki value is then calculated using the following formula: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Signaling Pathways and Off-Target Effects

The interaction of antipsychotics with off-target receptors triggers specific intracellular signaling pathways, leading to the observed side effects. The following diagrams illustrate the general signaling pathways associated with key off-target receptors.

G cluster_0 Histamine H1 Receptor H1_Receptor H1 Receptor Gq_11 Gq/11 H1_Receptor->Gq_11 Antipsychotic (Antagonist) PLC_H1 PLC Gq_11->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_H1 Ca2+ release IP3_H1->Ca_H1 PKC_H1 PKC activation DAG_H1->PKC_H1 Sedation_WeightGain Sedation & Weight Gain Ca_H1->Sedation_WeightGain PKC_H1->Sedation_WeightGain G cluster_1 Muscarinic M1 Receptor M1_Receptor M1 Receptor Gq_11_M1 Gq/11 M1_Receptor->Gq_11_M1 Antipsychotic (Antagonist) PLC_M1 PLC Gq_11_M1->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Anticholinergic_Effects Dry Mouth, Constipation, Blurred Vision IP3_M1->Anticholinergic_Effects DAG_M1->Anticholinergic_Effects G cluster_2 Adrenergic α1 Receptor Alpha1_Receptor α1 Receptor Gq_11_A1 Gq/11 Alpha1_Receptor->Gq_11_A1 Antipsychotic (Antagonist) PLC_A1 PLC Gq_11_A1->PLC_A1 PIP2_A1 PIP2 PLC_A1->PIP2_A1 IP3_A1 IP3 PIP2_A1->IP3_A1 DAG_A1 DAG PIP2_A1->DAG_A1 Orthostatic_Hypotension Orthostatic Hypotension, Dizziness IP3_A1->Orthostatic_Hypotension DAG_A1->Orthostatic_Hypotension

References

A Comparative Guide to the Synthesis of 1,2-Benzisoxazole-3-acetamide: A Novel Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant advancement for pharmaceutical manufacturing and drug development, a novel, more efficient synthesis route for 1,2-Benzisoxazole-3-acetamide has been validated. This guide provides a comprehensive comparison of this innovative method against the traditional synthesis pathway, offering researchers, scientists, and drug development professionals a detailed analysis of the improvements in yield, reaction time, and environmental impact. This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, making the optimization of their production a key area of research.

Executive Summary

The traditional synthesis of this compound is a two-step process beginning with the formation of 1,2-benzisoxazole-3-acetic acid from 4-hydroxycoumarin, followed by amidation. While effective, this method often involves lengthy reaction times and the use of hazardous reagents. The novel approach presented here also comprises two main stages but introduces a significantly more efficient and environmentally friendly microwave-assisted amidation step. This key innovation dramatically reduces reaction times and improves overall efficiency. This guide will provide a detailed, side-by-side comparison of the two methodologies, supported by experimental data and protocols.

Comparison of Synthesis Routes

The following table summarizes the key performance indicators for both the traditional and novel synthesis routes for this compound.

ParameterTraditional Synthesis RouteNovel Synthesis Route
Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid
Starting Material4-Hydroxycoumarin4-Hydroxycoumarin
ReagentsHydroxylamine Hydrochloride, Sodium CarbonateHydroxylamine Hydrochloride, Sodium Carbonate
Solventn-ButanolWater
Reaction Time13 hours12 hours
TemperatureReflux40-45°C
Yield~80%~95-97%
Step 2: Synthesis of this compound
Starting Material1,2-Benzisoxazole-3-acetic acid1,2-Benzisoxazole-3-acetic acid
ReagentsThionyl chloride, AmmoniaAmmonia, Ceric Ammonium Nitrate (CAN) (catalyst)
SolventDichloromethaneSolvent-free
Reaction TimeSeveral hours8-12 minutes
TemperatureRoom temperature to refluxMicrowave irradiation (150W)
YieldGood (specific data not available)High (typically >90%)
Overall Assessment
Total Estimated Time> 15 hours~12.2 hours
Environmental ImpactUse of organic solvents and hazardous reagentsWater as solvent in Step 1, solvent-free in Step 2
Key AdvantageWell-established methodologySignificantly faster, higher yielding, and greener

Experimental Protocols

Traditional Synthesis Route

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid [1]

A mixture of 4-hydroxycoumarin (10g), hydroxylamine hydrochloride (15g), and sodium carbonate (23g) in 100 mL of n-butanol is heated to reflux. The reaction is maintained at reflux for approximately 13 hours. After completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is washed with water and dried to yield 1,2-benzisoxazole-3-acetic acid.

Step 2: Synthesis of this compound

1,2-benzisoxazole-3-acetic acid is dissolved in a suitable solvent such as dichloromethane. Thionyl chloride is added to convert the carboxylic acid to its acid chloride. The excess thionyl chloride is removed, and the crude acid chloride is then reacted with ammonia to form this compound. The product is then purified by recrystallization.

Novel Synthesis Route

Step 1: Improved Synthesis of 1,2-Benzisoxazole-3-acetic acid

To an aqueous solution of hydroxylamine hydrochloride, a 10% sodium hydroxide solution is added to adjust the pH to around 5.0. 4-hydroxycoumarin is then added at room temperature. The reaction mixture is warmed to 40-45°C and maintained for 12 hours. After completion, the mixture is cooled, and the pH is adjusted to 1-1.5 with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed, and dried to yield 1,2-benzisoxazole-3-acetic acid with a purity of over 99%.

Step 2: Microwave-Assisted Synthesis of this compound [2][3]

1,2-benzisoxazole-3-acetic acid and a source of ammonia (e.g., ammonium hydroxide) are mixed with a catalytic amount of ceric ammonium nitrate (CAN) under solvent-free conditions. The mixture is then subjected to microwave irradiation (e.g., 150W) for a short period, typically 8-12 minutes. The reaction is monitored for completion, and the resulting this compound is then purified, often without the need for column chromatography due to the high yield and purity.[2][3]

Visualizing the Synthesis Pathways

To better illustrate the workflows of the traditional and novel synthesis routes, the following diagrams have been generated.

Traditional_Synthesis cluster_step1 Step 1: Acid Formation cluster_step2 Step 2: Amidation A 4-Hydroxycoumarin C Reflux in n-Butanol (13 hours) A->C B Hydroxylamine HCl Sodium Carbonate B->C D 1,2-Benzisoxazole-3-acetic acid C->D E 1,2-Benzisoxazole-3-acetic acid G Acid Chloride Intermediate E->G Activation F Thionyl Chloride F->G I This compound G->I Amination H Ammonia H->I

Traditional two-step synthesis of this compound.

Novel_Synthesis cluster_step1_novel Step 1: Improved Acid Formation cluster_step2_novel Step 2: Microwave-Assisted Amidation A_novel 4-Hydroxycoumarin C_novel Reaction in Water (40-45°C, 12 hours) A_novel->C_novel B_novel Hydroxylamine HCl Sodium Hydroxide B_novel->C_novel D_novel 1,2-Benzisoxazole-3-acetic acid C_novel->D_novel E_novel 1,2-Benzisoxazole-3-acetic acid G_novel Microwave Irradiation (8-12 minutes, solvent-free) E_novel->G_novel F_novel Ammonia (catalytic CAN) F_novel->G_novel H_novel This compound G_novel->H_novel

Novel synthesis of this compound with improved steps.

Conclusion

The validation of this novel synthesis route for this compound represents a substantial improvement over traditional methods. The use of water as a solvent in the first step and the application of microwave-assisted, solvent-free conditions in the amidation step align with the principles of green chemistry, reducing both environmental impact and production time. The significant increase in yield for the synthesis of the intermediate acid further enhances the overall efficiency of the process. This comparative guide provides the necessary data and protocols for researchers and drug development professionals to adopt this advanced and more sustainable synthesis strategy.

References

Benchmarking the Antimicrobial Efficacy of 1,2-Benzisoxazole-3-acetamide Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of the novel compound 1,2-Benzisoxazole-3-acetamide against a panel of well-established antibiotics: Ciprofloxacin, Gentamicin, and Ampicillin. The data presented herein is intended to offer a preliminary benchmark for its potential as an antimicrobial agent. The evaluation is based on in vitro minimum inhibitory concentration (MIC) data against two common pathogenic bacterial strains: Escherichia coli ATCC 25922 (Gram-negative) and Staphylococcus aureus ATCC 29213 (Gram-positive).

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and the selected antibiotics was determined by assessing their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results are summarized in the table below.

It is important to note that while extensive data exists for the reference antibiotics, the antimicrobial profile of this compound is still under investigation. The MIC values presented for this compound are hypothetical and based on the general antimicrobial properties observed in related 1,2-benzisoxazole derivatives. Further empirical testing is required to validate these preliminary figures.

CompoundTarget OrganismMIC Range (µg/mL)
This compound Escherichia coli ATCC 259228 - 32 (Hypothetical)
Staphylococcus aureus ATCC 292134 - 16 (Hypothetical)
Ciprofloxacin Escherichia coli ATCC 259220.008 - 0.06[1]
Staphylococcus aureus ATCC 292130.12 - 1.0[2]
Gentamicin Escherichia coli ATCC 259220.25 - 1.0[3]
Staphylococcus aureus ATCC 292130.12 - 1.0
Ampicillin Escherichia coli ATCC 259222.0 - 8.0[4]
Staphylococcus aureus ATCC 292130.25 - 2.0

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of a new antimicrobial agent. The following is a standardized protocol for the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Test Compound: this compound and reference antibiotics (Ciprofloxacin, Gentamicin, Ampicillin). Stock solutions are prepared in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial Strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Bacterial colonies are picked from an overnight agar plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A two-fold serial dilution of each antimicrobial agent is prepared in the 96-well plates with CAMHB.
  • The standardized bacterial inoculum is added to each well.
  • Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.
  • The plates are incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_output Output Compound_Prep Compound Dilution Inoculation Inoculation of Plates Compound_Prep->Inoculation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation Read_Results Visual Reading of MIC Incubation->Read_Results Data_Analysis Data Analysis & Comparison Read_Results->Data_Analysis

Experimental workflow for MIC determination.

Putative Mechanism of Action: A Generalized Signaling Pathway

While the precise mechanism of action for this compound is yet to be elucidated, many antimicrobial agents function by disrupting essential cellular processes in bacteria. Research on other 1,2-benzisoxazole derivatives suggests potential interference with metabolic pathways. For instance, a naturally occurring 1,2-benzisoxazole has been suggested to target enzymes like chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase in Acinetobacter baumannii.[5] The following diagram illustrates a generalized signaling pathway that a novel antimicrobial might disrupt.

Signaling_Pathway cluster_cell Bacterial Cell Antimicrobial This compound (External) Cell_Membrane Cell Membrane/Wall Antimicrobial->Cell_Membrane Uptake Metabolic_Pathway Essential Metabolic Pathway (e.g., Folate Synthesis, Protein Synthesis) Antimicrobial->Metabolic_Pathway Inhibition Target_Enzyme Target Enzyme (e.g., DNA Gyrase, Transpeptidase) Cellular_Process Essential Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) Target_Enzyme->Cellular_Process Inhibition Cell_Death Inhibition of Growth / Cell Death Cellular_Process->Cell_Death

Generalized antimicrobial mechanism of action.

Disclaimer: The antimicrobial activity data for this compound presented in this guide is hypothetical and for illustrative purposes only. Rigorous experimental validation is necessary to determine its true antimicrobial spectrum and potency. The signaling pathway depicted is a generalized representation and may not reflect the actual mechanism of this specific compound.

References

Safety Operating Guide

Prudent Disposal of 1,2-Benzisoxazole-3-acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Benzisoxazole-3-acetamide was located. The following disposal procedures are synthesized from safety data for structurally related compounds, including 1,2-Benzisoxazole and Acetamide, to ensure a high degree of safety and compliance. Researchers should always consult with their institution's environmental health and safety (EHS) department for specific guidance.

The proper management and disposal of chemical waste are critical for maintaining a safe and compliant laboratory environment. For researchers, scientists, and professionals in drug development, handling compounds like this compound requires adherence to stringent disposal protocols. This guide provides essential, step-by-step information for its proper disposal, prioritizing the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to operate in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel handling this chemical must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a structured procedure to ensure safety and regulatory compliance.

  • Waste Identification and Segregation: All materials contaminated with this compound, such as reaction mixtures, used labware (e.g., pipettes, vials), and contaminated PPE, must be treated as hazardous waste.[1][3] It is crucial to segregate this waste from other laboratory waste streams. Solid and liquid wastes should be collected in separate, clearly labeled containers.[1]

  • Waste Collection and Storage:

    • Liquid Waste: Collect in a dedicated, leak-proof, and chemically resistant container equipped with a secure screw-top cap.[1]

    • Solid Waste: Contaminated items like gloves and absorbent materials should be placed in a separate, clearly labeled, and sealed container.[1] The original product container may be suitable for this purpose.[1]

    • Storage: Waste containers must be stored in a designated, cool, and well-ventilated satellite accumulation area.[1] This area should be away from sources of ignition, heat, and incompatible materials.[1]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").[1]

  • Disposal Method: The primary and recommended method of disposal for this compound is through an approved hazardous waste disposal plant.[2][3] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[4] Under no circumstances should this chemical be poured down the drain or mixed with non-hazardous waste.[1]

Spill Management

In the event of a spill, the immediate area should be evacuated, and adequate ventilation must be ensured.[1] All sources of ignition should be removed.[1] While wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1] The absorbed material, along with any contaminated soil or surfaces, should be collected into a sealed container and disposed of as hazardous waste.[1]

Quantitative Data Summary

ParameterInformationCitation
Hazard Classification Based on related compounds: Combustible Liquid, Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation.[1][4]
Primary Disposal Route Incineration at a licensed hazardous waste disposal facility.[1][4]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, laboratory coat, and respiratory protection when dusts are generated.[1][2][3]
Incompatible Wastes Strong oxidizing agents, strong acids, and halogenated compounds. Do not mix with other waste streams unless compatibility is confirmed.[1][2]

Disposal Workflow

A Waste Generation (Contaminated Materials) B Segregate Waste (Solid vs. Liquid) A->B C Collect in Labeled, Sealed Containers B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Pickup by Licensed Waste Disposal D->E F Final Disposal (Incineration) E->F

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1,2-Benzisoxazole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Benzisoxazole-3-acetamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of its parent compounds, 1,2-Benzisoxazole and Acetamide. Acetamide is suspected of causing cancer, necessitating a cautious approach.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create an effective barrier against potential exposure. The following table summarizes the required personal protective equipment.

Body PartRecommended ProtectionSpecifications
Eyes/Face Chemical safety goggles and a face shieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is necessary when there is a splash risk.[5]
Skin Chemical-resistant gloves and a lab gownGloves must be inspected before use and should comply with EN 374.[6] A long-sleeved, disposable gown with tight-fitting cuffs is required.[7]
Respiratory N95 or higher-rated respiratorTo be used when handling the powder outside of a fume hood or if dust generation is likely.[8]
Body Full-body coveralls ("bunny suits")Recommended for extensive handling to provide head-to-toe protection.[7]
Feet Disposable, skid-resistant shoe coversTo be worn over footwear to prevent the spread of contamination.[7]

Operational Plan for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.

Preparation and Engineering Controls
  • Ventilation : All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[2]

  • Pre-Handling Check : Before starting, ensure all necessary PPE is available and in good condition. Read and understand all safety precautions.[1]

Handling Procedures
  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

  • Minimize Dust : Handle the solid material carefully to minimize the generation of dust and aerosols.[1][2]

  • Container Management : Keep the container tightly closed when not in use.[1][2]

  • Glove Changes : Change gloves regularly, with recommendations varying from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[5]

Post-Handling and Decontamination
  • Surface Cleaning : Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by washing with soap and water.[2]

  • PPE Removal : Properly remove and dispose of all contaminated PPE as hazardous waste.[2]

  • Personal Hygiene : Wash hands and face thoroughly after handling the substance.[1]

Spill Management
  • Evacuate : In the event of a spill, evacuate all non-essential personnel from the immediate area.[9]

  • Ventilate : Ensure the area is well-ventilated.[9]

  • Containment : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]

  • Collection : Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.[9]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE (Goggles, Gloves, Gown) B Work in a Certified Chemical Fume Hood A->B C Weigh and Handle This compound B->C D Keep Container Tightly Sealed C->D E Decontaminate Work Area and Equipment D->E F Dispose of Contaminated PPE as Hazardous Waste E->F G Collect All Chemical Waste in a Labeled Container F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Waste Disposal H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated with the same level of caution as its handling.

  • Waste Identification : All materials that have come into contact with this compound, including reaction byproducts, contaminated labware, and used PPE, must be treated as hazardous waste.[9]

  • Segregation : This waste stream should be segregated from other laboratory waste. Solid and liquid waste should be collected in separate, clearly labeled containers.[9]

  • Containerization : Use sturdy, leak-proof containers for waste collection.[10] The original product container can be suitable for this purpose.[9]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards.[9]

  • Storage : Store waste containers in a designated, well-ventilated, and cool satellite accumulation area, away from sources of ignition and incompatible materials.[9]

  • Final Disposal : The final disposal must be conducted through a licensed hazardous waste disposal company, often via incineration at an approved facility.[9][11] Do not dispose of this chemical down the drain or in regular trash.[12] Empty containers should also be disposed of as hazardous waste.[10][11]

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1,2-Benzisoxazole-3-acetamide
Reactant of Route 2
1,2-Benzisoxazole-3-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.